molecular formula C44H88NO8P B053569 (S)-DSPC CAS No. 816-94-4

(S)-DSPC

Número de catálogo: B053569
Número CAS: 816-94-4
Peso molecular: 790.1 g/mol
Clave InChI: NRJAVPSFFCBXDT-HUESYALOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2-distearoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 36:0 in which both phosphatidyl acyl groups are specified as stearoyl (octadecanoyl). It is functionally related to an octadecanoic acid.
PC(18:0/18:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

Propiedades

IUPAC Name

[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJAVPSFFCBXDT-HUESYALOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H88NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231218
Record name 1,2-Distearoyl-sn-3-phosphacholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

816-94-4
Record name 1,2-Distearoyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=816-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Distearoyl-sn-3-phosphacholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DSPC
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Distearoyl-sn-3-phosphacholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20231218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphaheptacosyl)trimethylammonium 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.309
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043IPI2M0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-DSPC physicochemical properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties and Characteristics of (S)-DSPC

Introduction

(S)-1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a synthetic, saturated phospholipid that plays a pivotal role in the development of drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles (LNPs).[1][2] Its well-defined chemical structure and distinct physicochemical properties contribute to the formation of stable and rigid vesicles, making it an invaluable excipient for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their characterization, and visual representations of key processes and concepts.

Physicochemical Properties

DSPC is characterized by its two saturated 18-carbon stearoyl chains, which contribute to its high phase transition temperature and the rigidity of the lipid bilayers it forms.[3][4] This stability is a critical attribute for its use in drug delivery, as it minimizes drug leakage and can enhance the circulation time of the formulation.[1]

General Properties

Below is a summary of the general physicochemical properties of this compound.

PropertyValueReference
Chemical Formula C44H88NO8P
Molecular Weight 790.15 g/mol
Physical Form Crystalline solid
Purity ≥98%
Storage Temperature -20°C
Stability ≥ 4 years at -20°C
Thermal Properties

The phase transition temperature (Tm) is a critical parameter for phospholipids, representing the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase. For DSPC, this high Tm is a key factor in the stability of liposomal formulations at physiological temperatures.

PropertyValueReference
Main Transition Temperature (Tm) ~55 °C
Solubility

The solubility of DSPC in various organic solvents is a crucial factor in the preparation of lipid-based drug delivery systems, particularly for methods involving the dissolution of lipids prior to forming a lipid film.

SolventSolubility (mg/mL)ConditionsReference
Chloroform 79.01-
Ethanol ~1-
Ethanol 15.8With gentle warming

Aggregation Behavior

DSPC is a bilayer-forming lipid, meaning it spontaneously assembles into lamellar structures like liposomes in aqueous environments. Due to its molecular geometry with two long acyl chains, the formation of micelles is not its preferred aggregation state. Consequently, the Critical Micelle Concentration (CMC), a parameter typically used to characterize micelle-forming surfactants, is not a relevant or commonly measured property for DSPC.

Experimental Protocols

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. It is the standard method for determining the phase transition temperature of phospholipids.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the DSPC liposome (B1194612) suspension (e.g., 10-20 µL) is placed into an aluminum DSC pan. A reference pan is prepared with the same volume of the corresponding buffer. Both pans are hermetically sealed.

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument. The system is equilibrated at a temperature well below the expected Tm, for instance, 25°C.

  • Measurement: The temperature is scanned at a controlled rate, typically between 1-5°C per minute, to a temperature above the Tm, such as 70°C.

  • Data Analysis: The phase transition temperature is identified as the peak temperature of the endothermic transition observed in the resulting DSC thermogram. The enthalpy of the transition can be calculated by integrating the area under the peak.

Determination of Solubility in Organic Solvents

This protocol outlines a static equilibrium method for determining the solubility of DSPC.

Methodology:

  • Preparation of Saturated Solution: An excess amount of DSPC is added to a known volume of the organic solvent in a sealed vial to prevent evaporation. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: The vials are placed in a temperature-controlled shaker (e.g., at 25°C) and agitated for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: The vials are centrifuged to pellet the undissolved DSPC.

  • Sample Collection: A known volume of the clear supernatant is carefully collected without disturbing the solid pellet.

  • Quantification: The collected supernatant is appropriately diluted, and the concentration of DSPC is quantified using a validated analytical method such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD). A calibration curve is generated using standard solutions of known DSPC concentrations to ensure accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration in the saturated supernatant.

Liposome Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.

Methodology:

  • Sample Preparation: The liposome suspension is diluted with an appropriate buffer (e.g., phosphate-buffered saline) to a suitable concentration (e.g., 0.1-1.0 mg/mL total lipid) to prevent multiple scattering effects.

  • Instrument Setup: The DLS instrument is set to the desired temperature (e.g., 25°C).

  • Measurement: The diluted sample is placed in a cuvette and into the instrument. The instrument's software uses the principles of Brownian motion and the Stokes-Einstein equation to calculate the hydrodynamic diameter and the polydispersity index (PDI) from the fluctuations in scattered light intensity.

Visualizations

Liposome Preparation Workflow

The following diagram illustrates a common workflow for the preparation of DSPC-based liposomes using the thin-film hydration method followed by extrusion.

G cluster_0 Thin-Film Hydration cluster_1 Extrusion cluster_2 Characterization Lipid Dissolution 1. Dissolve DSPC and other lipids in organic solvent Film Formation 2. Evaporate solvent to form a thin lipid film Lipid Dissolution->Film Formation Hydration 3. Hydrate film with aqueous buffer Film Formation->Hydration Extrusion 4. Extrude through polycarbonate membranes of defined pore size Hydration->Extrusion Size & PDI (DLS) 5. Analyze size and polydispersity index Extrusion->Size & PDI (DLS) Zeta Potential 6. Measure surface charge Size & PDI (DLS)->Zeta Potential Encapsulation Efficiency 7. Determine drug loading Zeta Potential->Encapsulation Efficiency

Caption: Workflow for DSPC liposome preparation and characterization.

Factors Influencing DSPC Liposome Stability

The stability of DSPC liposomes is a multifactorial issue critical for their performance as drug delivery vehicles. The diagram below outlines key factors that influence their stability.

G Liposome_Stability DSPC Liposome Stability Physicochemical_Factors Physicochemical Factors Liposome_Stability->Physicochemical_Factors Environmental_Factors Environmental Factors Liposome_Stability->Environmental_Factors Formulation_Factors Formulation Factors Liposome_Stability->Formulation_Factors Lipid_Composition Lipid Composition (e.g., Cholesterol content) Physicochemical_Factors->Lipid_Composition Size_and_PDI Vesicle Size and PDI Physicochemical_Factors->Size_and_PDI Surface_Charge Surface Charge (Zeta Potential) Physicochemical_Factors->Surface_Charge Temperature Storage Temperature Environmental_Factors->Temperature pH pH of Medium Environmental_Factors->pH Ionic_Strength Ionic Strength Environmental_Factors->Ionic_Strength Preparation_Method Preparation Method Formulation_Factors->Preparation_Method Drug_Properties Encapsulated Drug Properties Formulation_Factors->Drug_Properties Lipid_Purity Purity of Lipids Formulation_Factors->Lipid_Purity

Caption: Key factors influencing the stability of DSPC-based liposomes.

Role in Drug Delivery Systems

DSPC is a cornerstone in the formulation of lipid-based drug delivery systems due to its biocompatibility and ability to form stable bilayers. In lipid nanoparticles, DSPC acts as a "helper lipid," contributing to the structural integrity of the particle, improving encapsulation efficiency, and aiding in the cellular delivery of nucleic acids. Its inclusion in formulations, such as the mRNA-based COVID-19 vaccines, underscores its critical role in modern therapeutics. The rigidity imparted by DSPC helps to minimize premature drug release, ensuring that the therapeutic payload is delivered to the target site. Furthermore, the inclusion of cholesterol in DSPC-based liposomes can further modulate membrane fluidity and reduce permeability.

Conclusion

This compound is a well-characterized phospholipid with physicochemical properties that make it an exemplary choice for the development of stable and effective liposomal and lipid nanoparticle drug delivery systems. Its high phase transition temperature, ability to form rigid bilayers, and well-established formulation protocols provide a robust platform for the encapsulation and delivery of a wide range of therapeutic agents. This guide provides the foundational knowledge and experimental methodologies necessary for the effective utilization of this compound in research and pharmaceutical development.

References

An In-depth Technical Guide to the Synthesis of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a high-purity, synthetic saturated phospholipid integral to the formulation of advanced drug delivery systems, most notably liposomes and lipid nanoparticles (LNPs) for mRNA vaccines.[1] Its well-defined chemical structure, characterized by a high phase transition temperature, imparts rigidity and stability to lipid bilayers, thereby enhancing the encapsulation efficiency and controlling the release of therapeutic agents.[1] This technical guide provides a comprehensive overview of the primary chemical synthesis route for DSPC, a chemoenzymatic approach, and detailed methodologies for its purification and characterization. The content herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required for the synthesis and evaluation of this critical pharmaceutical excipient.

Core Synthesis Pathways

The synthesis of DSPC can be broadly categorized into chemical and chemoenzymatic methods. The choice of method often depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis: Acylation of sn-Glycero-3-phosphocholine (GPC)

A prevalent and high-yield method for synthesizing DSPC involves the direct acylation of the commercially available precursor, sn-glycero-3-phosphocholine (GPC), with stearic anhydride (B1165640).[1] This reaction is efficiently catalyzed by 4-(pyrrolidin-1-yl)pyridine, a super-acylation catalyst.[1] The primary advantage of this approach lies in its straightforward procedure and scalability.[1] The overall reaction involves the esterification of the two hydroxyl groups on the glycerol (B35011) backbone of GPC with stearoyl groups.[1]

Materials:

  • sn-Glycero-3-phosphocholine (GPC)

  • Stearic Anhydride

  • 4-(pyrrolidin-1-yl)pyridine

  • Anhydrous Benzene (B151609)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Chloroform

  • Methanol

  • Water

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Reactant Preparation: In a dry round-bottom flask maintained under an inert atmosphere (e.g., argon or nitrogen), dissolve sn-glycero-3-phosphocholine (1 molar equivalent) in a 1:1 (v/v) mixture of anhydrous benzene and anhydrous DMSO.[2]

  • Addition of Reagents: To the stirred solution, add stearic anhydride (2 molar equivalents per hydroxyl group on GPC) and a catalytic amount of 4-(pyrrolidin-1-yl)pyridine.[2]

  • Reaction: Heat the reaction mixture to 40-42 °C using an oil bath and maintain stirring for 2-5 hours.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Solvent Removal: Upon completion, cool the reaction mixture to room temperature. Remove the solvents under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude DSPC product using a preparative liquid chromatography system with a silica gel column.[2] Elute the column with a solvent mixture of chloroform:methanol:water in a 60:30:4 ratio.[2]

  • Fraction Collection and Final Product Handling: Collect the fractions containing the pure DSPC, as identified by TLC analysis. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product as a white, crystalline powder.[2] Store the purified DSPC at -20°C to prevent degradation.[2]

Chemoenzymatic Synthesis of DSPC

A chemoenzymatic approach offers an alternative route to DSPC, often providing higher specificity and milder reaction conditions. One such strategy involves the use of phospholipase A2 (PLA2) to selectively hydrolyze a readily available diacyl-phosphatidylcholine at the sn-2 position to produce a lysophosphatidylcholine. This intermediate is then chemically acylated at the sn-2 position with stearic acid to yield the target DSPC. Lipases can also be employed for the direct esterification of GPC with stearic acid.[3][4]

  • Enzymatic Hydrolysis (if starting from a diacyl-PC):

    • Disperse the starting phosphatidylcholine in a suitable buffer.

    • Add phospholipase A2 to the mixture.

    • Incubate under optimal conditions for the enzyme (pH, temperature) until hydrolysis is complete.

    • Extract and purify the resulting 1-stearoyl-sn-glycero-3-phosphocholine (B154088) (lyso-PC).

  • Chemical Acylation:

    • Dissolve the purified lyso-PC in an appropriate solvent.

    • Add stearic anhydride and a catalyst (e.g., 4-pyrrolidin-1-yl)pyridine).

    • Allow the reaction to proceed to completion.

    • Purify the final DSPC product as described in the chemical synthesis protocol.

Data Presentation

The following tables summarize the key quantitative parameters associated with the synthesis and characterization of DSPC.

ParameterValueNotes
Chemical Synthesis
Typical YieldHighYields for saturated lipids like DSPC via GPC acylation are consistently high, though specific percentages can vary based on reaction scale and purification efficiency.[1]
Purity (Post-Column)≥99%Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
Characterization
Molecular Weight790.15 g/mol [5]
Molecular FormulaC₄₄H₈₈NO₈P[5]
Mass Spectrometry (ESI-MS)m/z 790.618 [M+H]⁺The positive ion mode mass spectrum shows the protonated molecule.[6]
Phase Transition Temp (Tm)~55 °CThis high transition temperature contributes to the rigidity of DSPC-containing membranes at physiological temperatures.[7]

Mandatory Visualizations

Signaling Pathway

Saturated phospholipids (B1166683) like DSPC are known to be components of lipid rafts, which are specialized membrane microdomains that serve as platforms for cellular signaling.[8][9] The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase signaling pathway that can be modulated by the lipid environment within a raft. The presence of DSPC contributes to the ordered lipid environment of the raft, facilitating the assembly and interaction of signaling components.

Signaling_Pathway cluster_membrane Plasma Membrane extracellular Extracellular Space receptor Receptor Tyrosine Kinase (RTK) membrane intracellular Intracellular Space ligand Ligand ligand->receptor Binding adaptor Adaptor Proteins receptor->adaptor Phosphorylation & Recruitment raft Lipid Raft (DSPC-rich) effector Effector Protein adaptor->effector Activation response Cellular Response effector->response Signal Transduction

A simplified receptor tyrosine kinase signaling pathway within a DSPC-rich lipid raft.
Experimental Workflow: Chemical Synthesis and Purification of DSPC

The following diagram outlines the key steps in the chemical synthesis of DSPC, from reactant preparation to the final purified product.

DSPC_Synthesis_Workflow start Start: Reactant Preparation dissolve Dissolve GPC in Anhydrous Benzene:DMSO start->dissolve add_reagents Add Stearic Anhydride & 4-(pyrrolidin-1-yl)pyridine dissolve->add_reagents react Heat to 40-42°C (2-5 hours) add_reagents->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete evaporate Solvent Removal (Rotary Evaporation) cool->evaporate crude_product Crude DSPC evaporate->crude_product purify Purification: Preparative Liquid Chromatography (Silica Gel Column) crude_product->purify elute Elute with Chloroform:Methanol:Water (60:30:4) purify->elute collect Collect Pure Fractions (TLC Analysis) elute->collect final_evap Final Solvent Removal (Rotary Evaporation) collect->final_evap final_product Pure DSPC Powder final_evap->final_product store Store at -20°C final_product->store

Experimental workflow for the chemical synthesis and purification of DSPC.

Characterization of DSPC

The identity and purity of synthesized DSPC must be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of DSPC. A variety of column types and mobile phases can be employed, with detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) being suitable for these non-chromophoric lipids.[9]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized DSPC. Electrospray ionization (ESI) is a common technique for phospholipid analysis.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy are powerful tools for structural elucidation and purity assessment. The ¹H NMR spectrum of DSPC will show characteristic peaks for the fatty acid chains, the glycerol backbone, and the phosphocholine (B91661) headgroup. The enantiomeric purity can also be determined by ¹H NMR after derivatization with a chiral agent.

Conclusion

The synthesis of high-purity 1,2-distearoyl-sn-glycero-3-phosphocholine is a critical process in the development of advanced lipid-based drug delivery systems. The chemical synthesis via acylation of GPC remains a robust and scalable method, while chemoenzymatic approaches offer alternatives with high specificity. Rigorous purification and characterization are paramount to ensure the quality and performance of the final product in pharmaceutical applications. This guide provides a foundational understanding of the key methodologies involved in the synthesis and evaluation of DSPC for researchers and professionals in the field of drug development.

References

(S)-DSPC mechanism of action in lipid nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of (S)-DSPC in Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and success of mRNA-based COVID-19 vaccines.[1][2] These complex delivery vehicles are typically composed of four key lipid components: an ionizable cationic lipid, cholesterol, a polyethylene (B3416737) glycol (PEG)-conjugated lipid, and a zwitterionic phospholipid, often referred to as a "helper lipid".[1][3] 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated phospholipid, is the most commonly used helper lipid in clinically approved formulations like Onpattro and the mRNA vaccines from Pfizer/BioNTech and Moderna.[3][4][5][6] This guide provides a detailed examination of the mechanism of action of DSPC in LNPs, focusing on its structural role, its influence on nanoparticle stability and biodistribution, and its functional interplay with the other lipid components.

The Core Mechanism of Action of DSPC

The primary role of DSPC in an LNP formulation is to provide structural integrity and stability.[7][8] This function is a direct result of its molecular structure: a phosphatidylcholine head group attached to two saturated 18-carbon stearoyl acyl chains.[3][8]

  • Bilayer Formation and Rigidity : The long, saturated tails of DSPC allow for tight packing within the lipid bilayer, creating a rigid and ordered membrane.[3][7] This contrasts with unsaturated phospholipids (B1166683) like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), whose kinked tails result in a more fluid and less stable bilayer.[3] DSPC's cylindrical molecular geometry is conducive to the formation of a stable lamellar phase, which is critical for the overall structural integrity of the nanoparticle.[9]

  • High Phase Transition Temperature (Tm) : DSPC has a high melting temperature (Tm) of approximately 55°C.[9][10] This high Tm means that at physiological temperatures, DSPC exists in a gel-like, ordered state, which contributes significantly to the stability of the LNP in circulation, preventing premature release of the encapsulated mRNA cargo.[5][7]

  • Location within the LNP : Structural studies using techniques like dynamic nuclear polarization-enhanced NMR spectroscopy have revealed that LNPs possess a core-shell structure.[11] The core is primarily composed of the ionizable lipid and the encapsulated nucleic acid.[12][13] DSPC, along with the PEG-lipid, is enriched at the surface, forming a protective outer layer.[3][11][12][14] This surface localization is crucial for stabilizing the particle and modulating its interaction with the biological environment.

Influence on LNP Stability and Delivery

While the ionizable lipid is the primary driver of nucleic acid encapsulation and endosomal escape, DSPC's stabilizing role is indispensable for effective delivery.[1][3]

  • Structural Stability : The rigidity imparted by DSPC prevents LNP aggregation and protects the encapsulated mRNA from enzymatic degradation during circulation.[1][5][15] Cholesterol, another key structural component, intercalates between the phospholipid tails, further enhancing lipid packing density and mechanical stability.[7]

  • Modulation of Endosomal Escape : DSPC itself is not considered a fusogenic lipid.[4] Its stable bilayer structure can inhibit fusion with the endosomal membrane, a critical step for mRNA release into the cytoplasm.[4][5] This is a key difference from fusogenic lipids like DOPE, which can adopt a cone shape and transition to a hexagonal (HII) phase, actively promoting membrane disruption and endosomal escape.[3][4][7] However, within the complete LNP formulation, DSPC's role is to provide a stable scaffold that allows the ionizable lipid to perform its function. Upon endosomal acidification, the ionizable lipid becomes protonated, interacting with anionic lipids in the endosomal membrane and disrupting it. DSPC ensures the LNP remains intact until this crucial step.

  • Impact on Biodistribution : The choice of helper lipid can significantly influence the organ tropism of LNPs.[4] Studies have shown that substituting DOPE with DSPC can increase LNP accumulation in the spleen.[2][16] This is thought to be related to differences in the adsorption of serum proteins, such as Apolipoprotein E (ApoE), which mediates liver uptake.[16] DOPE-containing LNPs may have a stronger interaction with ApoE, leading to preferential liver accumulation, whereas the stable, DSPC-rich surface may alter protein corona formation, resulting in increased spleen delivery.[16]

Data Presentation

Table 1: Physicochemical Properties of DSPC-Containing LNPs

This table summarizes typical properties for LNPs formulated with DSPC, often in a molar ratio of approximately 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[2][17]

ParameterTypical ValueSignificanceReference(s)
Particle Size (Diameter)80 - 120 nmOptimal for avoiding rapid renal clearance and for cellular uptake.[7][17]
Polydispersity Index (PDI)< 0.2Indicates a narrow, uniform size distribution, which is critical for reproducibility.[7][17]
Zeta Potential (at neutral pH)Near-neutral (~0 mV)Reduces non-specific interactions with serum proteins and minimizes toxicity.[7][17]
mRNA Encapsulation Efficiency> 95%High encapsulation protects mRNA and ensures efficient payload delivery.[7][17]
Table 2: Comparative In Vivo Performance of Helper Lipids

This table presents data from a study comparing LNPs formulated with either DSPC or DOPE, highlighting the impact on organ-specific delivery.

Helper LipidPayloadTarget OrganFold Increase in Delivery (vs. alternative)Reference
DSPC (LNP 90) Cy3-siRNASpleen~2-fold (vs. DOPE)[16]
DSPC (LNP 90) Luciferase mRNASpleen~5-fold (vs. DOPE)[16]
DOPE (LNP 42) Luciferase mRNALiver~2-fold (vs. DSPC)[16]

Mandatory Visualizations

LNP_Mechanism_of_Action LNP LNP with DSPC Shell (Stable, Neutral Charge) uptake Endocytosis LNP->uptake ApoE binding (for hepatocytes) endosome Early Endosome (pH ~6.5) uptake->endosome escape Endosomal Escape endosome->escape Endosome acidification protonates ionizable lipid, leading to membrane disruption release mRNA Release into Cytoplasm escape->release translation Protein Translation (Ribosome) release->translation protein Therapeutic Protein translation->protein

Caption: LNP Cellular Delivery Pathway.

Phospholipid_Comparison cluster_DSPC DSPC (Saturated) cluster_DOPE DOPE (Unsaturated) dspc_struct Cylindrical Shape dspc_assembly Forms Stable Bilayer (Lamellar Phase) dspc_struct->dspc_assembly dspc_func High Structural Rigidity & Stability dspc_assembly->dspc_func dope_struct Cone Shape dope_assembly Forms Unstable Bilayer (Hexagonal HII Phase) dope_struct->dope_assembly dope_func Promotes Membrane Fusion (Fusogenic) dope_assembly->dope_func

Caption: Phospholipid Shape and Function.

Experimental_Workflow cluster_formulation 1. LNP Formulation cluster_characterization 2. Physicochemical Characterization cluster_evaluation 3. Functional Evaluation prep Prepare Lipid Stock (Ethanol) mix Microfluidic Mixing prep->mix mrna Prepare mRNA (Aqueous Buffer, pH 4.0) mrna->mix dialysis Dialysis / Buffer Exchange (to PBS, pH 7.4) mix->dialysis dls DLS: Size & PDI dialysis->dls zeta Zeta Potential dialysis->zeta encap RiboGreen Assay: Encapsulation Efficiency dialysis->encap invitro In Vitro Transfection (e.g., Luciferase Assay) dialysis->invitro invivo In Vivo Studies (Biodistribution, Efficacy) dialysis->invivo

Caption: Experimental Workflow for LNP Synthesis and Evaluation.

Experimental Protocols

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol describes a standard method for producing DSPC-containing LNPs using a microfluidic device, which allows for rapid and reproducible mixing of lipid and aqueous phases.[8][17]

Materials:

  • Ionizable Cationic Lipid (e.g., SM-102, DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEGylated Lipid (e.g., DMG-PEG 2000)

  • mRNA encoding a reporter protein (e.g., Luciferase)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) Buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device and pump system (e.g., NanoAssemblr)

Procedure:

  • Lipid Phase Preparation: a. Prepare a stock solution of the lipids (ionizable lipid, DSPC, cholesterol, PEG-lipid) in ethanol at a molar ratio of 50:10:38.5:1.5. The final total lipid concentration in ethanol should be between 10-25 mM. b. Vortex thoroughly until all lipids are fully dissolved.

  • Aqueous Phase Preparation: a. Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration. The N:P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the mRNA) is typically set between 3 and 6.

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Set the flow rate ratio of the aqueous phase to the lipid (ethanol) phase to 3:1. c. Set the total flow rate to achieve rapid and turbulent mixing (e.g., 12 mL/min). d. Pump the two solutions through the microfluidic cartridge. The rapid mixing of the ethanol phase into the aqueous phase causes a change in polarity, leading to the self-assembly of LNPs with encapsulated mRNA.

  • Purification and Buffer Exchange: a. Collect the LNP solution from the outlet. b. Immediately dialyze the collected solution against sterile PBS (pH 7.4) for at least 18 hours, with multiple buffer changes, using a dialysis cassette (e.g., 10 kDa MWCO). This step removes the ethanol and raises the pH to physiological levels, resulting in a near-neutral surface charge.

  • Sterilization and Storage: a. Filter the final LNP solution through a 0.22 µm sterile filter. b. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of LNP Physicochemical Properties

A. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the LNP suspension in sterile PBS (pH 7.4).

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate at 25°C.

B. Zeta Potential:

  • Dilute a small aliquot of the LNP suspension in sterile PBS (pH 7.4).

  • Transfer the sample to a folded capillary cell.

  • Measure the electrophoretic mobility to determine the zeta potential using the DLS instrument.

  • Perform measurements in triplicate at 25°C.

C. mRNA Encapsulation Efficiency using a Fluorescence Assay (e.g., RiboGreen):

  • Prepare two sets of LNP samples diluted in TE buffer.

  • To one set of samples, add a lysis buffer (e.g., 1% Triton X-100) and incubate to disrupt the LNPs and release all mRNA. This will measure total mRNA.

  • Leave the second set of samples intact. This will measure only the unencapsulated, surface-accessible mRNA.

  • Add the RiboGreen reagent (or similar RNA-binding dye) to both sets of samples in a 96-well plate.

  • Measure fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate the encapsulation efficiency using the formula:

    • Encapsulation (%) = [ (Fluorescence_Lysed - Fluorescence_Intact) / Fluorescence_Lysed ] * 100

Protocol 3: In Vitro Transfection Efficiency Assay

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • DSPC-containing mRNA-LNPs (encoding Luciferase)

  • 96-well cell culture plates (white, opaque for luminescence)

  • Luciferase assay reagent kit

Procedure:

  • Cell Seeding: a. Seed HEK293T cells into a white, 96-well plate at a density of 10,000-20,000 cells per well. b. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Transfection: a. Prepare serial dilutions of the mRNA-LNPs in serum-free media. b. Aspirate the old media from the cells and replace it with the LNP-containing media. c. Incubate the cells for 24 to 48 hours.

  • Luciferase Assay: a. Remove the media from the wells and gently wash the cells once with PBS. b. Lyse the cells by adding the lysis buffer provided in the luciferase assay kit. c. Incubate for 15 minutes at room temperature with gentle shaking. d. Add the luciferase substrate to each well according to the kit's instructions. e. Immediately measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the relative light units (RLU) to the total protein concentration in each well (determined by a BCA or Bradford assay) to account for differences in cell number. b. Plot the normalized RLU against the mRNA dose.

References

An In-depth Technical Guide to the Phase Transition Temperature of DSPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phase transition temperature of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) liposomes, a critical parameter in the development of liposomal drug delivery systems. Understanding and controlling this property is paramount for ensuring the stability, permeability, and drug release characteristics of these formulations.

Core Concepts: Phase Transitions in Phospholipid Bilayers

Phospholipid bilayers, the fundamental structure of liposomes, exist in different physical states, or phases, depending on the temperature. The transition from one phase to another is known as a phase transition, which is a critical determinant of the liposome's physical properties. For saturated phospholipids (B1166683) like DSPC, the primary thermotropic phase transitions are:

  • Pre-transition (Tp): A transition from the lamellar gel (Lβ') phase to the ripple phase (Pβ').

  • Main transition (Tm): A transition from the ripple phase (Pβ') to the liquid crystalline phase (Lα).

The main transition temperature (Tm) is of particular importance as it marks the shift from a tightly packed, ordered gel state to a more fluid, disordered liquid crystalline state. This transition significantly impacts membrane permeability and, consequently, the release of encapsulated drugs.

Below is a diagram illustrating the thermotropic phase transitions of a phospholipid bilayer.

cluster_0 Temperature Increase Gel Phase (Lβ') Gel Phase (Lβ') Ripple Phase (Pβ') Ripple Phase (Pβ') Gel Phase (Lβ')->Ripple Phase (Pβ') Pre-transition (Tp) Liquid Crystalline Phase (Lα) Liquid Crystalline Phase (Lα) Ripple Phase (Pβ')->Liquid Crystalline Phase (Lα) Main Transition (Tm)

Thermotropic phase transitions of a phospholipid bilayer.

Quantitative Data on the Phase Transition Temperature of DSPC Liposomes

The phase transition temperature of DSPC liposomes can be influenced by various factors, most notably the presence of other lipids or cholesterol in the bilayer. The following tables summarize the quantitative data on the phase transition temperatures of pure DSPC liposomes and DSPC-containing liposomal formulations.

Table 1: Phase Transition Temperatures of Pure DSPC Liposomes
ParameterTemperature (°C)Reference
Pre-transition (Tp)~51.5
Main Transition (Tm)~55.0[1]
Main Transition (Tm)54.5[2]
Main Transition (Tm)55.6[3]
Table 2: Effect of Cholesterol on the Phase Transition Temperature of DSPC Liposomes

The incorporation of cholesterol into the DSPC bilayer has a profound effect on its phase behavior. Cholesterol is known to eliminate the pre-transition and broaden the main transition. At high concentrations, it can even abolish the main transition altogether.

DSPC:Cholesterol Molar RatioPre-transition (Tp) (°C)Main Transition (Tm) (°C)
100:050.554.8
98:2AbolishedBroadened peak
96:4AbolishedBroadened peak
93:7AbolishedBroadened peak
90:10AbolishedBroadened peak
86:14AbolishedBroadened peak
80:20AbolishedBroadened peak
60:40AbolishedNo endothermic peak observed

Data sourced from DSC thermograms presented in research articles.

Table 3: Phase Transition Temperatures of DSPC-Containing Mixed Lipid Liposomes

The addition of other phospholipids to DSPC liposomes can modulate the phase transition temperature, allowing for fine-tuning of the liposome's properties for specific applications.

Lipid Composition (Molar Ratio)Main Transition (Tm) (°C)Reference
DPPC:DSPC (67:15)41.5

Note: Quantitative data for a wider range of DSPC mixed lipid systems is often specific to the research context and may require consulting specialized literature.

Experimental Protocols

Accurate determination and control of the phase transition temperature are crucial. The following sections detail the standard experimental protocols for preparing DSPC liposomes and characterizing their thermal behavior.

Liposome (B1194612) Preparation: Thin-Film Hydration Method

The thin-film hydration method is a widely used technique for the preparation of liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Other lipids (e.g., cholesterol), as required

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of a defined pore size

Procedure:

  • Lipid Dissolution: Dissolve DSPC and any other lipid components in the organic solvent in a round-bottom flask. Gently swirl the flask until the lipids are completely dissolved.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. The water bath should be set to a temperature above the boiling point of the solvent but below the Tm of DSPC (e.g., 60-65°C). Evaporate the solvent under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the dry lipid film with the aqueous buffer, which has been pre-heated to a temperature above the Tm of DSPC. Vortex the flask to detach the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).

  • Extrusion (Optional but Recommended): To produce unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should also be carried out at a temperature above the Tm of DSPC.

  • Characterization: The resulting liposome suspension can be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Determination of Phase Transition Temperature: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the most common and accurate method for determining the phase transition temperature of liposomes. It measures the heat flow into or out of a sample as a function of temperature.

Materials:

  • Liposome suspension

  • DSC instrument

  • Hermetically sealable DSC pans (e.g., aluminum)

Procedure:

  • Sample Preparation: A small aliquot of the liposome suspension is hermetically sealed in a DSC pan. A reference pan is prepared, typically containing the same buffer used for liposome hydration.

  • Thermal Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program. A typical program involves:

    • Equilibration at a temperature below the expected pre-transition.

    • Heating at a constant scan rate (e.g., 1-2 °C/min) to a temperature well above the main transition.

    • Cooling at the same scan rate back to the starting temperature.

    • A second heating scan is often performed to ensure the reversibility of the transitions.

  • Data Analysis: The DSC instrument records the difference in heat flow between the sample and the reference as a function of temperature. The resulting thermogram plots heat flow versus temperature. Endothermic events, such as the pre-transition and main transition, appear as peaks. The peak maximum of the main endotherm corresponds to the Tm.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow from the preparation of DSPC liposomes to the determination of their phase transition temperature using DSC.

cluster_0 Liposome Preparation (Thin-Film Hydration) cluster_1 Characterization cluster_2 Thermal Analysis (DSC) Lipid Dissolution Lipid Dissolution Thin-Film Formation Thin-Film Formation Lipid Dissolution->Thin-Film Formation Hydration (MLVs) Hydration (MLVs) Thin-Film Formation->Hydration (MLVs) Extrusion (LUVs) Extrusion (LUVs) Hydration (MLVs)->Extrusion (LUVs) DLS (Size, PDI, Zeta Potential) DLS (Size, PDI, Zeta Potential) Extrusion (LUVs)->DLS (Size, PDI, Zeta Potential) Sample Preparation (DSC Pans) Sample Preparation (DSC Pans) Extrusion (LUVs)->Sample Preparation (DSC Pans) DSC Measurement DSC Measurement Sample Preparation (DSC Pans)->DSC Measurement Data Analysis (Thermogram) Data Analysis (Thermogram) DSC Measurement->Data Analysis (Thermogram) Determine Tm and Tp Determine Tm and Tp Data Analysis (Thermogram)->Determine Tm and Tp

References

The Pivotal Role of DSPC in mRNA Vaccine Lipid Nanoparticle Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unprecedented success of mRNA vaccines, most notably against SARS-CoV-2, is intrinsically linked to the sophisticated design of their delivery vehicle: the lipid nanoparticle (LNP). These LNPs are meticulously engineered multi-component systems responsible for protecting the fragile mRNA payload, facilitating its cellular uptake, and ensuring its release into the cytoplasm to enable protein translation. A standard LNP formulation consists of four key lipid components: an ionizable cationic lipid, cholesterol, a PEGylated lipid, and a "helper" phospholipid.

This technical guide provides an in-depth exploration of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), the most commonly used helper phospholipid in clinically approved mRNA vaccines. We will dissect its structural contributions, its impact on nanoparticle stability and biological performance, and provide detailed experimental protocols for the formulation and characterization of DSPC-containing LNPs.

The Core Function of DSPC: A Structural Stabilizer

DSPC is a saturated phospholipid that plays a critical role in the structural integrity and stability of the LNP assembly.[1] Its structure, featuring a phosphatidylcholine head group and two 18-carbon saturated stearoyl acyl chains, imparts a high degree of rigidity.[2] This rigidity is a direct consequence of its high phase transition temperature (T_m) of 55°C, which ensures the lipid exists in a solid-ordered (gel) phase at physiological temperatures, leading to the formation of tightly packed and stable lipid bilayers.[1][3]

Within the LNP, DSPC acts as a structural scaffold.[4] While the ionizable lipid is primarily in the core complexed with mRNA, and the PEG-lipid is on the surface, studies suggest DSPC is predominantly located at the LNP surface, contributing to the formation of a stable outer layer. This stable structure is paramount for protecting the encapsulated mRNA from enzymatic degradation during circulation and for controlling the release of the genetic payload. In the COVID-19 vaccines from both Pfizer/BioNTech and Moderna, DSPC is a key component of the LNP formulation.

Quantitative Data Summary

The precise molar ratio of lipid components is critical for the efficacy and safety of mRNA vaccines. DSPC typically constitutes about 10 mole percent of the total lipid composition in these formulations.

Table 1: Typical Molar Ratios in DSPC-Containing mRNA LNPs
Component Molar Ratio (%)
Ionizable Cationic Lipid (e.g., SM-102, DLin-MC3-DMA)50
DSPC10
Cholesterol38.5
PEGylated Lipid (e.g., DMG-PEG 2000)1.5
References:
Table 2: Physicochemical Properties of DSPC
Property Value
Systematic Name (2R)-2,3-Bis(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate (B84403)
Abbreviation DSPC
CAS Number 816-94-4
Molecular Formula C44H88NO8P
Phase Transition Temp (Tm) 55°C
Reference:

The choice of phospholipid significantly impacts the final characteristics of the LNP. While DSPC provides stability, other phospholipids (B1166683) like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can enhance fusogenicity and endosomal escape, sometimes at the cost of stability.

| Table 3: Comparative Impact of Phospholipid Choice on LNP Characteristics | |

Phospholipid Particle Size (nm) Encapsulation Efficiency (%) Key Attribute In Vivo Luciferase Expression
DSPC ~68 - 80 >80% High stability, structural rigidity Standard
DOPE ~70 >85% Fusogenic, enhances endosomal escape Up to 4-fold higher than DSPC
DOPC ~182 >80% More fluid membrane Lower than DSPC and DOPE
SOPC ~155 >80% More fluid membrane Lower than DSPC and DOPE

References:

The Role of DSPC in LNP Delivery and Immunogenicity

The journey of an mRNA vaccine involves cellular uptake, typically via endocytosis, followed by the crucial step of endosomal escape to deliver the mRNA into the cytoplasm. While the ionizable lipid is the primary driver of endosomal escape, becoming protonated in the acidic endosome and disrupting the membrane, DSPC plays a modulatory role.

The rigidity imparted by DSPC influences the overall biophysical properties of the LNP, affecting its interactions with cellular membranes. Some studies suggest that the fusogenic properties of phospholipids like DOPE can lead to more efficient endosomal escape compared to the more stable bilayers formed by DSPC. However, the stability provided by DSPC is essential for preventing premature payload release and ensuring the LNP reaches the target cell intact. Higher concentrations of DSPC have been correlated with lower fusion efficiency, highlighting the delicate balance between stability and payload release. Furthermore, the lipid components of the LNP, including DSPC, can act as adjuvants, activating innate immunity and contributing to the strong antigen-specific immune responses elicited by mRNA vaccines.

Mandatory Visualizations

LNP_Structure Conceptual Structure of an mRNA Lipid Nanoparticle cluster_core LNP Core cluster_shell Outer Shell mRNA mRNA IonizableLipid DSPC DSPC Cholesterol Cholesterol PEGLipid PEG-Lipid DSPC->PEGLipid Cholesterol->PEGLipid

Caption: Conceptual structure of an mRNA Lipid Nanoparticle.

LNP_Formulation_Workflow LNP Formulation via Microfluidic Mixing cluster_inputs Input Solutions LipidMix Lipid Mix in Ethanol (B145695) (Ionizable, DSPC, Cholesterol, PEG-Lipid) MicrofluidicMixing Microfluidic Mixing (Rapid, Controlled Mixing) LipidMix->MicrofluidicMixing mRNASolution mRNA in Aqueous Buffer (e.g., Citrate (B86180) Buffer, pH 4.0) mRNASolution->MicrofluidicMixing SelfAssembly LNP Self-Assembly MicrofluidicMixing->SelfAssembly Dialysis Dialysis / Buffer Exchange (Ethanol Removal & pH Neutralization) SelfAssembly->Dialysis FinalLNP Sterile-Filtered LNP Suspension (in PBS, pH 7.4) Dialysis->FinalLNP

Caption: LNP Formulation via Microfluidic Mixing Workflow.

Endosomal_Escape_Pathway LNP Cellular Uptake and Endosomal Escape LNP mRNA-LNP Cell Target Cell LNP->Cell 1. Binding Endocytosis Endocytosis Cell->Endocytosis 2. Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome 3. Acidification Endosome Acidification (pH ~5.0-6.0) Endosome->Acidification 4. Protonation Ionizable Lipid Protonation (+ charge) Acidification->Protonation 5. MembraneInteraction Interaction with Endosomal Membrane Protonation->MembraneInteraction 6. Destabilization Release mRNA Release MembraneInteraction->Release 7. Escape Cytoplasm Cytoplasm Release->Cytoplasm Translation Protein Translation Cytoplasm->Translation

Caption: LNP Cellular Uptake and Endosomal Escape Pathway.

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing DSPC-containing mRNA-LNPs using a microfluidic device.

Materials:

  • Ionizable cationic lipid (e.g., SM-102)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DMG-PEG 2000)

  • mRNA encoding a reporter protein (e.g., Luciferase)

  • Ethanol (absolute, RNase-free)

  • Citrate buffer (25-50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr) and cartridges

  • Syringes (1-3 mL, Luer-lock)

  • Dialysis cassette (e.g., 10-14 kDa MWCO)

Procedure:

  • Lipid Stock Solution Preparation: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEGylated lipid in absolute ethanol.

  • Lipid-Ethanol Phase: In a sterile vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration in the ethanol phase should typically be between 10-20 mg/mL.

  • mRNA-Aqueous Phase: Dilute the mRNA stock solution in the citrate buffer (pH 4.0) to the desired concentration. The Nitrogen-to-Phosphate (N:P) ratio, which is the ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA, is a critical parameter to optimize, typically ranging from 3:1 to 6:1.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into a second syringe.

    • Set up the microfluidic mixing instrument with a flow rate ratio of 1:3 (ethanol phase:aqueous phase).

    • Initiate the mixing process. The rapid, controlled mixing of the two phases forces the hydrophobic lipids to precipitate out of solution, leading to the self-assembly of LNPs with the negatively charged mRNA encapsulated in the core.

  • Dialysis and Concentration:

    • Dilute the collected LNP solution with PBS (pH 7.4).

    • Transfer the diluted solution to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 2 hours, with buffer changes, to remove ethanol and raise the pH to a physiological level.

    • Concentrate the final LNP solution using an appropriate centrifugal filter unit if necessary.

    • Sterile filter the final product through a 0.22 µm filter.

Protocol 2: LNP Characterization

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) for size and PDI; Electrophoretic Light Scattering (ELS) for zeta potential.

  • Procedure:

    • Dilute the LNP sample to an appropriate concentration in PBS (pH 7.4) for DLS or in a suitable low-ionic-strength buffer for ELS.

    • Perform measurements at 25°C using a Zetasizer or similar instrument.

    • Acceptable LNPs for in vivo use typically have a hydrodynamic diameter of 80-120 nm, a PDI < 0.2, and a near-neutral zeta potential at physiological pH.

2. mRNA Encapsulation Efficiency (EE) Determination:

  • Technique: RiboGreen (or similar nucleic acid-binding dye) fluorescence assay.

  • Principle: The RiboGreen dye fluoresces brightly upon binding to nucleic acids but cannot access the mRNA encapsulated within intact LNPs. By measuring fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated mRNA can be quantified.

  • Procedure:

    • Prepare a standard curve of known mRNA concentrations.

    • In a 96-well plate, prepare two sets of LNP samples.

    • To one set, add RiboGreen dye in TE buffer to measure the fluorescence of unencapsulated ("free") mRNA.

    • To the second set, add a lysis buffer containing a detergent (e.g., 0.5-2% Triton X-100) to disrupt the LNPs, followed by the RiboGreen dye. This measures total mRNA.

    • Measure fluorescence at an excitation of ~480 nm and an emission of ~520 nm.

    • Calculate EE% using the formula: EE% = ((Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence) * 100. High-quality formulations should have an EE >90%.

Protocol 3: In Vitro Transfection Assay
  • Principle: To assess the ability of the formulated LNPs to deliver functional mRNA to cells, leading to the translation of a reporter protein.

  • Procedure:

    • Cell Culture: Seed a suitable cell line (e.g., HEK293T, HeLa) in a 96-well plate and allow cells to adhere overnight.

    • Transfection: Prepare serial dilutions of the mRNA-LNPs (encoding a reporter like Luciferase) in cell culture medium. Add the LNP solutions to the cells.

    • Incubation: Incubate the cells for 24-48 hours to allow for LNP uptake, mRNA release, and protein expression.

    • Luciferase Assay: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer. The light output is directly proportional to the amount of translated luciferase protein, indicating successful mRNA delivery and expression.

Conclusion

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is far more than a passive "helper" lipid; it is a cornerstone of modern mRNA vaccine technology. Its unique physicochemical properties provide the essential structural rigidity and stability required to protect the mRNA payload and ensure the formation of uniform, well-defined nanoparticles. While the ionizable lipid dictates endosomal escape and the PEG-lipid controls circulation time, DSPC provides the foundational integrity upon which the entire LNP architecture is built. The careful optimization of DSPC content, in balance with the other lipid components, has been critical to the development of safe and effective mRNA vaccines and will continue to be a key parameter in the design of next-generation nucleic acid therapeutics.

References

A Technical Guide to the Solubility of DSPC in Ethanol and Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in two common organic solvents: ethanol (B145695) and chloroform (B151607). Understanding the solubility of DSPC is critical for its application in the development of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), where it is a frequently used structural lipid. This document presents quantitative solubility data, detailed experimental protocols for solubility determination and solution preparation, and visual workflows to aid in experimental design.

Quantitative Solubility Data

The solubility of DSPC in ethanol and chloroform is influenced by factors such as temperature and the physical form of the lipid. The following table summarizes the available quantitative data from various sources. It is important to note that "solubility" can be defined in various ways, and the experimental conditions under which these values were determined may vary.

SolventTemperatureSolubilityConcentration (mM)Notes
Ethanol 25°C (unless specified)~1 mg/mL[1]~1.27 mM-
Not Specified10 mg/mL[2]~12.65 mMRequires ultrasonic and warming.[2]
Not Specified12.5 mg/mL~15.82 mMRequires ultrasonic, warming, and heating to 60°C.
Not Specified15.8 mg/mL[3][4]20 mMRequires gentle warming.
Not Specified4 mg/mL~5.06 mMSonication and heating are recommended.
Chloroform Not Specified79.01 mg/mL100 mM-
Not SpecifiedSlightly soluble--

Note: The molecular weight of DSPC is approximately 790.15 g/mol , which was used for the conversion between mg/mL and mM.

Experimental Protocols

Accurate determination of lipid solubility is crucial for reproducible research and development. The following sections detail the methodologies for determining DSPC solubility and preparing solutions.

Protocol 1: Determination of DSPC Solubility via the Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound in a specific solvent.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) powder

  • Anhydrous ethanol or chloroform

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a system for gravimetric analysis

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of DSPC powder to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the chosen solvent (ethanol or chloroform) to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a temperature-controlled environment.

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved DSPC. The required time may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification of Dissolved DSPC:

    • Gravimetric Method:

      • Dispense a known volume of the clear filtrate into a pre-weighed vial.

      • Evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent.

      • Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of dissolved DSPC.

      • Calculate the solubility in mg/mL.

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of DSPC of known concentrations in the same solvent.

      • Generate a standard curve by injecting the standards into an HPLC system (e.g., with an Evaporative Light Scattering Detector - ELSD) and plotting the peak area versus concentration.

      • Inject a known volume of the filtered sample and determine the concentration from the standard curve.

Protocol 2: Preparation of a DSPC Stock Solution

This protocol describes the general procedure for preparing a DSPC stock solution in either ethanol or chloroform.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) powder

  • Anhydrous ethanol or chloroform

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Water bath or sonicator (optional)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Weighing the Lipid:

    • Accurately weigh the desired amount of DSPC powder using an analytical balance and transfer it to a clean, dry volumetric flask.

  • Dissolving the Lipid:

    • Add a portion of the solvent (ethanol or chloroform) to the volumetric flask, approximately half of the final desired volume.

    • Swirl the flask to dissolve the DSPC. Gentle warming in a water bath or sonication may be necessary to facilitate dissolution, particularly for higher concentrations in ethanol. When heating, ensure the temperature is kept below the boiling point of the solvent.

    • For chloroform, DSPC should dissolve more readily at room temperature.

  • Final Volume Adjustment:

    • Once the DSPC is completely dissolved, allow the solution to return to room temperature if it was heated.

    • Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Storage:

    • To prevent oxidation of the lipid, it is good practice to purge the headspace of the flask with an inert gas like nitrogen or argon before sealing.

    • Store the solution at an appropriate temperature, typically at -20°C for long-term storage, in a tightly sealed container to prevent solvent evaporation.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the experimental workflows for determining DSPC solubility and preparing a stock solution.

G Workflow for DSPC Solubility Determination cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_gravimetric_steps Gravimetric Method cluster_hplc_steps HPLC Method start Add excess DSPC to vial add_solvent Add known volume of solvent start->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake sediment Allow excess solid to sediment shake->sediment withdraw Withdraw supernatant sediment->withdraw filter Filter through 0.22 µm syringe filter withdraw->filter quant_choice Choose Quantification Method filter->quant_choice gravimetric Gravimetric Analysis quant_choice->gravimetric hplc HPLC Analysis quant_choice->hplc evaporate Evaporate solvent from known volume of filtrate gravimetric->evaporate std_curve Prepare standard curve hplc->std_curve weigh Weigh remaining DSPC evaporate->weigh calculate_g Calculate solubility (mg/mL) weigh->calculate_g inject Inject filtered sample std_curve->inject calculate_hplc Determine concentration from standard curve inject->calculate_hplc

Caption: Workflow for DSPC Solubility Determination.

G Workflow for DSPC Stock Solution Preparation weigh_dspc Weigh DSPC powder transfer Transfer to volumetric flask weigh_dspc->transfer add_solvent Add ~half volume of solvent (Ethanol or Chloroform) transfer->add_solvent dissolve Dissolve DSPC add_solvent->dissolve facilitate Facilitate dissolution (optional) dissolve->facilitate warm Gentle warming facilitate->warm if needed sonicate Sonication facilitate->sonicate if needed final_volume Cool to RT and add solvent to final volume facilitate->final_volume if not needed warm->final_volume sonicate->final_volume purge Purge with inert gas (e.g., N2) final_volume->purge store Store at -20°C purge->store

Caption: Workflow for DSPC Stock Solution Preparation.

References

An In-depth Technical Guide to (S)-DSPC: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

(S)-DSPC , more formally known as 1,2-distearoyl-sn-glycero-3-phosphocholine , is a synthetic, saturated phospholipid that has become a cornerstone in the development of advanced drug delivery systems, most notably in liposomal formulations and lipid nanoparticles (LNPs) for mRNA vaccines.[1][2][3] Its well-defined chemical structure and distinct physicochemical properties, particularly its high phase transition temperature, contribute to the formation of rigid and stable bilayers. This stability is crucial for enhancing the encapsulation efficiency and controlling the release of therapeutic agents.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and characterization of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Identity

This compound is a phosphatidylcholine, which is a class of phospholipids (B1166683) that incorporate choline (B1196258) as a headgroup. It consists of a glycerol (B35011) backbone, two stearic acid chains esterified at the sn-1 and sn-2 positions, and a phosphocholine (B91661) moiety attached to the sn-3 position.[1][6] The "S" configuration, or sn (stereospecifically numbered) nomenclature, denotes the stereochemistry of the glycerol backbone. The stearic acid chains are saturated 18-carbon fatty acids, which contribute to the high degree of molecular packing and stability of DSPC-containing membranes.[4]

IdentifierValue
IUPAC Name [(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[7][8]
Synonyms 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC, 18:0 PC[8][9]
CAS Number 816-94-4[9][10]
Molecular Formula C44H88NO8P[9][10]
Molecular Weight 790.15 g/mol [6][10]

Physicochemical Properties

The physicochemical properties of this compound are central to its utility in pharmaceutical formulations. A key characteristic is its high phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase.[1][4]

PropertyValueNotes
Phase Transition Temperature (Tm) ~55 °C[1][11][12]This high Tm ensures that DSPC-containing liposomes are in a rigid and less permeable state at physiological temperature (37 °C), minimizing premature drug leakage.[1][4]
Melting Point 236 °C (lit.)[][14]
Appearance White to off-white solid/powder[2][]
Solubility Soluble in chloroform.[10][] Sparingly soluble in ethanol (B145695) with warming.[9][10]Insoluble in water; forms liposomes upon hydration.
Purity ≥95% (HPLC)[10]Typically available at high purity for pharmaceutical applications.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the direct acylation of sn-glycero-3-phosphocholine (GPC) with stearic anhydride. This reaction is often catalyzed by 4-(pyrrolidin-1-yl)pyridine.[2]

Synthesis Workflow

DSPC_Synthesis GPC sn-Glycero-3-phosphocholine (GPC) Reaction Acylation Reaction (40-42 °C, 2-5 hours) GPC->Reaction StearicAnhydride Stearic Anhydride StearicAnhydride->Reaction Catalyst 4-(pyrrolidin-1-yl)pyridine Catalyst->Reaction Solvent Anhydrous Benzene/DMSO Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification DSPC This compound Purification->DSPC Liposome_Preparation cluster_prep Liposome Formulation cluster_downsize Size Reduction Lipids DSPC & other lipids (e.g., Cholesterol) dissolved in organic solvent Film Thin Lipid Film Formation (Solvent Evaporation) Lipids->Film Hydration Hydration with Aqueous Buffer (T > Tm) Film->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion through polycarbonate membranes MLVs->Extrusion LUVs Large Unilamellar Vesicles (LUVs) Extrusion->LUVs PC_Metabolism PC Phosphatidylcholine (e.g., DSPC) DAG Diacylglycerol (DAG) PC->DAG PLC Phosphocholine Phosphocholine PC->Phosphocholine PLC PA Phosphatidic Acid (PA) PC->PA PLD Choline Choline PC->Choline PLD LysoPC Lysophosphatidylcholine (Lyso-PC) PC->LysoPC PLA2 FattyAcid Fatty Acid (e.g., Stearic Acid) PC->FattyAcid PLA2 PLC Phospholipase C (PLC) PLD Phospholipase D (PLD) PLA2 Phospholipase A2 (PLA2) PKC Protein Kinase C (PKC) Activation DAG->PKC mTOR mTOR Signaling PA->mTOR Proliferation Proliferation PKC->Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

The Role of DSPC in the Architecture of Artificial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid that has become a cornerstone in the construction of artificial cell membranes, liposomes, and lipid nanoparticles (LNPs) for research and therapeutic applications.[1][2] Its distinct physicochemical properties, particularly its high phase transition temperature, make it an invaluable component for creating stable and rigid bilayer structures that mimic natural cell membranes.[3][4] This technical guide provides a comprehensive overview of DSPC's properties, its application in artificial membrane systems, detailed experimental protocols for their preparation and characterization, and a summary of key quantitative data.

DSPC is composed of a hydrophilic phosphocholine (B91661) head group and two saturated 18-carbon stearoyl acyl chains.[4] This amphipathic nature drives its self-assembly into bilayer structures in aqueous environments, forming the basis of liposomes and other artificial membrane models. The saturation of its acyl chains confers high stability and low susceptibility to oxidation, while its biocompatibility and biodegradability make it a safe and effective excipient in pharmaceutical formulations. DSPC is a key component in both the Moderna and Pfizer-BioNTech COVID-19 mRNA vaccines, highlighting its critical role in advanced drug delivery systems.

Physicochemical Properties of DSPC Membranes

The utility of DSPC in artificial membranes is largely dictated by its biophysical properties. A defining characteristic is its high main phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a tightly packed, ordered gel state (Lβ') to a more fluid, disordered liquid-crystalline state (Lα). Below its Tm, the saturated acyl chains of DSPC are in a rigid state, resulting in a less permeable and highly stable membrane. This property is crucial for minimizing the premature leakage of encapsulated drugs and for creating stable platforms for biophysical studies.

Quantitative Data Summary

The following tables summarize key quantitative data for DSPC, providing a reference for researchers designing artificial membrane systems.

ParameterValueDescriptionReferences
Molecular Weight 790.15 g/mol
Main Phase Transition Temperature (Tm) ~54.1 - 55.6 °CThe temperature of the main phase transition from the ripple gel phase (Pβ') to the liquid-crystalline phase (Lα).
Pre-transition Temperature (Tp) ~50.5 °CThe temperature of the transition from the lamellar gel phase (Lβ') to the ripple phase (Pβ').
Membrane Thickness (Gel Phase) ~6.2 ± 0.1 nmThickness of a pure DSPC bilayer in the gel state.
Membrane Thickness (Fluid Phase) ~5.1 ± 0.1 nmThickness of a pure DSPC bilayer in the fluid state.
Zeta Potential (in PBS, pH 7.4) ~ -10.8 ± 1.5 mVThe surface charge of pure DSPC liposomes is slightly negative at physiological pH.
FormulationDrugEncapsulation Efficiency (%)Key FindingsReferences
DSPC/CholesterolInulin (model hydrophilic drug)~2.95%DSPC liposomes showed the highest encapsulation efficiency and drug retention compared to DMPC and DPPC liposomes.
DSPC/CholesterolCelastrol (B190767)~87.37%DSPC liposomes exhibited significantly higher drug entrapment for the hydrophobic drug celastrol compared to DOPC liposomes.
DSPCDiclofenac58 ± 3% to 87 ± 5%Encapsulation efficiency varied with the preparation method.
DSPCResazurin (hydrophilic)~50%Demonstrates encapsulation of hydrophilic molecules in the aqueous core.

Experimental Protocols

Detailed methodologies are crucial for the reproducible preparation and characterization of DSPC-based artificial membranes. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion

This is a widely used method to produce unilamellar vesicles with a controlled size distribution.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: a. Weigh the desired amounts of DSPC and cholesterol (a common molar ratio is 2:1). b. Dissolve the lipids in a suitable volume of organic solvent in a round-bottom flask. c. Gently swirl the flask until the lipids are completely dissolved.

  • Thin-Film Formation: a. Attach the flask to a rotary evaporator. b. Submerge the flask in a water bath set to a temperature above the Tm of DSPC (e.g., 60-65°C). c. Rotate the flask and apply a vacuum to evaporate the solvent, forming a thin, uniform lipid film on the inner surface. d. Continue to dry the film under high vacuum for at least 1-2 hours to remove residual solvent.

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the Tm of DSPC (e.g., 60-65°C). b. Add the pre-heated buffer to the flask containing the lipid film. c. Vortex the flask to detach the film and form a suspension of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the lipid extruder with the desired pore size membrane. b. Heat the extruder to a temperature above the Tm of DSPC. c. Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs).

  • Storage: a. Allow the liposome (B1194612) suspension to cool to room temperature. b. Store the final liposome suspension at 4°C for optimal stability.

Protocol 2: Characterization of Liposome Size and Zeta Potential by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the hydrodynamic diameter and zeta potential of nanoparticles in suspension.

Materials:

  • DSPC liposome suspension

  • Filtered hydration buffer

  • DLS instrument

Procedure:

  • Sample Preparation: a. Dilute a small aliquot of the liposome suspension with filtered buffer to a suitable concentration for DLS analysis.

  • Size Measurement: a. Equilibrate the DLS instrument to the desired temperature. b. Place the diluted sample in the instrument. c. Perform the measurement to obtain the mean hydrodynamic diameter and the polydispersity index (PDI). A PDI of < 0.2 indicates a monodisperse population.

  • Zeta Potential Measurement: a. Place the diluted sample in the appropriate cuvette for zeta potential measurement. b. Apply an electric field and measure the electrophoretic mobility to determine the zeta potential.

Protocol 3: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material, allowing for the precise determination of the Tm of lipid bilayers.

Materials:

  • DSPC liposome suspension

  • Hermetic aluminum DSC pans

  • DSC instrument

Procedure:

  • Sample Preparation: a. Accurately weigh a specific amount of the liposome suspension into a DSC pan. b. Seal the pan to prevent evaporation. c. Prepare a reference pan containing the same volume of buffer.

  • DSC Analysis: a. Place the sample and reference pans in the DSC instrument. b. Equilibrate the system at a starting temperature well below the expected Tp (e.g., 25°C). c. Heat the sample at a controlled rate (e.g., 1-2°C/min) to a final temperature well above the Tm (e.g., 70°C). d. Record the differential heat flow as a function of temperature to identify the pre-transition and main transition peaks.

Visualizations of Pathways and Processes

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to DSPC-based artificial membranes.

G cluster_0 Liposome Preparation Workflow A 1. Lipid Dissolution (DSPC, Cholesterol in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Buffer above Tm) B->C D 4. Extrusion (>10 passes through membrane) C->D E Unilamellar Vesicles (LUVs) D->E

Workflow for preparing DSPC liposomes.

G cluster_1 DSPC Membrane Phase Transition Gel Gel Phase (Lβ') - Ordered acyl chains - Low permeability - High rigidity Liquid Liquid-Crystalline Phase (Lα) - Disordered acyl chains - High permeability - Fluid Gel->Liquid Main Transition (Tm) Liquid->Gel Cooling Temp Temperature Increase (> 55°C)

Phase behavior of DSPC membranes with temperature.

G cluster_2 Role of DSPC in a Lipid Raft-Mediated Signaling Pathway (Conceptual) Raft Lipid Raft (Enriched in DSPC, Cholesterol) EGFR EGFR EGFR->Raft Localization Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Binding EGF EGF (Ligand) EGF->EGFR Cascade Downstream Signaling (e.g., MAPK pathway) Dimer->Cascade Activation

Conceptual EGFR signaling within a DSPC-containing lipid raft.

Applications in Drug Delivery and Research

DSPC's stability and low permeability at physiological temperatures make it an excellent choice for controlled-release drug delivery systems. DSPC-based liposomes can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and facilitating their delivery to target tissues. The rigidity of the DSPC membrane minimizes premature drug leakage, prolonging circulation time and enhancing therapeutic efficacy.

In research, DSPC is widely used to create model membranes for studying a variety of biological processes. These artificial bilayers serve as platforms for investigating membrane-protein interactions, the effects of drugs on membrane properties, and the biophysics of lipid phase behavior. The ability to create vesicles with defined lipid compositions allows researchers to isolate and study the roles of specific lipids in membrane function.

Conclusion

DSPC is a versatile and indispensable phospholipid for the creation of artificial cell membranes. Its well-characterized physicochemical properties, particularly its high phase transition temperature, provide a robust foundation for the development of stable and effective liposomal drug delivery systems and model membranes. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to harness the potential of DSPC in their applications. As advancements in nanotechnology and personalized medicine continue, the role of DSPC in shaping the future of these fields is set to expand.

References

An In-depth Technical Guide to the Foundational Interactions of DSPC and Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental interactions between 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol, two critical components in the formulation of lipid-based drug delivery systems and model membranes. This document details the quantitative biophysical changes, experimental methodologies for their characterization, and the functional implications of these interactions in biological signaling.

Quantitative Analysis of DSPC-Cholesterol Interactions

The incorporation of cholesterol into a DSPC bilayer profoundly alters its physical properties. Cholesterol's rigid, planar structure intercalates between the DSPC acyl chains, leading to a "condensing effect" characterized by increased membrane thickness and decreased area per lipid. These changes modulate membrane fluidity, permeability, and stability.

Table 1: Effect of Cholesterol on the Phase Transition of DSPC Bilayers

Differential Scanning Calorimetry (DSC) is a primary tool for characterizing the thermotropic phase behavior of lipid bilayers. The pre-transition (Lβ' to Pβ') and main transition (Pβ' to Lα) temperatures of pure DSPC are significantly altered by the addition of cholesterol.

Cholesterol (mol%)Pre-transition Temperature (Tp; °C)Main Transition Temperature (Tm; °C)Enthalpy (ΔH)Observations
0~50.5~54.8HighSharp pre-transition and main transition peaks are observed.[1][2]
< 5Progressively decreases and broadensSlight decreaseDecreasesThe pre-transition is abolished above 5 mol% cholesterol.[2]
10-30AbolishedBroadened and shiftedSignificantly decreasedThe main transition broadens, indicating a loss of cooperativity.[3]
> 30AbolishedBecomes very broad or disappearsApproaches zeroThe distinct gel-to-liquid crystalline phase transition is eliminated, and the membrane exists in a liquid-ordered (Lo) phase.[3]
40AbolishedNo significant endothermic peakN/AThe membrane is in a single liquid-ordered (Lo) phase.
50AbolishedNo endothermic peakN/AThe system exists as a pure liquid-ordered (Lo) phase.
Table 2: Influence of Cholesterol on DSPC Bilayer Structural Parameters

Molecular dynamics (MD) simulations and experimental techniques like Atomic Force Microscopy (AFM) provide quantitative data on the structural changes in DSPC bilayers upon cholesterol incorporation.

Cholesterol (mol%)Average Area per Lipid (Ų)Bilayer Thickness (nm)Key Findings
0~60~4.0In the liquid-disordered (Ld) phase, DSPC molecules have a larger area and the bilayer is thinner.
10DecreasedIncreasedCholesterol begins to order the acyl chains, reducing the area per lipid and increasing thickness.
20Further decreased~4.8The condensing effect is significant, with a noticeable increase in bilayer thickness.
30Continues to decreaseStableThe membrane is highly ordered in the liquid-ordered (Lo) phase.
40~40Stable or slightly decreasesThe ordering effect of cholesterol plateaus, and at very high concentrations, packing frustration may occur.
50~40Stable or slightly decreasesThe bilayer is tightly packed in the Lo phase.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of DSPC-cholesterol interactions. The following sections outline key experimental protocols.

Preparation of DSPC/Cholesterol Vesicles

The thin-film hydration method is a common technique for preparing liposomes.

  • Lipid Film Formation:

    • Dissolve DSPC and cholesterol at the desired molar ratio in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure at a temperature above the main transition temperature of DSPC (~60-65°C).

    • A thin, uniform lipid film will form on the flask's inner surface.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the Tm of DSPC. This process forms multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder at a temperature above the Tm. This produces large unilamellar vesicles (LUVs).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transitions of the lipid bilayer.

  • Sample Preparation:

    • Accurately weigh a small amount of the liposome (B1194612) suspension (e.g., 10-20 mg) into a hermetic aluminum DSC pan.

    • Prepare a reference pan containing the same volume of buffer.

    • Seal both pans.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected phase transition (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature above the main transition (e.g., 70°C).

    • Record the differential heat flow as a function of temperature to obtain a thermogram.

    • The peak(s) in the thermogram correspond to the phase transition temperature(s), and the area under the peak(s) corresponds to the enthalpy of the transition.

Fluorescence Spectroscopy

Fluorescent probes like Laurdan and 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are used to investigate membrane fluidity and phase behavior.

  • Probe Incorporation:

    • Incorporate the fluorescent probe (e.g., Laurdan or DPH) into the lipid mixture during the film formation step at a low molar ratio (e.g., 1:500 to 1:1000 probe:lipid).

  • Laurdan for Membrane Polarity/Hydration:

    • Laurdan's emission spectrum is sensitive to the polarity of its environment.

    • Excite Laurdan at ~350 nm and record the emission spectrum from 400 to 600 nm.

    • Calculate the Generalized Polarization (GP) value using the intensities at two emission wavelengths (e.g., 440 nm for the gel phase and 490 nm for the liquid crystalline phase): GP = (I440 - I490) / (I440 + I490).

    • Higher GP values indicate a more ordered, less hydrated membrane environment.

  • DPH for Membrane Fluidity (Anisotropy):

    • DPH is a hydrophobic probe that localizes in the acyl chain region of the bilayer.

    • Measure the fluorescence anisotropy of DPH to determine the rotational mobility of the probe, which reflects membrane fluidity.

    • Excite DPH at ~360 nm and measure the fluorescence emission parallel and perpendicular to the polarized excitation light.

    • Higher anisotropy values correspond to a more ordered, less fluid membrane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides detailed information on the structure, dynamics, and orientation of lipids and cholesterol within the bilayer.

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) as described in section 2.1.

    • For oriented samples, deposit the lipid mixture onto thin glass plates.

  • 2H NMR for Acyl Chain Order:

    • Use specifically deuterated DSPC to probe the order of different segments of the acyl chains.

    • The quadrupolar splitting in the 2H NMR spectrum is proportional to the order parameter (SCD) of the C-2H bond.

    • An increase in the quadrupolar splitting indicates a higher degree of acyl chain order.

  • 13C NMR for Molecular Interactions:

    • 13C NMR can be used to study the local environment and dynamics of both DSPC and cholesterol.

    • Magic Angle Spinning (MAS) is employed to obtain high-resolution spectra.

    • Changes in the chemical shifts of specific carbon atoms can provide insights into intermolecular interactions.

Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the membrane surface at the nanoscale and can be used to measure its mechanical properties.

  • Supported Lipid Bilayer (SLB) Formation:

    • Prepare small unilamellar vesicles (SUVs) or LUVs as described in section 2.1.

    • Deposit the vesicle suspension onto a freshly cleaved mica surface. The vesicles will rupture and fuse to form a continuous supported lipid bilayer.

  • AFM Imaging:

    • Image the SLB in a liquid environment (buffer) using tapping mode AFM.

    • Topographical images reveal the lateral organization of the membrane, including the presence of lipid domains (e.g., liquid-ordered and liquid-disordered phases), which differ in height.

  • Force Spectroscopy:

    • Use the AFM tip to indent the bilayer and measure the force required to puncture it (the breakthrough force).

    • The breakthrough force is related to the mechanical stability and packing of the lipid bilayer. Higher breakthrough forces are typically observed for more ordered phases.

    • The distance between the initial contact with the bilayer and the breakthrough event can be used to estimate the bilayer thickness.

Visualizations of DSPC-Cholesterol Interactions and Their Implications

Phase Behavior of DSPC-Cholesterol Bilayers

The interplay of temperature and cholesterol concentration dictates the phase of a DSPC bilayer. At low cholesterol content, distinct gel and liquid crystalline phases are observed. As cholesterol concentration increases, a liquid-ordered (Lo) phase emerges, characterized by the high conformational order of a gel phase but with the lateral mobility of a liquid phase.

DSPC_Cholesterol_Phases cluster_gel Gel Phases (Low Temperature) cluster_liquid Liquid Phases (High Temperature) L_beta_prime Lamellar Gel (Lβ') - Tilted acyl chains - High order P_beta_prime Ripple Phase (Pβ') - Undulated bilayer - Intermediate order L_beta_prime->P_beta_prime Pre-transition (Low Cholesterol) L_o Liquid Ordered (Lo) - Extended acyl chains - High lateral mobility - High order L_beta_prime->L_o + Cholesterol L_alpha Liquid Disordered (Lα) - Fluid acyl chains - Low order P_beta_prime->L_alpha Main Transition (Low Cholesterol) L_alpha->L_o + Cholesterol

Caption: Phase transitions of a DSPC bilayer as a function of temperature and cholesterol.

Experimental Workflow for Characterizing DSPC-Cholesterol Interactions

A multi-technique approach is essential for a comprehensive understanding of DSPC-cholesterol membranes. This workflow illustrates the integration of various biophysical methods.

Experimental_Workflow cluster_prep Vesicle Preparation cluster_analysis Biophysical Characterization start DSPC and Cholesterol Stock Solutions thin_film Thin-Film Hydration start->thin_film extrusion Extrusion (LUVs) thin_film->extrusion dsc DSC (Phase Transitions) extrusion->dsc fluorescence Fluorescence Spectroscopy (Fluidity, Polarity) extrusion->fluorescence nmr Solid-State NMR (Order, Dynamics) extrusion->nmr afm AFM (Topology, Mechanics) extrusion->afm data_analysis Data Analysis and Interpretation dsc->data_analysis fluorescence->data_analysis nmr->data_analysis afm->data_analysis

Caption: Integrated workflow for the preparation and biophysical analysis of DSPC-cholesterol vesicles.

Role in Lipid Raft-Mediated Signaling

DSPC and cholesterol are key components of lipid rafts, which are specialized membrane microdomains that serve as platforms for cellular signaling. These rafts concentrate specific proteins, facilitating their interaction and signal transduction.

Lipid_Raft_Signaling cluster_membrane Cell Membrane cluster_raft Lipid Raft (DSPC/Cholesterol Rich) cluster_non_raft Non-Raft Region GPCR GPCR G_protein G Protein GPCR->G_protein Coupling Src_kinase Src Kinase G_protein->Src_kinase Activation effector Downstream Effector Src_kinase->effector other_receptor Other Receptor ligand Ligand ligand->GPCR Activation response Cellular Response effector->response

Caption: Conceptual model of a lipid raft concentrating signaling molecules like GPCRs and Src kinases.

References

The Biophysical Landscape of DSPC: A Technical Guide to its Self-Assembly in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in aqueous environments. DSPC, a saturated phospholipid with a high phase transition temperature, is a critical component in the formulation of stable liposomal drug delivery systems. Its predictable self-assembly into ordered bilayer structures provides a robust platform for encapsulating and delivering therapeutic agents. This document details the physicochemical properties of DSPC, outlines key experimental methodologies for its characterization, and provides a visual representation of its behavior and related workflows.

Physicochemical Properties of DSPC

The self-assembly of DSPC in an aqueous solution is primarily dictated by its amphiphilic nature, characterized by a hydrophilic phosphocholine (B91661) headgroup and two hydrophobic stearoyl acyl chains. This molecular architecture drives the formation of ordered structures that minimize the unfavorable contact between the hydrophobic tails and water. Unlike single-chain surfactants that typically form micelles, DSPC, with its cylindrical shape, predominantly self-assembles into lipid bilayers, which then close to form vesicles or liposomes.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter for surfactants that form micelles. However, for double-chain phospholipids (B1166683) like DSPC, which preferentially form bilayers, a classical CMC is not a relevant or typically reported parameter. The strong cohesive interactions between the two long, saturated acyl chains favor the formation of extended planar bilayers at very low concentrations, rather than small, spherical micelles. The primary self-assembled structures of DSPC in aqueous solutions are therefore vesicles (liposomes).

Quantitative Data Summary

The following tables summarize the key quantitative parameters of DSPC, crucial for understanding and predicting its self-assembly and the behavior of the resulting lipid bilayers.

Table 1: Thermotropic Properties of DSPC

ParameterValueDescription
Pre-transition Temperature (Tpre)~50.5 °CThe temperature of the transition from the lamellar gel phase (Lβ') to the ripple phase (Pβ').[1]
Main Transition Temperature (Tm)~54.8 - 55.6 °CThe temperature of the main phase transition from the ripple gel phase (Pβ') to the liquid crystalline phase (Lα).[1][2][3]
Enthalpy of Main Transition (ΔHm)VariableThe energy absorbed during the main phase transition, reflecting the change in molecular packing.

Table 2: Structural and Mechanical Properties of DSPC Bilayers

PropertyValueConditions
Area Per Lipid (APL)49.7 (0.2) ŲGel Phase (Simulation)
Membrane Thickness~6.8 nmCrystalline Phase
Bending Rigidity (κ)3.74 x 10⁻²⁰ J295 K (MD Simulations)
Area Compressibility (KA)0.57 N/m295 K

Experimental Protocols

The characterization of DSPC self-assembly and the resulting liposomal formulations relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion

This is a widely used method for producing unilamellar vesicles with a controlled size distribution.[4]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) powder

  • Cholesterol (optional, for modulating membrane properties)

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation: a. Dissolve the desired amount of DSPC and any other lipid components (e.g., cholesterol) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator. The water bath should be set to a temperature above the boiling point of the solvent but below the main transition temperature of DSPC (e.g., 40-50°C). c. Rotate the flask and apply a vacuum to evaporate the solvent, forming a thin, uniform lipid film on the inner surface of the flask. d. Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the Tm of DSPC (e.g., 60-65°C). b. Add the pre-heated buffer to the flask containing the lipid film. c. Vortex the flask to detach the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the extruder with the desired polycarbonate membrane. b. Transfer the MLV suspension to the extruder. c. Pass the suspension through the membrane multiple times (typically 11-21 passes) at a temperature above the Tm of DSPC. This process generates large unilamellar vesicles (LUVs) with a more uniform size distribution.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures (Tpre and Tm) of the DSPC bilayers.

Protocol:

  • Sample Preparation: a. Accurately weigh a specific amount of the prepared liposome (B1194612) suspension into a hermetic aluminum DSC pan. b. Seal the pan to prevent solvent evaporation. c. Prepare a reference pan containing the same volume of the hydration buffer.

  • DSC Analysis: a. Place the sample and reference pans in the DSC instrument. b. Equilibrate the system at a temperature well below the expected Tpre (e.g., 25°C). c. Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 70°C). d. Record the differential heat flow as a function of temperature to identify the endothermic peaks corresponding to the pre-transition and main phase transition.

Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the liposomes. Zeta potential measurements provide information about the surface charge of the vesicles.

Protocol:

  • Sample Preparation: Dilute a small aliquot of the liposome suspension with the filtered hydration buffer.

  • Measurement: a. Place the diluted sample in the appropriate cuvette for the DLS instrument. b. Perform the measurement to obtain the particle size, PDI, and zeta potential.

Visualizing DSPC Self-Assembly and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of DSPC self-assembly and characterization.

DSPC_Phase_Transition cluster_temp Temperature-Dependent Phase Behavior of DSPC Bilayer Lbeta Lamellar Gel Phase (Lβ') (Ordered, Tilted Chains) Pbeta Ripple Phase (Pβ') (Intermediate Rippled Structure) Lbeta->Pbeta Tpre (~50.5°C) Lalpha Liquid Crystalline Phase (Lα) (Disordered, Fluid Chains) Pbeta->Lalpha Tm (~55°C) Liposome_Preparation_Workflow cluster_workflow Experimental Workflow: Liposome Preparation & Characterization start Start: DSPC Powder dissolve 1. Dissolve in Organic Solvent start->dissolve evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate with Aqueous Buffer (Above Tm) evaporate->hydrate mlv Multilamellar Vesicles (MLVs) Formed hydrate->mlv extrude 4. Extrusion (Above Tm) mlv->extrude luv Large Unilamellar Vesicles (LUVs) Formed extrude->luv characterize 5. Characterization luv->characterize dsc DSC (Phase Transitions) characterize->dsc dls DLS (Size, PDI, Zeta Potential) characterize->dls

References

Methodological & Application

Application Notes and Protocols for (S)-DSPC Stealth Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formulation of (S)-DSPC-based stealth liposomes, a key drug delivery system designed to enhance the in vivo circulation time of encapsulated therapeutic agents. These application notes are intended for researchers, scientists, and drug development professionals.

Stealth liposomes are characterized by the inclusion of a hydrophilic polymer, most commonly polyethylene (B3416737) glycol (PEG), conjugated to a phospholipid. This PEGylated surface creates a steric barrier, inhibiting recognition and uptake by the mononuclear phagocyte system (MPS), thus prolonging circulation. 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid frequently used in these formulations due to its high transition temperature, which contributes to the rigidity and stability of the liposomal membrane. The "(S)" designation refers to the stereochemical configuration of the glycerol (B35011) backbone, which is the naturally occurring form.

The most common and straightforward method for preparing stealth liposomes in a laboratory setting is the thin-film hydration method followed by extrusion.[1][2][3] This technique involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs), and finally extruding the MLVs through polycarbonate membranes of a defined pore size to produce unilamellar vesicles (SUVs) with a homogenous size distribution.[1][2]

Experimental Workflow for Stealth Liposome (B1194612) Formulation

The overall process for creating this compound stealth liposomes can be visualized as a multi-step workflow, starting from the preparation of the lipid mixture to the final characterization of the liposomal formulation.

Workflow cluster_prep Preparation cluster_form Formulation cluster_process Processing cluster_char Characterization A Lipid Dissolution (this compound, Cholesterol, DSPE-PEG) in Organic Solvent B Thin-Film Formation (Rotary Evaporation) A->B C Overnight Vacuum Drying B->C D Lipid Film Hydration (Aqueous Buffer) C->D E Formation of Multilamellar Vesicles (MLVs) D->E F Extrusion through Polycarbonate Membranes E->F G Formation of Small Unilamellar Vesicles (SUVs) F->G H Particle Size & PDI Analysis (DLS) G->H I Encapsulation Efficiency Determination G->I J Zeta Potential Measurement G->J

Caption: Workflow for this compound Stealth Liposome Formulation.

Structure of a Stealth Liposome

The key feature of a stealth liposome is the dense layer of hydrophilic polymer chains on its surface, which sterically hinders the approach of plasma proteins and macrophages.

Stealth_Liposome cluster_liposome cluster_bilayer A Aqueous Core (for hydrophilic drugs) B This compound 0.8,1.0 0.8,1.0 B->0.8,1.0 C Cholesterol 0.2,1.2 0.2,1.2 C->0.2,1.2 D DSPE-PEG -0.8,1.0 -0.8,1.0 D->-0.8,1.0 E Lipid Bilayer (for hydrophobic drugs) 1.2,0 1.2,0 E->1.2,0 F PEG Chains (Stealth Effect) -1.5,-1.0 -1.5,-1.0 F->-1.5,-1.0 G Hydrated Layer 1.5,-1.0 1.5,-1.0 G->1.5,-1.0

Caption: Diagram of a Stealth Liposome Structure.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the formulation and characterization of this compound stealth liposomes based on established protocols.

Table 1: Typical Lipid Composition

ComponentMolar Ratio (%)Purpose
This compound50-60Primary structural lipid, forms the bilayer
Cholesterol35-45Stabilizes the membrane, reduces permeability
DSPE-PEG20001-5Provides the "stealth" characteristic

Note: The molar ratio can be adjusted based on the specific requirements of the encapsulated drug and the desired in vivo performance.

Table 2: Expected Characterization Parameters

ParameterTypical ValueMethod
Particle Size (Z-average)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-10 to -30 mVElectrophoretic Light Scattering
Encapsulation Efficiency (EE%)> 80% (for many drugs)Varies (e.g., HPLC, UV-Vis)

Experimental Protocols

Protocol 1: Formulation of this compound Stealth Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of 1 mL of a liposomal suspension.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes (1 mL)

Procedure:

  • Lipid Dissolution:

    • In a clean round-bottom flask, dissolve the lipids (this compound, Cholesterol, and DSPE-PEG2000) in the chloroform/methanol solvent mixture. A common molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000).

    • Ensure complete dissolution of the lipids to form a clear solution.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of DSPC (e.g., 60-65°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.

  • Drying:

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or preferably overnight.

  • Hydration:

    • Add the desired volume of pre-warmed (60-65°C) hydration buffer to the flask. For passive drug loading, the therapeutic agent would be dissolved in this buffer.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This process should also be carried out above the lipid's phase transition temperature.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Heat the extruder block to 60-65°C.

    • Load the MLV suspension into one of the syringes and attach it to the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution.

    • The resulting translucent suspension contains small unilamellar vesicles (SUVs).

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the formulation may be lyophilized with a suitable cryoprotectant.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This information is used to determine the hydrodynamic diameter (particle size) and the size distribution (PDI).

  • Procedure:

    • Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter and PDI.

2. Encapsulation Efficiency (EE) Determination

  • Principle: EE is the percentage of the initial drug that is successfully entrapped within the liposomes. It is determined by separating the unencapsulated (free) drug from the liposomes and quantifying the drug associated with the vesicles.

  • Procedure:

    • Separation of Free Drug: Separate the unencapsulated drug from the liposomal formulation using a suitable method such as:

      • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a small column (e.g., Sephadex G-50) equilibrated with the hydration buffer. The larger liposomes will elute first, followed by the smaller, free drug molecules.

      • Centrifugal Ultrafiltration: Place the liposome suspension in a centrifugal filter unit with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes. Centrifuge according to the manufacturer's instructions.

      • Dialysis: Place the liposome suspension in a dialysis bag with an appropriate molecular weight cutoff and dialyze against a large volume of the hydration buffer to remove the free drug.

    • Quantification of Total and Encapsulated Drug:

      • To determine the total drug concentration (C_total) , disrupt a known volume of the original (unseparated) liposome suspension by adding a surfactant (e.g., Triton X-100) or an appropriate organic solvent (e.g., methanol) to release the encapsulated drug.

      • To determine the encapsulated drug concentration (C_encapsulated) , disrupt a known volume of the liposome fraction collected after the separation step (e.g., from SEC or the retentate from ultrafiltration).

      • Quantify the drug concentration in both samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

    • Calculation of Encapsulation Efficiency:

      • EE (%) = (C_encapsulated / C_total) x 100

      • Alternatively, if quantifying the free drug (C_free) in the filtrate/dialysate: EE (%) = [(C_total - C_free) / C_total] x 100

References

Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles (SLNs) Incorporating (S)-DSPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Solid Lipid Nanoparticles (SLNs) are advanced colloidal drug carrier systems that have emerged as a viable alternative to traditional formulations like emulsions, liposomes, and polymeric nanoparticles.[1][2] Composed of a solid lipid core stabilized by surfactants, SLNs are typically in the size range of 50 to 1000 nm.[3][4] These systems are particularly advantageous for drug delivery due to their use of biocompatible and biodegradable lipids, which can enhance the bioavailability of poorly water-soluble drugs, protect labile molecules from degradation, and offer controlled or targeted release.[3]

(S)-1,2-distearoyl-sn-glycero-3-phosphocholine ((S)-DSPC) is a high-purity, saturated phospholipid commonly used in advanced lipid-based drug delivery systems. While traditional SLNs often utilize triglycerides, fatty acids, or waxes as the primary solid core, phospholipids (B1166683) like this compound are frequently incorporated as a crucial "helper" or structural lipid.[5] Its inclusion can significantly influence the stability, particle size, and drug-loading capacity of the nanoparticles. In formulations, this compound can act as a co-surfactant, a stabilizer, or a component of the lipid matrix itself, contributing to a more ordered and stable nanoparticle structure.

This document provides detailed protocols for the preparation of this compound-containing SLNs using two prevalent methods: High-Pressure Homogenization (HPH) and the Microemulsion technique. It also outlines standard characterization methods and presents typical quantitative data for these formulations.

I. Experimental Protocols

Two primary methods for preparing this compound-containing SLNs are detailed below. The choice of method often depends on the physicochemical properties of the drug to be encapsulated, the desired scale of production, and available equipment.[6][7]

Protocol 1: High-Pressure Homogenization (Hot Homogenization Technique)

High-Pressure Homogenization (HPH) is a reliable and scalable method for producing SLNs.[8] The hot homogenization technique involves emulsifying a drug-loaded lipid melt in a hot aqueous surfactant solution, followed by high-pressure processing to reduce particle size.[7][9]

Materials and Equipment:

  • Solid Lipid Matrix: Glyceryl monostearate (GMS) or Stearic Acid

  • Structural Lipid: this compound

  • Surfactant: Poloxamer 188 or Tween® 80

  • Active Pharmaceutical Ingredient (API): Lipophilic drug

  • Aqueous Phase: Purified water (e.g., Milli-Q)

  • High-Pressure Homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Water bath or heating plate with magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Preparation of Lipid Phase:

    • Weigh the solid lipid (e.g., GMS) and this compound (a typical ratio might be 9:1 w/w) and place them in a glass beaker.

    • Heat the lipid mixture to a temperature approximately 5-10°C above the melting point of the main solid lipid (e.g., 75-80°C for GMS) using a water bath, with continuous stirring until a clear, homogenous lipid melt is formed.[7]

    • Disperse or dissolve the predetermined amount of the lipophilic API into the molten lipid phase.

  • Preparation of Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., 1-2% w/v Poloxamer 188) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (e.g., 75-80°C).[9]

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring.

    • Homogenize the mixture using a high-shear mixer at high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.[8][10] The number of cycles and pressure should be optimized for the specific formulation.

    • The resulting hot nanoemulsion is a milky, translucent liquid.

  • Cooling and SLN Formation:

    • Allow the nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.

    • The final SLN dispersion can be stored at 4°C for further characterization.

Protocol 2: Microemulsion Technique

The microemulsion method involves preparing a thermodynamically stable, transparent microemulsion at a high temperature and then dispersing it in a large volume of cold water to precipitate the nanoparticles.[11][12]

Materials and Equipment:

  • Solid Lipid Matrix: Stearic Acid

  • Structural Lipid: this compound

  • Emulsifier: Soy phosphatidylcholine or Polysorbate 80

  • Co-emulsifier: Sodium taurodeoxycholate (B1243834) or Butanol

  • Active Pharmaceutical Ingredient (API): Lipophilic drug

  • Aqueous Phase: Purified water

  • Thermostatically controlled water bath

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Preparation of the Hot Microemulsion:

    • In a sealed container, mix the solid lipid (Stearic Acid), structural lipid (this compound), emulsifier, and co-emulsifier.

    • Heat the mixture to 65-70°C in a water bath with gentle stirring until a clear, transparent solution is formed.

    • Dissolve the lipophilic API in this heated mixture.

    • Add a small, precise amount of hot purified water (at the same temperature) to the lipid mixture and stir until a transparent, stable o/w microemulsion is formed. The exact ratios of components need to be determined from a pseudo-ternary phase diagram for the specific system.[11]

  • Nanoparticle Precipitation:

    • Prepare a beaker containing cold purified water (2-4°C), typically 25 to 50 times the volume of the microemulsion.[12]

    • Rapidly disperse the hot microemulsion into the cold water under continuous magnetic stirring.

    • The sudden temperature drop causes the lipid to precipitate, forming a fine dispersion of solid lipid nanoparticles.

  • Purification (Optional):

    • The large volume of water can be reduced, and excess surfactant can be removed via ultrafiltration or lyophilization if a concentrated or powdered product is desired.

II. Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the preparation of this compound-containing SLNs.

G Workflow for High-Pressure Homogenization A 1. Prepare Lipid Phase - Melt Solid Lipid + this compound - Dissolve API C Heat Both Phases (e.g., 75-80°C) A->C B 2. Prepare Aqueous Phase - Dissolve Surfactant in Water B->C D 3. Form Pre-emulsion - Mix Phases - High-Shear Homogenization C->D E 4. High-Pressure Homogenization - 500-1500 bar - 3-5 Cycles D->E F 5. Cooling & SLN Formation - Cool to Room Temperature - Lipid Recrystallizes E->F G Final SLN Dispersion F->G G Workflow for Microemulsion Technique A 1. Prepare Microemulsion - Mix Lipids, Surfactants, API - Heat to ~70°C - Add hot water B Hot, Optically Clear Microemulsion A->B D 2. Disperse Microemulsion into Cold Water (Rapid Precipitation) B->D C Cold Water (2-4°C) C->D E 3. SLN Formation D->E F Final SLN Dispersion E->F G Key Relationships in SLN Formulation cluster_0 Inputs (Formulation & Process) cluster_1 Outputs (Nanoparticle Properties) A Lipid Type & Conc. (incl. DSPC) D Particle Size & PDI A->D major effect F Encapsulation Efficiency A->F high affinity needed G Drug Release Profile A->G crystallinity B Surfactant Type & Conc. B->D inverse effect E Zeta Potential (Stability) B->E surface charge C Process Parameters (Pressure, Temp, Time) C->D critical C->F can cause leakage

References

Application Notes: (S)-DSPC for Targeted Drug Delivery to Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine, commonly known as (S)-DSPC or simply DSPC, is a synthetic, saturated phospholipid widely utilized in the development of nanoparticle-based drug delivery systems, particularly liposomes.[1] Its physicochemical properties make it an exemplary excipient for cancer therapy applications. DSPC-based liposomes are recognized for their high biocompatibility and stability.[2] The defining characteristic of DSPC is its high phase transition temperature (Tm) of approximately 55°C.[3][4] This means that at physiological temperature (37°C), the lipid bilayer exists in a rigid, tightly packed gel state.[4] This rigidity minimizes premature drug leakage, enhances stability in systemic circulation, and contributes to prolonged circulation times, making DSPC-based carriers highly suitable for delivering potent cytotoxic agents to tumor sites.[2][5]

Targeted delivery of chemotherapeutics to cancer cells is paramount for improving therapeutic efficacy while reducing systemic toxicity.[6] DSPC-based liposomes can achieve tumor targeting through two primary mechanisms:

  • Passive Targeting: This strategy leverages the "Enhanced Permeability and Retention" (EPR) effect.[6][7] The disorganized and leaky vasculature of tumors allows nanoparticles (typically 100-200 nm in size) to extravasate from the bloodstream into the tumor interstitium.[8][9] Poor lymphatic drainage in the tumor microenvironment further leads to the accumulation and retention of these liposomes.[10]

  • Active Targeting: This involves modifying the liposome (B1194612) surface with specific ligands—such as antibodies, peptides, or aptamers—that bind to receptors overexpressed on cancer cells.[7][11] This ligand-receptor interaction facilitates cellular uptake, enhancing the intracellular concentration of the encapsulated drug.[12][13]

These application notes provide an overview of DSPC's utility, quantitative data on formulation performance, and detailed protocols for the preparation, characterization, and in vitro evaluation of DSPC-based liposomes for targeted cancer therapy.

Data Presentation: Performance of DSPC-Based Formulations

The selection of lipid composition is critical for optimizing the performance of liposomal drug delivery systems. DSPC consistently demonstrates superior stability and drug retention capabilities compared to phospholipids (B1166683) with shorter acyl chains or lower transition temperatures, such as DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine).

Table 1: Comparative Physicochemical Properties and Drug Retention of Various Phospholipid-Based Liposomes

Phospholipid Transition Temp. (Tm) Encapsulation Efficiency (%)* Drug Retention at 37°C after 48h (%)* Key Characteristics
DSPC ~55°C[3] 2.95 ± 0.3[14] 85.2 ± 10.1[14][15] High rigidity and stability; low drug leakage.[2][3]
DPPC ~41°C[8] 2.13 ± 0.04[14] 60.8 ± 8.9[14][15] Less stable than DSPC; moderate drug leakage.[8]
DMPC ~23°C[15] 2.25 ± 0.3[14] 47.3 ± 6.9[14][15] Fluid at physiological temp; significant drug leakage.[15]

*Data for liposomes containing 21% cholesterol, encapsulating inulin (B196767) as a model drug.[14][15]

Table 2: In Vitro Drug Release from Liposomes with Different Acyl Chain Lengths

Phospholipid Drug Release after 72h at 37°C (%)
DSPC (C18) ~2[16]
DPPC (C16) ~7[16]
DMPC (C14) ~25[16]

*Data for liposomes loaded with aquated cisplatin.[16]

Table 3: Typical Characteristics of DSPC-Based Liposomal Formulations

Formulation Composition (molar ratio) Drug Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
DSPC:Cholesterol (2:1) - 125 ± 20[8] < 0.25[17] N/A N/A
DSPC:DSPE-PEG2000:Timosaponin AIII (8:2:1) Timosaponin AIII ~120[4] ~0.15[4] ~ -15[4] ~90[4]
DSPC:Cholesterol:DSPE-mPEG (90:10) Curcumin ~208[18] N/A -5.9[18] ~91[18]

| PE:DSPC:Cholesterol:DSPE-mPEG (1:0.5:0.5:0.075) | SN-38 | 114 - 133[19][20] | N/A | N/A | N/A |

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration and Extrusion

This protocol describes a widely used method for producing unilamellar liposomes with a uniform size distribution.[21] The process involves forming a thin lipid film, hydrating it to create multilamellar vesicles (MLVs), and then downsizing them through extrusion.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform and/or Methanol (B129727)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Drug to be encapsulated

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution: a. Weigh the desired amounts of DSPC and cholesterol (a common molar ratio is 2:1).[21] b. Dissolve the lipids completely in a chloroform:methanol mixture in a round-bottom flask.[21]

  • Thin-Film Formation: a. Attach the flask to a rotary evaporator. The water bath should be set to a temperature below the lipid Tm (e.g., 40-50°C).[21] b. Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask's inner surface.[21] c. Maintain the flask under high vacuum for at least 1-2 hours to remove all residual solvent.[21]

  • Hydration: a. Pre-heat the hydration buffer (containing the hydrophilic drug, if applicable) to a temperature above the Tm of DSPC (e.g., 60-65°C).[21] b. Add the heated buffer to the flask with the lipid film and hydrate (B1144303) for 1 hour with gentle rotation. This process forms multilamellar vesicles (MLVs).[21]

  • Extrusion (Size Reduction): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) and pre-heat it to 60-65°C.[21] b. Load the MLV suspension into a syringe and pass it through the extruder membrane to another syringe. c. Repeat this extrusion process 10-21 times to form small unilamellar vesicles (SUVs) with a more uniform size distribution.[21][22]

  • Purification: a. Remove unencapsulated drug by dialysis or size exclusion chromatography.

G Workflow for Liposome Preparation and Characterization cluster_prep Preparation dissolution 1. Lipid Dissolution (DSPC, Cholesterol in Chloroform) film 2. Thin-Film Formation (Rotary Evaporation) dissolution->film hydration 3. Hydration (Add Drug/Buffer at >Tm) film->hydration extrusion 4. Extrusion (Pass through 100 nm membrane) hydration->extrusion purification 5. Purification (Remove free drug) extrusion->purification dls Size, PDI, Zeta Potential (DLS) purification->dls Final Liposome Suspension ee Encapsulation Efficiency (Spectroscopy/HPLC) purification->ee

Workflow for Liposome Preparation and Characterization
Protocol 2: Physicochemical Characterization of Liposomes

Characterization is essential to ensure the quality, stability, and reproducibility of the liposomal formulation.

1. Size, Polydispersity Index (PDI), and Zeta Potential Measurement

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and PDI (a measure of size distribution uniformity). Laser Doppler velocimetry, often integrated into the same instrument, measures zeta potential (an indicator of surface charge and colloidal stability).[21][23]

  • Procedure: a. Dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration for the DLS instrument.[21] b. Place the diluted sample in a cuvette and insert it into the instrument. c. Perform measurements at a controlled temperature (e.g., 25°C). d. Record the Z-average diameter, PDI, and zeta potential values. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.[17]

2. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Principle: EE is the percentage of the initial drug that is successfully entrapped within the liposomes. It is determined by separating the liposomes from the unencapsulated drug and quantifying both.

  • Procedure: a. After purification (Protocol 1, Step 5), collect the liposome formulation. b. Disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. c. Quantify the concentration of the encapsulated drug (C_encapsulated) using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). d. Quantify the total amount of drug used in the initial formulation (C_total). e. Calculate EE using the formula: EE (%) = (C_encapsulated / C_total) x 100

Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol assesses the ability of cancer cells to internalize the liposomes and the efficacy of the encapsulated drug in killing them.

Materials:

  • Cancer cell line (e.g., HeLa, MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently-labeled liposomes (e.g., containing DiI or a fluorescent drug like Doxorubicin)

  • Drug-loaded liposomes and empty liposomes (as control)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure for Cellular Uptake (Qualitative):

  • Seed cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Incubate the cells with fluorescently-labeled liposomes for a predetermined time (e.g., 1-4 hours) at 37°C.[24]

  • Wash the cells three times with cold PBS to remove non-internalized liposomes.

  • Fix the cells (e.g., with 4% paraformaldehyde).

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope to observe intracellular localization.[24]

Procedure for Cytotoxicity (MTT Assay):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of free drug, drug-loaded liposomes, and empty liposomes. Include untreated cells as a control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control and determine the IC50 (the concentration required to inhibit 50% of cell growth).[25]

Signaling Pathways and Mechanisms of Action

G Targeted Delivery and Intracellular Action of DSPC Liposomes cluster_delivery Systemic Circulation & Tumor Targeting cluster_cell Cellular Uptake & Drug Release cluster_action Intracellular Drug Action liposome DSPC Liposome (Drug-Loaded) epr Passive Targeting (EPR Effect) liposome->epr active Active Targeting (Ligand Binding) liposome->active tumor Tumor Microenvironment epr->tumor active->tumor endocytosis Receptor-Mediated Endocytosis tumor->endocytosis membrane Cancer Cell Membrane endosome Endosome endocytosis->endosome release Drug Release (Endosomal Escape) endosome->release drug Free Drug release->drug target Intracellular Target (e.g., DNA, Kinases) drug->target pathway Signal Transduction (e.g., p53, Caspase Cascade) target->pathway apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis

Targeted Delivery and Intracellular Action of DSPC Liposomes

The ultimate goal of a DSPC-based drug delivery system is to increase the therapeutic index of an encapsulated anticancer agent. This is achieved through a multi-step process beginning in systemic circulation and culminating in the induction of cancer cell death.

  • Tumor Accumulation: Following intravenous administration, the stable DSPC liposomes circulate and accumulate in tumor tissue via passive and/or active targeting mechanisms.[7][10]

  • Cellular Internalization: Ligand-modified liposomes bind to specific cell surface receptors, triggering internalization, often through receptor-mediated endocytosis.[8][12] Non-targeted liposomes can also be internalized through phagocytic or pinocytotic pathways.[26]

  • Intracellular Drug Release: Once inside the cell, the liposome is typically trafficked into an endosome. The acidic environment of the late endosome can sometimes facilitate the destabilization of the liposome and the release of its drug payload into the cytoplasm.[11]

  • Induction of Apoptosis: The released drug interacts with its intracellular target (e.g., DNA for doxorubicin, or specific kinases for inhibitors).[27] This interaction triggers downstream signaling cascades, such as the activation of c-Jun N-terminal kinase (JNK) or the p53 tumor suppressor pathway, which ultimately converge on the activation of caspases, the executioners of apoptosis.[28] By delivering the drug directly inside the cancer cell, DSPC liposomes can overcome certain forms of drug resistance and more effectively initiate programmed cell death.[28]

G Generalized Apoptotic Signaling Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_common Common Execution Pathway drug Anticancer Drug (from Liposome) dna_damage DNA Damage / ER Stress drug->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 death_receptor Death Receptors (e.g., Fas, TRAIL-R) cas8 Caspase-8 Activation death_receptor->cas8 cas3 Executioner Caspases (Caspase-3, -7) cas8->cas3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Generalized Apoptotic Signaling Pathway

References

Application Notes and Protocols for the Analytical Characterization of DSPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid commonly used in the formulation of liposomes for drug delivery applications. Its high phase transition temperature (approximately 55°C) results in the formation of rigid and stable bilayers at physiological temperatures, making DSPC-based liposomes ideal carriers for controlled drug release. The therapeutic efficacy, stability, and safety of these liposomal formulations are critically dependent on their physicochemical properties. Therefore, a thorough analytical characterization is essential.

These application notes provide detailed methodologies for the key analytical techniques used to characterize DSPC liposomes, including data presentation in structured tables and visualizations of experimental workflows.

Vesicle Size, Polydispersity, and Zeta Potential

The size, size distribution (polydispersity), and surface charge (zeta potential) of liposomes are critical parameters that influence their in vivo behavior, including circulation time, biodistribution, and cellular uptake.

Data Presentation: Size, Polydispersity Index (PDI), and Zeta Potential of DSPC Liposomes
Formulation (Molar Ratio)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DSPC360.6 ± 6.7[1]~0.2+0.79 ± 0.11[1]
DSPC:Cholesterol (80:20)268.9 ± 6.8[1]< 0.2-
DSPC:Cholesterol (70:30)---0.71 ± 0.18[1]
DSPC:Cholesterol (60:40)108 ± 15[2]0.20 ± 0.04+30.1 ± 1.2 (with stearylamine)
DSPC:DMPG (10:1)~200-More negative than pure DSPC

Note: Values can vary depending on the specific preparation method, buffer conditions, and instrumentation used.

Experimental Protocol: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

Objective: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of DSPC liposomes.

Instrumentation: A Malvern Zetasizer Nano ZS or a similar instrument.

Materials:

  • DSPC liposome (B1194612) suspension

  • Filtered (0.22 µm) deionized water or an appropriate buffer (e.g., 10 mM NaCl)

  • Disposable cuvettes for size measurement

  • Folded capillary cells for zeta potential measurement

Protocol for Size and PDI Measurement (DLS):

  • Sample Preparation: Dilute the liposome suspension with filtered deionized water or buffer to an appropriate concentration to ensure an optimal scattering intensity (typically between 1E8 and 1E12 particles/mL).

  • Instrument Setup:

    • Turn on the instrument and allow it to warm up.

    • Select the appropriate measurement parameters in the software (e.g., material refractive index, dispersant viscosity, temperature).

    • Set the measurement temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for at least 1-2 minutes.

    • Perform at least three replicate measurements.

Protocol for Zeta Potential Measurement (ELS):

  • Sample Preparation: Dilute the liposome suspension in a low-conductivity buffer, such as 10 mM NaCl, to ensure sufficient particle mobility.

  • Cell Preparation:

    • Rinse a folded capillary cell with filtered deionized water and then with the diluted sample.

    • Carefully inject approximately 1 mL of the diluted sample into the cell using a syringe, ensuring no air bubbles are present.

  • Measurement:

    • Insert the cell into the instrument.

    • Configure the software with the appropriate parameters.

    • Apply an electric field and measure the electrophoretic mobility of the liposomes. The instrument's software will calculate the zeta potential.

    • Perform at least three replicate measurements.

Workflow for DLS and ELS Analysis

DLS_ELS_Workflow cluster_sample_prep Sample Preparation cluster_dls DLS Measurement cluster_els ELS Measurement Start DSPC Liposome Suspension Dilution_DLS Dilute with filtered buffer/water Start->Dilution_DLS Dilution_ELS Dilute with low conductivity buffer Start->Dilution_ELS Load_DLS Load into cuvette Dilution_DLS->Load_DLS Load_ELS Load into folded capillary cell Dilution_ELS->Load_ELS Equilibrate_DLS Equilibrate in instrument (25°C) Load_DLS->Equilibrate_DLS Measure_DLS Perform replicate measurements Equilibrate_DLS->Measure_DLS Data_DLS Calculate Hydrodynamic Diameter & PDI Measure_DLS->Data_DLS Equilibrate_ELS Equilibrate in instrument (25°C) Load_ELS->Equilibrate_ELS Measure_ELS Perform replicate measurements Equilibrate_ELS->Measure_ELS Data_ELS Calculate Zeta Potential Measure_ELS->Data_ELS Lamellarity_Workflow cluster_cryotem Cryo-TEM cluster_nmr ³¹P-NMR Start_TEM Liposome Suspension Apply_Grid Apply to TEM grid Start_TEM->Apply_Grid Blot Blot to form thin film Apply_Grid->Blot Vitrify Plunge-freeze in liquid ethane Blot->Vitrify Image Image in cryo-TEM Vitrify->Image Result_TEM Visualize morphology and lamellarity Image->Result_TEM Start_NMR Concentrated Liposome Suspension NMR_Tube Transfer to NMR tube with D₂O Start_NMR->NMR_Tube Spectrum1 Acquire initial ³¹P-NMR spectrum NMR_Tube->Spectrum1 Add_Reagent Add paramagnetic shift reagent Spectrum1->Add_Reagent Spectrum2 Acquire final ³¹P-NMR spectrum Add_Reagent->Spectrum2 Result_NMR Calculate lamellarity Spectrum2->Result_NMR DSC_Workflow Start DSPC Liposome Suspension Prep_Sample Load sample and reference into DSC pans Start->Prep_Sample Seal_Pans Hermetically seal pans Prep_Sample->Seal_Pans Load_DSC Place pans in DSC Seal_Pans->Load_DSC Equilibrate Equilibrate at starting temperature Load_DSC->Equilibrate Scan Scan temperature at a controlled rate Equilibrate->Scan Analyze Analyze thermogram to determine Tm Scan->Analyze Drug_Release_Workflow cluster_ee Encapsulation Efficiency (EE%) cluster_release In Vitro Drug Release Start_EE Drug-loaded Liposomes Separate Separate free drug (SEC or Centrifugation) Start_EE->Separate Lyse Lyse liposomes Separate->Lyse Quantify_EE Quantify encapsulated drug (UV-Vis/HPLC) Lyse->Quantify_EE Calculate_EE Calculate EE% Quantify_EE->Calculate_EE Start_Release Drug-loaded Liposomes Dialysis Place in dialysis bag in release medium Start_Release->Dialysis Incubate Incubate at 37°C with agitation Dialysis->Incubate Sample Collect samples at time intervals Incubate->Sample Quantify_Release Quantify released drug (UV-Vis/HPLC) Sample->Quantify_Release Plot Plot cumulative release vs. time Quantify_Release->Plot

References

Application Notes and Protocols for the Preparation of DSPC Liposomes via the Thin-Film Hydration Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The thin-film hydration method is a robust and widely employed technique for the preparation of liposomes, including those formulated with 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).[1] DSPC is a saturated phospholipid with a high phase transition temperature (Tc) of approximately 55°C.[1] This characteristic contributes to the formation of rigid and stable liposomal membranes at physiological temperatures, which can minimize drug leakage and prolong circulation times in vivo.[1]

The methodology involves the dissolution of lipids in an organic solvent, which is subsequently evaporated to form a thin lipid film on the interior of a round-bottom flask.[1][2][3][4][5][6][7] Hydration of this film with an aqueous buffer above the lipid's Tc leads to the spontaneous formation of multilamellar vesicles (MLVs).[1][2] To achieve a uniform size distribution and produce unilamellar vesicles (LUVs), a downsizing step such as extrusion is typically performed.[1][8][9]

Cholesterol is frequently incorporated into DSPC formulations to modulate membrane fluidity, decrease permeability, and enhance overall stability.[1] The selection of the organic solvent, composition of the hydration buffer, and the parameters for extrusion are all critical factors that influence the final physicochemical properties of the DSPC liposomes.[1][10]

Key Experimental Considerations:
  • Lipid Composition: The molar ratio of DSPC to other lipids, like cholesterol, is a critical determinant of the liposome's properties.[1]

  • Solvent Selection: A volatile organic solvent or a mixture that effectively dissolves all lipid components is necessary. Chloroform (B151607) or a chloroform:methanol mixture is commonly used.[1]

  • Hydration Medium: The pH, ionic strength, and composition of the aqueous buffer can affect the surface charge (zeta potential) and stability of the liposomes.[1]

  • Temperature Control: It is crucial to maintain the temperature above the Tc of DSPC (around 55°C) during the hydration and extrusion steps to ensure proper liposome (B1194612) formation.[1][5][8][9][11]

  • Extrusion Parameters: The pore size of the polycarbonate membranes used during extrusion is the primary factor determining the final size of the liposomes.[1] The number of extrusion cycles can also influence the homogeneity of the liposome suspension.[1]

Experimental Protocols

This protocol details the preparation of unilamellar liposomes composed of DSPC and cholesterol using the thin-film hydration method followed by extrusion.

Materials:
  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • Chloroform or a chloroform:methanol mixture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Dynamic Light Scattering (DLS) instrument for characterization

Procedure:
  • Lipid Dissolution:

    • Weigh the desired amounts of DSPC and cholesterol. A common molar ratio is 2:1 DSPC:Chol.[1]

    • Dissolve the lipids in a suitable volume of chloroform (or a chloroform:methanol mixture) in a clean round-bottom flask.[1]

    • Gently swirl the flask until the lipids are completely dissolved, resulting in a clear solution.[1]

  • Thin-Film Formation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Partially submerge the flask in a water bath set to a temperature below the Tc of DSPC (e.g., 40-50°C).[1]

    • Start the rotation of the flask and gradually apply a vacuum to evaporate the organic solvent.[1]

    • A thin, uniform lipid film will form on the inner surface of the flask.[1]

    • Once the film appears dry, continue to keep the flask under high vacuum for at least 1-2 hours to ensure the complete removal of any residual solvent.[1]

  • Hydration:

    • Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the Tc of DSPC (e.g., 60-65°C).[1]

    • Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will dictate the final lipid concentration.[1]

    • Continue to rotate the flask in the water bath (set at 60-65°C) for about 30-60 minutes to allow for the hydration of the lipid film, which results in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Pre-heat the extruder assembly to the same temperature as the hydration buffer (60-65°C).[1]

    • Draw the MLV suspension into a syringe and place it in one of the extruder ports.

    • Place an empty syringe in the opposing port.

    • Manually push the MLV suspension through the membrane from one syringe to the other. This constitutes one pass.

    • Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.[1]

    • The resulting translucent suspension contains small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), depending on the extrusion membrane size.[1]

  • Characterization:

    • Allow the liposome suspension to cool to room temperature.

    • Dilute a small aliquot of the liposome suspension with filtered PBS.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.[1][8]

    • Measure the zeta potential of the diluted liposome suspension using the same instrument to assess surface charge and stability.[1][8]

    • Encapsulation efficiency can be determined if a drug or other molecule was included in the hydration buffer.[12][13]

Data Presentation

The following tables summarize typical experimental parameters and resulting characteristics of DSPC liposomes prepared by the thin-film hydration method, as reported in various studies.

Table 1: Formulation Parameters for DSPC Liposomes

Lipid Composition (molar ratio)Organic SolventHydration BufferTotal Lipid ConcentrationReference
DSPC:Cholesterol (2:1)ChloroformPBS, pH 7.410 µmol[1]
DSPC:CholesterolChloroformUltrapure Water3 millimolar (Chol)[11]
DSPC:Cholesterol (1:1)Methanol:Chloroform (1:1, v/v)Deionized WaterNot Specified[14]
DSPC:Cholesterol:DOTAPNot SpecifiedNot SpecifiedNot Specified[13]

Table 2: Characterization of DSPC Liposomes

Liposome FormulationExtrusion Membrane SizeAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DSPC LiposomesNot Specified~104< 0.2~ -10>70[12]
Optimized FormulationNot Specified165.320.236-28.279.99[15]
DSPC:Chol:DOTAP (Cationic)Not Specified131.2 ± 11.40.140Not Specified7.2 ± 0.8[13]
DSPC/CHO/OCT LiposomesSonication (no extrusion)~88Not SpecifiedNot Specified~70[14]

Mandatory Visualization

Thin_Film_Hydration_Workflow Workflow for DSPC Liposome Preparation via Thin-Film Hydration cluster_prep Preparation cluster_film Thin-Film Formation cluster_hydration Hydration & Vesicle Formation cluster_sizing Size Reduction cluster_characterization Characterization dissolution 1. Lipid Dissolution (DSPC, Cholesterol in Chloroform) evaporation 2. Solvent Evaporation (Rotary Evaporator) dissolution->evaporation Clear Lipid Solution drying 3. Vacuum Drying (Remove Residual Solvent) evaporation->drying Formation of Thin Lipid Film hydration 4. Hydration (Aqueous Buffer, T > Tc) drying->hydration Dry Lipid Film mlv Multilamellar Vesicles (MLVs) hydration->mlv Spontaneous Formation extrusion 5. Extrusion (Through Polycarbonate Membrane) mlv->extrusion Heterogeneous Suspension luv Unilamellar Vesicles (LUVs) extrusion->luv Homogeneous Suspension dls 6. Analysis (DLS: Size, PDI, Zeta Potential) luv->dls Final Product

Caption: Experimental workflow for DSPC liposome preparation.

References

Application Notes and Protocols for DSPC in pH-Sensitive Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid commonly utilized in liposomal drug delivery systems. Its high phase transition temperature (Tc = 55°C) imparts rigidity and stability to the liposomal membrane.[1][2] While not inherently pH-sensitive, DSPC is a critical component in many pH-sensitive liposome (B1194612) formulations, where it acts as a stabilizing "helper" lipid in combination with pH-sensitive lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesteryl hemisuccinate (CHEMS).[1][3] These formulations are designed to be stable at physiological pH (7.4) and to release their encapsulated cargo in the acidic microenvironment of tumors (pH 6.5-7.0) or within endosomes (pH 5.0-6.5) following cellular uptake.[1]

The mechanism of pH-sensitivity in these liposomes often relies on the protonation of specific components in acidic conditions. For instance, in DOPE/CHEMS systems, the carboxyl group of CHEMS becomes protonated at low pH, leading to a loss of electrostatic repulsion with the phosphate (B84403) group of DOPE. This allows the cone-shaped DOPE lipids to transition from a lamellar to an inverted hexagonal phase, destabilizing the liposome and triggering drug release. DSPC is incorporated to enhance the stability of the formulation at neutral pH, preventing premature drug leakage.

Key Considerations for Formulation

  • Lipid Composition: The ratio of DSPC to pH-sensitive lipids (e.g., DOPE, CHEMS) and other components like cholesterol and PEGylated lipids is critical for balancing stability and pH-responsiveness.

  • pH-Sensitivity: The formulation should exhibit minimal drug release at physiological pH (7.4) and a triggered, rapid release at the target acidic pH.

  • Stability: Liposomes should be stable during storage and in circulation, with minimal aggregation or premature leakage of the encapsulated drug. The inclusion of PEGylated lipids can prolong circulation half-life.

  • Drug Loading: The chosen drug and loading method (passive or active) will influence encapsulation efficiency and release kinetics.

Data Presentation: Formulation and Performance

The following tables summarize quantitative data from various studies on DSPC-containing pH-sensitive liposomes.

Table 1: Physicochemical Properties of DSPC-Containing pH-Sensitive Liposome Formulations

Formulation Composition (molar ratio/w/w)Particle Size (nm)PDIZeta Potential (mV)Reference
DOPE/CHEMS/DSPC/mPEG2000-DSPE (32:8:34:5, w/w)~130-Negative
DOPE/DSPC/CHEMS/Cholesterol (4:2:2:2) + 5 mol% DSPE-PEG2k---
DSPC/DSPA (75%:25%)---
DSPC/Cholesterol (90:10) + 5 mol% DSPE-PEG2000---
DSPC/DOPE/CHOL/OA (36:4:40:20)---
DPPC/DSPE-PEG-NH2/CHEMS/PEG bis(amine)/Folate (8.8:1.9:1)~80-Neutral

Table 2: pH-Dependent Drug Release from DSPC-Containing Liposomes

Formulation CompositionDrug% Release at pH 7.4% Release at Acidic pHTime (h)Reference
DOPE/CHEMS/DSPC/mPEG2000-DSPECabazitaxel-~100% at pH 5.572
PEG-pSL (DOPE/DSPC/CHEMS/Chol + DSPE-PEG2k)Gemcitabine~30%58.5% at pH 5.08
CL-PEG-pSL (DOPE/DSPC/CHEMS/Chol + PEGB-Hz-DPPE)Gemcitabine~30%78.4% at pH 5.08
DSPC/DSPA (75%:25%)CalceinStableSignificant release at pH 5.5 and 5.0<0.3
DSPC/DOPE/CHOL/OA (36:4:40:20)Doxorubicin-~60% at pH < 6.0<0.03
DPPC/DSPE-PEG-NH2/CHEMS/PEG bis(amine)/FolateDocetaxel42%61% at pH 6.5; 99% at pH 4.0-
DPPC/DSPE-PEG-NH2/CHEMS/PEG bis(amine)/FolateDoxycycline25%39% at pH 6.5; 78% at pH 4.0-
PS5-DoxL5-Dox48%64% at pH 6.56

Experimental Protocols

Protocol 1: Preparation of DSPC-Containing pH-Sensitive Liposomes by Thin-Film Hydration

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (LUVs).

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform and Methanol (analytical grade)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a buffer containing the drug to be encapsulated)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, DOPE, CHEMS, Cholesterol, and DSPE-PEG2000 in a chloroform:methanol mixture (e.g., 3:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film further under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer (pre-heated above the Tc of DSPC). The volume of the buffer will determine the final lipid concentration.

    • Vortex the flask to detach the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).

  • Sizing (Extrusion):

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with polycarbonate membranes of a desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tc of DSPC (e.g., 50-60°C).

    • Pass the liposome suspension through the membrane multiple times (e.g., 10-20 cycles) to achieve a homogenous size distribution.

  • Purification:

    • Remove unencapsulated drug or other materials by size exclusion chromatography or dialysis.

Protocol 2: In Vitro pH-Dependent Drug Release Assay

This protocol determines the drug release profile of the liposomes at different pH values.

Materials:

  • Drug-loaded liposome suspension

  • Dialysis tubing (with a molecular weight cut-off appropriate for the drug)

  • Release media: PBS at pH 7.4 and an acidic buffer (e.g., citrate (B86180) buffer at pH 5.0 or 6.5).

  • Shaking incubator or water bath at 37°C.

  • Analytical instrument for drug quantification (e.g., HPLC, fluorescence spectrophotometer).

Procedure:

  • Place a known volume of the drug-loaded liposome suspension into a dialysis tube and seal it.

  • Immerse the dialysis tube in a larger volume of the release medium (e.g., 50 mL of PBS at pH 7.4) and incubate at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Repeat the experiment using the acidic release medium (e.g., pH 5.0).

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • To determine the total amount of encapsulated drug, disrupt a sample of the liposome suspension with a detergent (e.g., Triton X-100) and measure the drug concentration.

  • Calculate the cumulative percentage of drug release at each time point for both pH conditions.

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_release In Vitro Release Study Lipid_Dissolution 1. Lipid Dissolution (DSPC, DOPE, CHEMS, etc. in organic solvent) Film_Formation 2. Thin Film Formation (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydration (Aqueous buffer + Drug) Film_Formation->Hydration Sizing 4. Sizing (Extrusion) Hydration->Sizing Purification 5. Purification (Dialysis/SEC) Sizing->Purification Size_Zeta Particle Size & Zeta Potential (DLS) Purification->Size_Zeta EE Encapsulation Efficiency Purification->EE Dialysis_Setup Dialysis Setup Purification->Dialysis_Setup Incubation_pH74 Incubation at 37°C, pH 7.4 Dialysis_Setup->Incubation_pH74 Incubation_pH50 Incubation at 37°C, pH 5.0 Dialysis_Setup->Incubation_pH50 Sampling Time-point Sampling Incubation_pH74->Sampling Incubation_pH50->Sampling Quantification Drug Quantification (HPLC/Fluor.) Sampling->Quantification

Caption: Experimental workflow for preparing and testing DSPC-based pH-sensitive liposomes.

pH_Sensitive_Release_Mechanism cluster_pH74 Physiological pH (7.4) cluster_pH50 Acidic pH (<6.5) Lipo_Stable Stable Liposome (Drug Retained) DSPC_Stable DSPC (Stabilizer) CHEMS_Ionized CHEMS (COO-) Ionized DOPE_Lamellar DOPE (Lamellar) Lipo_Destable Destabilized Liposome (Drug Released) Lipo_Stable->Lipo_Destable Endocytosis / Tumor Microenvironment (H+) CHEMS_Protonated CHEMS (COOH) Protonated DOPE_Hexagonal DOPE (Hexagonal Phase) Drug_Release Drug Release Lipo_Destable->Drug_Release

Caption: Mechanism of drug release from DOPE/CHEMS/DSPC pH-sensitive liposomes.

References

Application Notes and Protocols for Encapsulating Hydrophilic Drugs in 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the encapsulation of hydrophilic drugs within DSPC-based liposomes using the thin-film hydration method followed by extrusion. This document outlines the necessary materials, step-by-step procedures, and characterization techniques.

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid with a high phase transition temperature (Tc) of approximately 55°C.[1] This characteristic makes it a suitable candidate for creating stable and rigid liposomal formulations at physiological temperatures, which can minimize drug leakage and prolong circulation times.[1] The encapsulation of hydrophilic drugs within the aqueous core of liposomes offers numerous advantages, including improved drug solubility, protection from degradation, and targeted delivery.

This application note details the thin-film hydration method, a robust and widely used technique for preparing liposomes.[1][2][3][4] The protocol is designed to produce unilamellar vesicles with a controlled size distribution, ideal for various drug delivery applications.

Quantitative Data Summary

The following table summarizes key quantitative data for DSPC-based liposomes encapsulating hydrophilic drugs from various studies. These values can serve as a benchmark for researchers developing their own formulations.

Formulation ComponentsHydrophilic DrugPreparation MethodEncapsulation Efficiency (%)Vesicle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPC:CholesterolDoxorubicin HClAmmonium sulfate (B86663) gradient97.3 ± 1.4~120Not ReportedNot Reported[5]
DSPC:CholesterolDoxorubicinThin-film hydration88.9293.18 (µm)Not ReportedNot Reported[6]
POPC:DOTAP:DOPE:DSPE-mPEG2000DoxorubicinThin-film hydration92.8 - 94.198.7 - 101.7<0.2+5.63 to +7.94[5][7]
DPPC:DSPCMethotrexateNot Specified>40130 ± 10<0.1Not Reported[8]
DSPC:CholesterolDaunorubicinNot SpecifiedNot Reported45Not ReportedNot Reported[9]
DSPCAquated Cisplatin (B142131)Not SpecifiedNot ReportedNot ReportedNot ReportedNot Reported[10]

Note: The encapsulation efficiency, size, and PDI of liposomes are highly dependent on the specific lipid composition, drug-to-lipid ratio, preparation method, and processing parameters.[11] A PDI of 0.3 or below is generally considered acceptable for a homogenous population of lipid-based vesicles in drug delivery.[12][13]

Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol describes the preparation of DSPC:Cholesterol vesicles (e.g., in a 2:1 molar ratio) encapsulating a model hydrophilic drug.

3.1. Materials

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform (B151607) or a chloroform:methanol (B129727) mixture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Model hydrophilic drug

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

3.2. Procedure

3.2.1. Lipid Dissolution

  • Weigh the desired amounts of DSPC and cholesterol. For a 2:1 molar ratio, an example would be 6.67 µmol of DSPC and 3.33 µmol of cholesterol for a total of 10 µmol of lipid.[1]

  • Dissolve the lipids in a suitable volume of chloroform (e.g., 2-5 mL) in a clean round-bottom flask.[1][14]

  • Gently swirl the flask until the lipids are completely dissolved, resulting in a clear solution.[1]

3.2.2. Thin-Film Formation

  • Connect the round-bottom flask to a rotary evaporator.

  • Immerse the flask in a water bath set to a temperature below the boiling point of the solvent (e.g., 40°C for chloroform).[14][15]

  • Start the rotation of the flask and gradually apply a vacuum to evaporate the organic solvent.

  • A thin, uniform lipid film will form on the inner surface of the flask.[1]

  • Once the film appears dry, continue to keep the flask under high vacuum for at least 1-2 hours to ensure complete removal of any residual solvent.[1]

3.2.3. Hydration

  • Prepare a solution of the hydrophilic drug in the desired aqueous buffer (e.g., PBS, pH 7.4). The concentration of the drug will depend on the desired drug-to-lipid ratio.

  • Pre-heat the drug solution to a temperature above the Tc of DSPC (e.g., 60-65°C).[1]

  • Add the pre-heated drug solution to the round-bottom flask containing the dry lipid film.[1][16]

  • Agitate the flask gently, ensuring the temperature is maintained above the Tc of DSPC, to hydrate (B1144303) the lipid film. This process leads to the formation of multilamellar vesicles (MLVs).[1][3]

3.2.4. Size Reduction by Extrusion

  • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[14]

  • Pre-heat the extruder assembly to the same temperature as the hydration buffer (60-65°C).[1]

  • Draw the MLV suspension into a syringe and place it in one of the extruder ports.

  • Place an empty syringe in the opposing port.

  • Manually push the MLV suspension through the membrane from one syringe to the other. An odd number of passes (e.g., 11-21) is recommended to ensure the final product is collected in the second syringe.[14][15] This process results in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.

3.3. Purification

To remove the unencapsulated drug, several methods can be employed:

  • Size Exclusion Chromatography (SEC): Pass the liposome (B1194612) suspension through a Sephadex G-50 column. The larger liposomes will elute in the void volume, separated from the smaller, free drug molecules.

  • Dialysis: Dialyze the liposome suspension against a large volume of buffer. The free drug will diffuse out of the dialysis bag, while the encapsulated drug remains inside the liposomes.

  • Centrifugation: Pellet the liposomes by ultracentrifugation. The unencapsulated drug will remain in the supernatant.

Characterization

4.1. Vesicle Size and Polydispersity Index (PDI) The mean particle size and PDI of the liposomal formulation can be determined by Dynamic Light Scattering (DLS).[17]

4.2. Zeta Potential The surface charge of the vesicles can be measured using Laser Doppler Velocimetry. This parameter is crucial for predicting the stability of the liposomal suspension.

4.3. Encapsulation Efficiency The encapsulation efficiency (EE%) can be calculated using the following formula:

EE% = (Total Drug - Free Drug) / Total Drug * 100

  • Separate the unencapsulated (free) drug from the liposomes using one of the purification methods described above.

  • Quantify the amount of free drug in the supernatant/dialysate.

  • Disrupt the liposomes (e.g., with a suitable solvent like methanol or a detergent like Triton X-100) to release the encapsulated drug and quantify the total drug amount.

  • The drug concentration can be determined using a suitable analytical technique such as UV-Vis spectrophotometry or fluorescence spectroscopy, depending on the properties of the drug.[18]

4.4. Drug Release Studies In vitro drug release can be assessed using a dialysis method. The liposomal formulation is placed in a dialysis bag with a specific molecular weight cut-off and incubated in a release medium (e.g., PBS) at 37°C with gentle stirring. Aliquots of the release medium are collected at different time points and the drug concentration is quantified. A slow and sustained release profile is often desirable for controlled drug delivery. For instance, DSPC liposomes loaded with cisplatin demonstrated only a 2% drug release after 72 hours at 37°C.[10][19]

Visualizations

experimental_workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis dissolution 1. Lipid & Drug Dissolution film_formation 2. Thin-Film Formation dissolution->film_formation hydration 3. Hydration with Hydrophilic Drug film_formation->hydration extrusion 4. Extrusion (Size Reduction) hydration->extrusion purification 5. Purification extrusion->purification characterization 6. Characterization (Size, PDI, Zeta, EE%) purification->characterization release 7. Drug Release Studies characterization->release logical_relationship liposome_properties Liposome Properties stability Stability liposome_properties->stability encapsulation_efficiency Encapsulation Efficiency liposome_properties->encapsulation_efficiency drug_release Drug Release Profile liposome_properties->drug_release lipid_composition Lipid Composition (e.g., DSPC:Cholesterol) lipid_composition->liposome_properties prep_method Preparation Method (e.g., Thin-Film Hydration) prep_method->liposome_properties drug_properties Drug Properties (e.g., Hydrophilicity, Charge) drug_properties->liposome_properties processing_params Processing Parameters (e.g., Extrusion, Temperature) processing_params->liposome_properties

References

Application Notes and Protocols: The Role of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in Gene Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a key synthetic phospholipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material such as messenger RNA (mRNA), small interfering RNA (siRNA), and plasmid DNA (pDNA).[1][2] As a saturated phospholipid with a high phase transition temperature, DSPC functions as a "helper lipid," providing structural integrity and stability to the LNP assembly.[1] Its rigid 18-carbon stearoyl acyl chains contribute to the formation of tightly packed and stable lipid bilayers, which are crucial for protecting the encapsulated nucleic acid cargo from degradation and controlling its release.[1] In the widely adopted four-component LNP system, which also includes an ionizable cationic lipid, cholesterol, and a PEGylated lipid, DSPC is a fundamental component.[1] These application notes provide a comprehensive overview of the role of DSPC in gene delivery, including quantitative data, detailed experimental protocols, and visual workflows.

Data Presentation: Physicochemical and Biological Properties of DSPC-Containing LNPs

The following tables summarize quantitative data from various studies on DSPC-containing lipid nanoparticles for gene delivery, highlighting key parameters such as lipid composition, particle size, and transfection efficiency.

Table 1: Composition of DSPC-Containing Lipid Nanoparticles for Gene Delivery

Genetic CargoIonizable LipidHelper LipidsPEG-LipidMolar Ratio (Ionizable:DSPC:Cholesterol:PEG)Reference
siRNADLin-MC3-DMADSPC, CholesterolPEG-lipid50:10:38.5:1.5[3]
siRNADLinKC2-DMADSPC, CholesterolPEG-lipid40:11.5:47.5:1.0[2]
mRNASM-102DSPC, CholesterolDMG-PEG 200050:10:38.5:1.5[4]
mRNAALC-0315DSPC, CholesterolALC-015946.3:9.4:42.7:1.6[]
pDNACationic LipidDSPC, CholesterolPEG-lipid4:1:4:1[2]

Table 2: In Vitro and In Vivo Performance of DSPC-Containing LNPs

Genetic CargoLNP Formulation (Key Components)Cell Line / Animal ModelTransfection Efficiency / Gene SilencingKey FindingsReference
pDNADLin-MC3-DMA, DSPCHeLa cellsLower than DOPC/SOPC formulationsReplacement of DSPC with unsaturated PCs (DOPC, SOPC) increased transfection potency ~50-fold.[6][6]
pDNADLin-KC2-DMA, DSPCChick embryoRobust reporter-gene expressionLNP systems with ionizable amino lipids are effective for in vivo pDNA delivery.[6][6]
siRNADLin-MC3-DMA, DSPCMiceGene silencing at doses as low as 0.005 mg/kgHigh potency and excellent tolerability in preclinical models.[2][2]
mRNASM-102, DSPCBALB/c miceHigh protein expressionEffective for in vivo mRNA delivery and protein production.[4]
siRNADDAB, DSPCMCF-7-Luc cellsLuciferase gene knockdownThe choice of phospholipid affects gene knockdown efficacy.[7]

Experimental Protocols

Protocol 1: Formulation of DSPC-Containing Lipid Nanoparticles for mRNA Delivery via Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing system.[1][4]

Materials:

  • Ionizable lipid (e.g., SM-102) stock solution in ethanol (B145695)

  • DSPC stock solution in ethanol (10 mg/mL)

  • Cholesterol stock solution in ethanol (10 mg/mL)

  • PEG-lipid (e.g., DMG-PEG 2000) stock solution in ethanol (10 mg/mL)

  • mRNA stock solution in 25 mM citrate (B86180) buffer (pH 4.0)[1]

  • Absolute ethanol

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (MWCO 10 kDa) or tangential flow filtration system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Solution Preparation: In a sterile vial, combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5).[4] Adjust the total lipid concentration in ethanol to 10-20 mg/mL.[1]

  • mRNA Solution Preparation: Dilute the mRNA stock solution in 25 mM citrate buffer (pH 4.0) to the desired concentration. The Nitrogen to Phosphate (B84403) (N:P) ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA, is a critical parameter to optimize, typically ranging from 3:1 to 6:1.[1]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Pump the two solutions through the microfluidic device for rapid mixing and LNP self-assembly.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 18 hours using a dialysis cassette to remove ethanol and non-encapsulated mRNA.

    • Alternatively, use a tangential flow filtration (TFF) system for purification and concentration.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Mammalian Cells with DSPC-Containing LNPs

This protocol outlines the general procedure for transfecting mammalian cells in culture with pre-formed DSPC-containing LNPs.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • DSPC-containing LNPs encapsulating the gene of interest (e.g., encoding a reporter protein like Luciferase or GFP)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP Treatment:

    • On the day of transfection, remove the old media and replace it with fresh, complete culture medium.

    • Add the DSPC-containing LNPs to the cells at various concentrations. It is recommended to perform a dose-response experiment to determine the optimal LNP concentration.

  • Incubation: Incubate the cells with the LNPs for 24-48 hours at 37°C in a CO2 incubator.[1]

  • Analysis of Gene Expression:

    • After the incubation period, analyze the cells for the expression of the delivered gene.

    • For reporter genes like GFP, visualize the cells using fluorescence microscopy.

    • For reporter genes like Luciferase, lyse the cells and perform a luciferase assay according to the manufacturer's instructions.[1] Measure luminescence using a luminometer.

Protocol 3: In Vivo Gene Delivery in a Mouse Model

This protocol provides a general guideline for the in vivo administration of DSPC-containing LNPs to mice.

Materials:

  • Animal model (e.g., BALB/c mice)

  • DSPC-containing LNPs encapsulating the desired gene (e.g., encoding a therapeutic protein or a reporter)

  • Sterile syringes and needles

Procedure:

  • Animal Handling: Acclimatize the animals to the laboratory conditions before the experiment. All procedures should be performed in accordance with institutional animal care and use guidelines.

  • LNP Administration:

    • Administer the DSPC-containing LNPs to the mice via the desired route of administration (e.g., intravenous, intramuscular).[1] The dosage will depend on the specific application and should be optimized.

  • Monitoring and Analysis:

    • Monitor the animals for any adverse effects.

    • At a predetermined time point (e.g., 24-72 hours post-injection), collect tissues or blood samples for analysis.

    • Analyze the expression of the delivered gene in the target tissues using appropriate methods such as qPCR, western blotting, or ELISA. For reporter genes like luciferase, tissue homogenates can be used for a luciferase assay.[1]

Visualizations

Experimental Workflow: LNP Formulation and In Vitro Transfection

LNP_Formulation_and_Transfection cluster_formulation LNP Formulation cluster_transfection In Vitro Transfection lipid_mix Lipid Mix in Ethanol (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) microfluidics Microfluidic Mixing lipid_mix->microfluidics mrna_solution mRNA in Citrate Buffer (pH 4.0) mrna_solution->microfluidics purification Purification & Buffer Exchange (Dialysis or TFF) microfluidics->purification final_lnp DSPC-LNP-mRNA purification->final_lnp add_lnp Add DSPC-LNP-mRNA to Cells final_lnp->add_lnp cells Mammalian Cells in Culture cells->add_lnp incubation Incubate 24-48h add_lnp->incubation analysis Analyze Gene Expression (e.g., Luciferase Assay, Microscopy) incubation->analysis

Caption: Workflow for DSPC-LNP formulation and in vitro cell transfection.

Logical Relationship: Role of DSPC in LNP Stability and Gene Delivery

DSPC_Role cluster_properties Physicochemical Properties cluster_function Functional Role in LNP cluster_outcome Overall Outcome DSPC DSPC (Helper Lipid) saturated_chains Saturated Acyl Chains DSPC->saturated_chains high_tm High Transition Temperature (Tm) DSPC->high_tm rigidity Structural Rigidity DSPC->rigidity structural_integrity Enhances Structural Integrity saturated_chains->structural_integrity stability Improves LNP Stability saturated_chains->stability high_tm->structural_integrity high_tm->stability rigidity->structural_integrity rigidity->stability controlled_release Modulates Cargo Release structural_integrity->controlled_release protect_cargo Protects Nucleic Acid Cargo stability->protect_cargo effective_delivery Effective In Vitro & In Vivo Gene Delivery protect_cargo->effective_delivery controlled_release->effective_delivery

Caption: The role of DSPC's properties in LNP function and gene delivery.

Signaling Pathway: General Cellular Uptake of Lipid Nanoparticles

While a specific signaling pathway for DSPC itself is not well-defined, the general uptake of LNPs involves endocytosis.

LNP_Uptake_Pathway LNP DSPC-Containing LNP cell_membrane Cell Membrane LNP->cell_membrane Binding endocytosis Endocytosis (e.g., Clathrin-mediated) cell_membrane->endocytosis endosome Early Endosome (Low pH) endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape Ionizable lipid protonation cytoplasm Cytoplasm endosomal_escape->cytoplasm Cargo Release translation Translation (mRNA) or RISC complex (siRNA) cytoplasm->translation protein_expression Protein Expression / Gene Silencing translation->protein_expression

Caption: General pathway of LNP cellular uptake and cargo release.

References

Application Notes and Protocols for Cryo-TEM Morphological Analysis of DSPC Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a key component in the formulation of lipid nanoparticles (LNPs) for therapeutic applications, including drug delivery.[1] The high phase transition temperature of DSPC contributes to the formation of stable and rigid bilayers at physiological temperatures.[1] The morphology, size, lamellarity, and overall ultrastructure of these nanoparticles are critical quality attributes (CQAs) that directly influence their in vivo performance, including circulation time, biodistribution, cellular uptake, and drug release kinetics.[1][2]

Cryogenic transmission electron microscopy (cryo-TEM) has become an indispensable tool for the detailed characterization of DSPC nanoparticles.[3] Unlike traditional electron microscopy techniques such as negative staining, which can introduce artifacts and distort the morphology of lipid-based particles, cryo-TEM allows for the direct visualization of nanoparticles in their near-native, hydrated state. This is achieved by rapidly vitrifying the sample, a process that freezes the specimen so quickly that ice crystals cannot form, thus preserving the authentic structure of the nanoparticles. Consequently, cryo-TEM provides high-resolution images that enable accurate determination of particle size, shape, and the number of lipid bilayers (lamellarity).

These application notes provide a comprehensive overview and detailed protocols for the morphological analysis of DSPC nanoparticles using cryo-TEM.

Data Presentation: Morphological Characteristics of DSPC-Containing Nanoparticles

The following table summarizes representative quantitative data obtained from the cryo-TEM analysis of DSPC-containing lipid nanoparticles from various studies. This allows for a comparative overview of how formulation parameters can influence the morphological characteristics of the nanoparticles.

Formulation Composition (Molar Ratio)Nanoparticle TypeMean Size (nm) by Cryo-TEMSize DistributionMorphology/LamellarityReference
DLinKC2-DMA/DSPC/Cholesterol/PEG-c-DMA (40:11.5:47.5:1)LNP-siRNANot explicitly quantifiedNot explicitly quantifiedPredominantly spherical
DLinKC2-DMA/DSPC/Cholesterol/PEG-c-DMA (40:11.5:43.5:5)LNP-siRNANot explicitly quantifiedNot explicitly quantifiedPredominantly spherical
DLinMC3-DMA:DSPC:Chol:DMPE-PEG2000 (50:10:37:3)LNP~65 nmOverlapping with DLS dataSpherical
DLinMC3-DMA:DSPC:Chol:DMPE-PEG2000 (50:10:38.5:1.5)LNP~65 nmOverlapping with DLS dataSpherical
DLinMC3-DMA:DSPC:Chol:DMPE-PEG2000 (50:10:39.5:0.5)LNP~65 nmOverlapping with DLS dataSpherical with some larger, pure DSPC vesicles observed
DSPC-based liposomes with cholesterolLiposome~100 nmMonodisperseSpherical, unilamellar vesicles
DSPC-based liposomes without cholesterolLiposomeNot explicitly quantifiedNot explicitly quantifiedTriangular-shaped vesicles

Experimental Protocols

Protocol 1: Cryo-TEM Sample Preparation (Vitrification)

This protocol outlines the standard procedure for preparing vitrified samples of DSPC nanoparticles for cryo-TEM imaging. This process is critical for preserving the native structure of the nanoparticles.

Materials:

  • DSPC nanoparticle suspension (0.1-1.0 mg/mL total lipid concentration is often suitable)

  • TEM grids with a holey or continuous carbon film (e.g., C-flat R2/2)

  • Glow discharger

  • Vitrification robot (e.g., Vitrobot Mark IV)

  • Liquid ethane (B1197151)

  • Liquid nitrogen

  • Filter paper

  • Pipette and tips

Procedure:

  • Grid Preparation: Glow discharge the TEM grids for 15-30 seconds to render the carbon surface hydrophilic, which promotes even spreading of the sample.

  • Vitrification Robot Setup: Cool the vitrification robot's environmental chamber to the desired temperature (e.g., 22°C) and set the relative humidity to 100% to prevent sample evaporation. Fill the ethane container with liquid nitrogen to liquefy the ethane.

  • Sample Application: Place a glow-discharged TEM grid in the vitrification robot. Apply 3-4 µL of the DSPC nanoparticle suspension to the grid.

  • Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the suspension spanning the holes of the carbon film. The blotting time is a critical parameter that needs to be optimized for each sample.

  • Plunge-Freezing: Rapidly plunge the grid into the liquid ethane. This vitrifies the thin film of the sample, trapping the nanoparticles in a layer of amorphous ice.

  • Storage: Transfer the vitrified grid to a grid box submerged in liquid nitrogen for storage and subsequent transfer to the cryo-electron microscope.

Protocol 2: Cryo-TEM Imaging and Data Acquisition

This protocol describes the general procedure for acquiring high-quality images of vitrified DSPC nanoparticles.

Materials:

  • Vitrified DSPC nanoparticle sample grid

  • Cryo-transmission electron microscope equipped with a cryo-holder and a low-dose imaging system

  • Liquid nitrogen

Procedure:

  • Cryo-Holder Preparation: Cool down the cryo-holder to liquid nitrogen temperature.

  • Grid Loading: Under liquid nitrogen, carefully transfer the vitrified grid into the cryo-holder.

  • Microscope Insertion: Insert the cryo-holder into the electron microscope. Allow sufficient time for the holder and sample to stabilize at cryogenic temperatures.

  • Low-Dose Imaging: To minimize radiation damage to the sensitive lipid nanoparticles, utilize low-dose imaging protocols. This involves searching for an area of interest at a low magnification and low electron dose, focusing on an adjacent area, and finally acquiring the image of the area of interest at a higher magnification with a controlled electron dose.

  • Image Acquisition: Acquire images at various magnifications to assess the overall sample quality and to capture detailed morphological features of individual nanoparticles. Record images using a high-sensitivity digital camera.

  • Data Storage: Save the acquired images in a suitable format for subsequent analysis.

Protocol 3: Image Analysis and Morphological Quantification

This protocol provides a framework for analyzing the acquired cryo-TEM images to extract quantitative data on the morphology of DSPC nanoparticles.

Materials:

  • Acquired cryo-TEM images of DSPC nanoparticles

  • Image analysis software (e.g., ImageJ/Fiji, or specialized software for particle analysis)

Procedure:

  • Image Pre-processing: If necessary, perform image pre-processing steps such as contrast enhancement and noise reduction to improve the visibility of the nanoparticles.

  • Particle Identification and Segmentation: Manually or semi-automatically identify and segment the nanoparticles from the background in the cryo-TEM micrographs.

  • Size and Shape Analysis: For each identified nanoparticle, measure key parameters such as diameter (for spherical particles) or major and minor axes (for non-spherical particles). Calculate the mean particle size and the size distribution.

  • Lamellarity Assessment: Visually inspect the segmented nanoparticles to determine their lamellarity (e.g., unilamellar, multilamellar). Quantify the number of bilayers for a representative population of nanoparticles.

  • Morphological Classification: Classify the nanoparticles based on their observed morphology (e.g., spherical, elliptical, irregular).

  • Data Compilation: Compile the quantitative data into tables and generate histograms for size distribution to provide a comprehensive morphological characterization of the DSPC nanoparticle formulation.

Visualizations

G cluster_prep Sample Preparation cluster_imaging Cryo-TEM Imaging cluster_analysis Data Analysis A Glow Discharge TEM Grid B Apply DSPC Nanoparticle Suspension (3-4 µL) A->B C Blot Excess Liquid to Create a Thin Film B->C D Plunge-Freeze in Liquid Ethane (Vitrification) C->D E Transfer Grid to Cryo-Holder D->E Transfer Vitrified Sample F Insert Holder into Microscope E->F G Low-Dose Image Acquisition F->G H Image Pre-processing G->H Acquired Images I Particle Identification and Segmentation H->I J Quantify Size, Shape, and Lamellarity I->J K Data Compilation and Reporting J->K

Caption: Experimental workflow for cryo-TEM analysis of DSPC nanoparticles.

G Start Start Image Analysis CryoTEM_Image Cryo-TEM Micrograph Start->CryoTEM_Image Particle_Segmentation Segment Nanoparticles CryoTEM_Image->Particle_Segmentation Morphological_Analysis Analyze Individual Particles Particle_Segmentation->Morphological_Analysis Size_Measurement Measure Diameter/Axes Morphological_Analysis->Size_Measurement Lamellarity_Assessment Count Bilayers Morphological_Analysis->Lamellarity_Assessment Shape_Classification Classify Shape (e.g., spherical) Morphological_Analysis->Shape_Classification Quantitative_Data Compile Quantitative Data Size_Measurement->Quantitative_Data Lamellarity_Assessment->Quantitative_Data Shape_Classification->Quantitative_Data End End Analysis Quantitative_Data->End

Caption: Logical workflow for quantitative image analysis of cryo-TEM data.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Premature Drug Leakage from DSPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and resolve issues related to premature drug leakage from 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for my DSPC liposomes leaking their encapsulated drug? Leakage from DSPC liposomes can stem from several factors related to the formulation's physicochemical properties and the experimental conditions. Key contributors include:

  • Phase Transition Temperature (Tc): DSPC has a high phase transition temperature (Tc) of approximately 55°C.[1][2] If liposomes are prepared or stored at temperatures near or above this Tc, the lipid bilayer becomes more fluid and permeable, leading to drug leakage.[3]

  • Lipid Composition: The choice of lipids and their ratios is critical. Using lipids with shorter acyl chains or unsaturated lipids alongside DSPC can decrease bilayer stability and increase permeability.[4][5] Liposomes made with saturated lipids like DSPC are generally more stable and show greater drug retention compared to those with lower Tc lipids.[4]

  • Cholesterol Content: Cholesterol is a crucial modulator of bilayer fluidity.[6] An optimal concentration (often 30-50 mol%) increases membrane rigidity and fills gaps between phospholipids (B1166683), thereby reducing permeability and preventing drug leakage.[7][8] However, excessive cholesterol can sometimes compete with the drug for space and disrupt the bilayer, potentially increasing leakage.[9]

  • Drug-Lipid Interactions: The physicochemical properties of the encapsulated drug, such as its charge, hydrophobicity, and size, can influence its interaction with the lipid bilayer.[8][10] High drug-to-lipid ratios can lead to the formation of drug crystals within the liposome (B1194612), which may physically disrupt the membrane and cause leakage.[11][12]

  • Storage Conditions: Improper storage, including temperature fluctuations, inappropriate pH, or high ionic strength of the buffer, can lead to liposome aggregation, fusion, or lipid degradation, all of which can compromise membrane integrity.[1][13]

Q2: How does the high phase transition temperature (Tc) of DSPC contribute to drug retention? DSPC is a saturated phospholipid with long (18-carbon) acyl chains, which results in a high phase transition temperature (Tc = 55°C).[2][14] At physiological temperatures (e.g., 37°C), which are well below DSPC's Tc, the lipid bilayer exists in a rigid, tightly packed "gel phase".[2][4] This gel state significantly reduces the permeability of the membrane, thereby minimizing the passive leakage of encapsulated drugs and enhancing overall liposome stability.[4][15] This makes DSPC an excellent choice for creating stable liposomes for controlled drug release.[2]

Q3: What is the specific role of cholesterol in preventing drug leakage? Cholesterol inserts itself into the lipid bilayer, where it has a unique ordering effect. It fits into the gaps between phospholipid molecules, increasing the packing density of the bilayer.[7][16] This action enhances the mechanical rigidity and strength of the membrane, making it less deformable and reducing its permeability to water-soluble molecules.[6][7][16] By increasing bilayer stability and reducing defects, cholesterol plays a critical role in minimizing premature drug leakage.[7][15] A molar ratio of phospholipid to cholesterol of approximately 2:1 (e.g., 70:30) is often found to be a stable formulation for controlled release.[17][18]

Q4: How does adding PEGylated lipids (e.g., DSPE-PEG) affect the stability and leakage of DSPC liposomes? Incorporating PEGylated lipids like DSPE-PEG into a liposome formulation, a process known as PEGylation, creates a hydrophilic polymer layer on the vesicle surface.[19] This "stealth" layer provides several benefits:

  • Steric Hindrance: The polymer chains create a physical barrier that prevents liposomes from aggregating, which is a common cause of physical instability.[19]

  • Improved Circulation Time: The hydrophilic layer reduces the binding of plasma proteins (opsonins), which in turn decreases clearance by the immune system, leading to longer circulation times in vivo.[19][20] While PEGylation is crucial for in vivo applications, it can sometimes slightly increase membrane permeability.[15] However, its role in preventing aggregation generally contributes positively to the overall stability of the formulation during storage.

Q5: What are the optimal storage conditions for DSPC liposomes to minimize leakage? To ensure optimal stability and prevent drug leakage, DSPC liposomes should be stored at 4°C, which is well below the lipid's phase transition temperature.[1][4] Storing them at room temperature, and especially at 37°C, can increase leakage over time.[3] Avoid freezing unless specific cryoprotectants (e.g., sucrose (B13894), trehalose) are used, as freeze-thaw cycles can disrupt the liposome structure and cause significant leakage.[13][21] The storage buffer should be isotonic to prevent osmotic stress, and the formulation should be protected from light and oxygen to prevent lipid degradation.[13][22]

Troubleshooting Guide: High Drug Leakage

This guide addresses common issues related to premature drug release from DSPC liposomes.

ProblemPotential CausesRecommended Solutions
High initial drug leakage immediately after preparation Suboptimal Cholesterol Concentration: Too little cholesterol fails to adequately stabilize the bilayer; too much can disrupt it.[1]Optimize the molar ratio of DSPC to cholesterol. A systematic screening (e.g., 80:20, 70:30, 60:40) is recommended to find the best balance of stability and encapsulation for your specific drug.[17][18]
Inefficient Drug Encapsulation: The drug may not have been efficiently trapped during formation, leading to a high percentage of unencapsulated, free drug.[1]For hydrophilic drugs, consider using an active loading method (e.g., pH or ammonium (B1175870) sulfate (B86663) gradient) which can significantly improve encapsulation and retention.[13][19] Ensure the hydration temperature is above DSPC's Tc (~60-65°C) to facilitate efficient passive encapsulation.[13]
Leakage During Sizing: The sizing process (e.g., extrusion, sonication) can be disruptive and cause leakage.[10]Perform extrusion at a temperature above the Tc of DSPC (e.g., 60-65°C).[13] Minimize the number of extrusion cycles to what is necessary to achieve the desired vesicle size, as excessive passes can increase leakage.[13]
Leakage increases significantly during storage Liposome Aggregation or Fusion: Vesicles clumping together can lead to instability and compromised membrane integrity.[1]Incorporate a PEGylated lipid (e.g., 5 mol% DSPE-PEG2000) to provide steric stabilization.[19] Ensure the storage buffer has an appropriate pH and ionic strength to maintain colloidal stability.[13]
Lipid Hydrolysis or Oxidation: Chemical degradation of phospholipids compromises the bilayer structure.[1]Prepare formulations in a buffered solution to maintain a stable pH.[22] If using any unsaturated lipids, degas buffers and handle under an inert gas (e.g., argon) to prevent oxidation. Store protected from light.[22]
Improper Storage Temperature: Storing near the Tc or undergoing freeze-thaw cycles can disrupt the membrane.Store liposome suspensions at 4°C.[1][13] If freezing is necessary, use a cryoprotectant like sucrose and cool slowly to minimize ice crystal damage.[21]
Batch-to-batch variability in drug retention Inconsistent Sizing Process: Variations in extrusion pressure, temperature, or sonication energy can lead to different vesicle characteristics.Standardize all sizing parameters. Ensure the extruder or sonicator is maintained at a consistent temperature for every batch. Use fresh polycarbonate membranes for each extrusion.
Inconsistent Lipid Film Quality: A non-uniform lipid film can lead to inefficient and variable hydration.Ensure lipids are fully dissolved in the organic solvent. Evaporate the solvent slowly using a rotary evaporator to create a thin, even film on the flask wall.[19]
Variability in Drug-to-Lipid Ratio: Small changes in the final drug-to-lipid (D/L) ratio can impact drug retention, especially for drugs that precipitate inside the liposome.[12]Precisely control the initial amounts of drug and lipid. After purification, accurately measure both the final lipid and encapsulated drug concentrations to confirm the D/L ratio for each batch.

Data Summary: Lipid Composition and Drug Retention

The choice of phospholipid is a primary determinant of liposome stability and drug retention. The acyl chain length and degree of saturation directly influence the phase transition temperature (Tc).

Table 1: Comparison of Drug Retention in Liposomes Made from Different Saturated Phospholipids.

PhospholipidAcyl Chain LengthTc (°C)% Inulin (B196767) Retention after 48h at 4°C% Inulin Retention after 48h at 37°C
DSPC C18:055°C87.1 ± 6.8%85.2 ± 10.1%
DPPC C16:041.5°C62.1 ± 8.2% (after 3h)60.8 ± 8.9% (after 24h)
DMPC C14:023°C50.5 ± 6.3%47.3 ± 6.9%
Data is derived from a study using liposomes containing 21% cholesterol and radiolabeled inulin as a model hydrophilic drug, incubated in PBS.[4][5][23]

Table 2: Effect of Drug-to-Lipid Ratio on Doxorubicin (B1662922) Release.

Drug-to-Lipid Ratio (wt/wt)Release Half-Life (T₁/₂) in minutes
0.047~38
0.39~239
Data shows that for drugs like doxorubicin, which can precipitate inside the vesicle, increasing the D/L ratio can dramatically increase retention. This effect is not observed for drugs that remain in solution.[11][12]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar liposomes with a defined size.

  • Lipid Film Formation: a. Dissolve DSPC and cholesterol (e.g., at a 55:45 molar ratio) and DSPE-PEG2000 (if desired, e.g., 5 mol% of total lipid) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[19] b. Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C).[19] c. Continue evaporation until a thin, uniform, and dry lipid film is formed on the flask's inner surface. d. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[22]

  • Hydration: a. Warm the lipid film and the hydration buffer (e.g., phosphate-buffered saline, citrate (B86180) buffer) to a temperature above the Tc (60-65°C). b. Add the hydration buffer to the flask. If using passive loading for a hydrophilic drug, the drug should be dissolved in this buffer.[10] c. Agitate the flask gently (e.g., by hand or on a low-speed vortex) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Sizing by Extrusion: a. Assemble a lipid extruder with a polycarbonate membrane of the desired final pore size (e.g., 100 nm). Pre-heat the extruder assembly to 60-65°C. b. Load the MLV suspension into one of the extruder syringes. c. Pass the suspension back and forth through the membrane for an odd number of cycles (e.g., 11-21 passes). This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs).[24] d. Cool the final liposome suspension to room temperature and store at 4°C.

Protocol 2: In Vitro Drug Release Assay Using Dialysis

This method is used to assess the stability of the formulation and quantify the rate of drug leakage over time.

  • Apparatus Setup: a. Transfer a known volume (e.g., 1-2 mL) of the drug-loaded liposome formulation into a dialysis bag with a molecular weight cut-off (MWCO) that is low enough to retain the liposomes but large enough to allow the free drug to pass through freely.[2] b. Place the sealed dialysis bag into a larger vessel containing a known volume of release buffer (e.g., PBS, pH 7.4), often called the sink. The volume should be large enough to ensure sink conditions (i.e., the concentration of free drug in the external buffer remains negligible). c. Place the entire setup in a temperature-controlled shaker bath (e.g., 37°C) with gentle agitation.

  • Sample Collection: a. At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer from the external vessel. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

  • Quantification and Analysis: a. Quantify the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).[2] b. At the end of the experiment, disrupt the liposomes remaining in the dialysis bag by adding a detergent (e.g., Triton X-100) or a suitable organic solvent to determine the total amount of encapsulated drug initially present.[1] c. Calculate the cumulative percentage of drug released at each time point using the following formula: % Release = (Concentration in sample * Volume of sink) / (Total encapsulated drug) * 100 d. Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_purify Purification & Characterization dissolve 1. Dissolve Lipids (DSPC, Cholesterol) in Organic Solvent film 2. Create Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film (with Drug/Buffer > Tc) film->hydrate extrude 4. Size by Extrusion (e.g., 100 nm membrane > Tc) hydrate->extrude purify 5. Remove Free Drug (Dialysis / SEC) extrude->purify characterize 6. Characterize Vesicles (Size, PDI, Zeta, EE%) purify->characterize

Caption: Experimental workflow for preparing and characterizing DSPC liposomes.

troubleshooting_leakage cluster_formulation Formulation Solutions cluster_process Process Solutions cluster_storage Storage Solutions start Problem: High Drug Leakage cause1 Formulation Issue? start->cause1 cause2 Process Issue? start->cause2 cause3 Storage Issue? start->cause3 sol1a Optimize Cholesterol Ratio (e.g., 55:45 DSPC:Chol) cause1->sol1a sol1b Increase Bilayer Rigidity (Ensure high % of DSPC) cause1->sol1b sol1c Consider Active Loading (pH or ion gradient) cause1->sol1c sol2a Extrude Above Tc (e.g., 60-65°C) cause2->sol2a sol2b Minimize Extrusion Passes cause2->sol2b sol3a Store at 4°C cause3->sol3a sol3b Use Isotonic Buffer cause3->sol3b sol3c Add Cryoprotectant if Freezing cause3->sol3c

Caption: Decision tree for troubleshooting premature drug leakage.

influencing_factors center Premature Drug Leakage tc Low Tc center->tc composition Lipid Composition (e.g., short chains) center->composition cholesterol Suboptimal Cholesterol center->cholesterol peg PEGylation center->peg dl_ratio High D/L Ratio center->dl_ratio interaction Drug-Lipid Interaction center->interaction temp Temperature (> Tc) center->temp storage Storage (pH, time, freezing) center->storage process Sizing Process (Extrusion) center->process

Caption: Key factors influencing premature drug leakage from liposomes.

References

Technical Support Center: Addressing Stability Issues of (S)-DSPC Liposomes During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the storage of (S)-distearoylphosphatidylcholine (DSPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (S)-DSPC liposomes during storage?

A1: The main stability issues for this compound liposomes during storage are physical and chemical instability. Physical instability primarily involves the aggregation and fusion of liposomes, leading to changes in particle size and size distribution.[1][2] It can also include the leakage of the encapsulated drug from the liposomes.[2][3] Chemical instability mainly refers to the hydrolysis of the ester bonds in the phospholipid structure and oxidation of the lipid tails, although DSPC, being a saturated phospholipid, is less prone to oxidation.[2][3]

Q2: What is the optimal storage temperature for this compound liposome (B1194612) suspensions?

A2: For optimal stability, this compound liposomes should generally be stored in a refrigerator at 4°C (39°F).[1][3] This temperature is well below the high phase transition temperature (Tc) of DSPC, which is approximately 55°C (131°F).[1][3] Storing them in the gel state (below Tc) reduces lipid bilayer fluidity and minimizes drug leakage.[3][4] Freezing of liposome suspensions should be avoided unless a suitable cryoprotectant is used, as the formation of ice crystals can disrupt the liposome structure, leading to aggregation upon thawing.[1][5]

Q3: How does cholesterol content affect the stability of DSPC liposomes?

A3: Cholesterol is a critical component for enhancing the stability of DSPC liposomes. It inserts into the phospholipid bilayer, increasing the packing density of the lipids and reducing the flexibility of the acyl chains.[3] This "condensing effect" results in a more stable and less permeable membrane, which significantly reduces the leakage of encapsulated drugs.[3] An optimal molar ratio of DSPC to cholesterol, for instance, around 55:45, can significantly improve stability.[3]

Q4: Can the preparation method influence the storage stability of DSPC liposomes?

A4: Yes, the preparation method significantly impacts the stability of liposomes. Techniques like thin-film hydration followed by extrusion are commonly used to produce unilamellar vesicles with a uniform size distribution.[3] The extrusion process, which forces the liposomes through membranes with defined pore sizes, helps create a homogenous population of vesicles, contributing to their stability.[3] Inconsistencies in the preparation process can lead to defects in the lipid bilayer, increasing the likelihood of drug leakage and aggregation during storage.[3]

Q5: What role do cryoprotectants play in the long-term storage of DSPC liposomes?

A5: Cryoprotectants are essential for maintaining the integrity of liposomes during freezing or lyophilization (freeze-drying) for long-term storage.[6] Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used cryoprotectants.[6] They form a glassy matrix around the liposomes, protecting them from the mechanical stress of ice crystal formation during freezing and preventing fusion or aggregation upon reconstitution.[7]

Troubleshooting Guides

Issue 1: Increase in Liposome Size and Polydispersity Index (PDI) During Storage

Possible Causes:

  • Aggregation/Fusion: Liposomes may be aggregating due to insufficient repulsive forces between particles.

  • Inappropriate Storage Temperature: Storing at temperatures that allow for higher lipid mobility can lead to fusion.

  • Buffer Composition: The pH and ionic strength of the storage buffer may not be optimal, leading to reduced colloidal stability.

Troubleshooting Steps:

  • Verify Storage Temperature: Ensure liposomes are consistently stored at 4°C.[1][3]

  • Assess Zeta Potential: A low absolute zeta potential (close to 0 mV) indicates a higher likelihood of aggregation.[1] Consider including a small amount of a charged lipid (e.g., DSPG) in your formulation to increase surface charge and electrostatic repulsion.[1] A zeta potential greater than |±20 mV| generally indicates good colloidal stability.[1]

  • Optimize Buffer Conditions: Ensure the pH of the buffer is stable and appropriate for your formulation. Changes in pH can alter the surface charge of the liposomes.

  • Consider Steric Stabilization: Incorporating a PEGylated lipid (e.g., DSPE-PEG) into the formulation can provide a protective layer that sterically hinders aggregation.[1]

Issue 2: Significant Drug Leakage Over Time

Possible Causes:

  • Lipid Hydrolysis: Breakdown of the phospholipid ester bonds can compromise the integrity of the bilayer.

  • Suboptimal Cholesterol Concentration: Insufficient cholesterol can lead to a more fluid and leaky membrane.[3]

  • Microbial Contamination: Bacterial or fungal growth can produce substances that disrupt the liposome membrane.

Troubleshooting Steps:

  • Use High-Purity Lipids: Ensure the DSPC and other lipids used are of high purity to minimize the presence of impurities that could accelerate degradation.[3]

  • Optimize Cholesterol Content: Experiment with different DSPC:cholesterol molar ratios to find the optimal concentration that minimizes leakage for your specific encapsulated drug.[3]

  • Maintain Sterile Conditions: Prepare and store liposomes under sterile conditions to prevent microbial contamination.[3] Using sterile, deoxygenated buffers can also help minimize both microbial growth and lipid oxidation.[3]

  • Storage Temperature: Storing at 4°C significantly reduces the rate of lipid hydrolysis.[5]

Data Presentation

Table 1: Effect of Storage Temperature on Drug Retention in DSPC Liposomes

Storage TemperatureTimeDrug Retention (%)Reference
4°C48 hours87.1 ± 6.8%[4][8]
37°C48 hours85.2 ± 10.1%[4][8]

Table 2: Typical Physicochemical Characteristics of Stable DSPC Liposomes

ParameterTypical ValueSignificanceReference
Size (Z-average)50 - 200 nmAffects biodistribution and cellular uptake[1]
Polydispersity Index (PDI)< 0.2Indicates a homogenous liposome population[1][9]
Zeta Potential> |+/-20 mV|Indicates good colloidal stability[1][10]

Experimental Protocols

Protocol 1: Determination of Liposome Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Objective: To measure the mean hydrodynamic diameter and the size distribution of the liposome population.

Materials:

  • Liposome suspension

  • Appropriate buffer for dilution (e.g., the same buffer the liposomes are suspended in)

  • DLS instrument (e.g., Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Sample Preparation: Dilute the liposome suspension with the appropriate buffer to a suitable concentration to avoid multiple scattering effects. A 10-fold or greater dilution is often recommended.[11]

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: a. Transfer the diluted liposome sample to a clean cuvette. b. Place the cuvette in the DLS instrument. c. Allow the sample to equilibrate to the set temperature for a few minutes. d. Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.

  • Data Analysis: The instrument software will calculate the Z-average mean diameter and the Polydispersity Index (PDI). The Z-average is an intensity-weighted mean hydrodynamic size, and the PDI is a measure of the width of the size distribution.[12]

Protocol 2: Assessment of Encapsulation Efficiency by Size Exclusion Chromatography (SEC)

Objective: To separate the unencapsulated (free) drug from the liposome-encapsulated drug and quantify both to determine the encapsulation efficiency.

Materials:

  • Liposome suspension containing the drug

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • Appropriate mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Collection tubes

  • Spectrophotometer or other analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Column Preparation: Pack a suitable size exclusion column with the chosen resin and equilibrate it with the mobile phase.

  • Sample Loading: Carefully load a known volume of the liposome suspension onto the top of the column.

  • Elution: Begin eluting the sample with the mobile phase. The larger liposomes will pass through the column more quickly and elute first. The smaller, free drug molecules will enter the pores of the resin and elute later.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Quantification of Encapsulated Drug: a. Pool the fractions containing the liposomes (typically the initial, turbid fractions). b. Disrupt the liposomes to release the encapsulated drug. This can be done by adding a suitable detergent (e.g., Triton X-100) or an organic solvent. c. Quantify the concentration of the drug in the disrupted liposome fraction using a pre-established calibration curve. This gives you the amount of encapsulated drug.

  • Quantification of Total Drug: Take an aliquot of the original, unprocessed liposome suspension, disrupt the liposomes, and quantify the drug concentration. This gives you the total amount of drug.

  • Calculation of Encapsulation Efficiency (EE%): EE% = (Amount of Encapsulated Drug / Total Amount of Drug) x 100

Visualizations

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Rotary Evaporation Hydration Buffer Addition Hydration Buffer Addition Solvent Evaporation->Hydration Buffer Addition Dry Lipid Film Vortexing Vortexing Hydration Buffer Addition->Vortexing Extrusion Extrusion Vortexing->Extrusion MLVs Sonication Sonication Vortexing->Sonication MLVs Final Liposomes Final Liposomes Extrusion->Final Liposomes Sonication->Final Liposomes

Caption: Workflow for the preparation of this compound liposomes.

Troubleshooting_Liposome_Stability Start Start Observe Instability Observe Instability Start->Observe Instability Increase in Size/PDI Increase in Size/PDI Observe Instability->Increase in Size/PDI Physical Change Drug Leakage Drug Leakage Observe Instability->Drug Leakage Chemical Change Check Storage Temp Check Storage Temp Increase in Size/PDI->Check Storage Temp Check Cholesterol Content Check Cholesterol Content Drug Leakage->Check Cholesterol Content Measure Zeta Potential Measure Zeta Potential Check Storage Temp->Measure Zeta Potential Temp OK Stable Liposomes Stable Liposomes Measure Zeta Potential->Stable Liposomes Zeta OK Add Charged Lipid Add Charged Lipid Measure Zeta Potential->Add Charged Lipid Zeta Low Assess Sterility Assess Sterility Check Cholesterol Content->Assess Sterility Cholesterol OK Optimize Cholesterol Optimize Cholesterol Check Cholesterol Content->Optimize Cholesterol Suboptimal Assess Sterility->Stable Liposomes Sterile Improve Aseptic Technique Improve Aseptic Technique Assess Sterility->Improve Aseptic Technique Contaminated Add Charged Lipid->Stable Liposomes Optimize Cholesterol->Stable Liposomes Improve Aseptic Technique->Stable Liposomes

Caption: Troubleshooting flowchart for DSPC liposome stability issues.

References

Technical Support Center: Optimizing Small Molecule Encapsulation in DSPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) liposome (B1194612) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the encapsulation efficiency of small molecules in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the encapsulation efficiency of small molecules in DSPC liposomes?

A1: The encapsulation efficiency (EE) is a critical parameter influenced by several factors.[1] These can be broadly categorized as:

  • Physicochemical properties of the small molecule: This includes its hydrophilicity or lipophilicity, charge, and molecular weight. Lipophilic drugs tend to have higher encapsulation efficiencies as they can partition into the lipid bilayer.[2]

  • Liposome composition: The drug-to-lipid ratio, the presence of cholesterol, and the inclusion of charged lipids significantly impact EE.[3][4]

  • Preparation method: The chosen method for liposome formation and drug loading (passive vs. active loading) is a primary determinant of EE.[5][6]

  • Process parameters: Factors such as hydration temperature, pH gradient, and extrusion parameters play a crucial role.[1][7]

Q2: Should I use a passive or active loading method for my small molecule?

A2: The choice between passive and active loading depends primarily on the properties of your small molecule.

  • Passive loading is suitable for hydrophobic molecules that can be incorporated into the lipid bilayer during liposome formation and for some hydrophilic molecules.[6][8] However, for many hydrophilic drugs, passive loading often results in low encapsulation efficiency (typically 2-15%).[2]

  • Active (or remote) loading is highly effective for ionizable small molecules.[2] This technique utilizes a transmembrane gradient (e.g., pH or ion gradient) to drive the drug into the aqueous core of pre-formed liposomes, often achieving very high encapsulation efficiencies (>90%).[2][5]

Q3: How does the drug-to-lipid ratio affect encapsulation efficiency?

A3: The drug-to-lipid (D/L) ratio is a critical parameter that can influence encapsulation efficiency, drug release kinetics, and liposome stability.[1][4] While a higher initial D/L ratio might seem to favor higher loading, it can also lead to decreased loading efficiencies and potential liposome instability.[9] It is crucial to optimize the D/L ratio for each specific drug and formulation.[1][10] For instance, in some cases, increasing the D/L ratio can lead to the precipitation of the drug within the liposome, which can, in turn, sustain the drug release profile.[1]

Q4: What is the role of cholesterol in DSPC liposomes for small molecule encapsulation?

A4: Cholesterol is a common component in DSPC liposomes that enhances membrane stability and reduces permeability.[1] While it generally improves the stability of the liposomal membrane, high concentrations of cholesterol can sometimes lead to lower drug encapsulation, particularly for hydrophobic drugs that may compete for space within the lipid bilayer.[1] The optimal phospholipid-to-cholesterol ratio often needs to be determined experimentally.[3]

Q5: Why is the hydration temperature important for DSPC liposomes?

A5: The hydration of the lipid film should be performed at a temperature above the phase transition temperature (Tc) of DSPC, which is approximately 55°C.[1] Conducting the hydration above the Tc ensures that the lipid bilayer is in a fluid state, which facilitates vesicle formation and the encapsulation of the drug.[11]

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency

Potential Cause Troubleshooting Suggestion
Suboptimal Loading Method For hydrophilic, ionizable drugs, switch from passive to active (remote) loading using a pH or ammonium (B1175870) sulfate (B86663) gradient.[12][13]
Incorrect Hydration Temperature Ensure the hydration of the DSPC lipid film is performed above its transition temperature (Tc ≈ 55°C), typically around 60-65°C.[11]
Suboptimal Drug-to-Lipid Ratio Systematically screen a range of drug-to-lipid ratios to find the optimal concentration for your specific molecule.[1]
Inefficient pH Gradient (Active Loading) Verify the stability of the pH gradient. Ensure the buffer systems used create and maintain a significant difference between the internal and external liposome environment.[14][15]
Poor Solubility of Hydrophobic Drug Ensure the complete solubilization of the hydrophobic drug with the lipids in the organic solvent during the initial lipid film preparation step.[1]

Issue 2: Liposome Aggregation and Instability

Potential Cause Troubleshooting Suggestion
Low Surface Charge DSPC liposomes are neutral and can be prone to aggregation. Consider including a small percentage of a charged lipid (e.g., DSPG) in your formulation to increase electrostatic repulsion between vesicles.[3]
High Liposome Concentration Highly concentrated liposome suspensions are more susceptible to aggregation. Try diluting the formulation.[1]
Improper Storage Conditions Store liposomes at an appropriate temperature, typically between 2-8°C. Avoid freezing unless a suitable cryoprotectant (e.g., sucrose, trehalose) is used, as freeze-thaw cycles can disrupt liposome structure.[1]
Changes in pH or Ionic Strength Ensure the buffer is optimized for your formulation and that its pH remains stable during storage.[1]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration-Extrusion (Passive Loading)

This method is commonly used for encapsulating hydrophobic drugs and, with lower efficiency, hydrophilic drugs.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol (if required)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve DSPC, cholesterol (e.g., at a 55:45 molar ratio), and the hydrophobic drug in the organic solvent in a round-bottom flask.[1] b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath heated above the Tc of DSPC (~60-65°C).[11] d. Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, even lipid film on the flask's inner surface.[1]

  • Hydration: a. Add the hydration buffer (containing the hydrophilic drug, if applicable) pre-heated to ~60-65°C to the flask.[1] b. Agitate the flask to hydrate (B1144303) the lipid film, which will form multilamellar vesicles (MLVs).

  • Extrusion: a. Load the MLV suspension into a liposome extruder pre-heated to ~60-65°C. b. Extrude the suspension multiple times (e.g., 10-15 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form unilamellar vesicles (LUVs) with a more uniform size distribution.[3]

  • Purification: a. Remove the unencapsulated drug from the liposome suspension using size exclusion chromatography (SEC) or dialysis.[11]

Protocol 2: Active (Remote) Loading Using a pH Gradient

This protocol is highly effective for weakly basic drugs that can be ionized.

Procedure:

  • Prepare "Empty" Liposomes: a. Prepare DSPC/cholesterol liposomes using the thin-film hydration-extrusion method as described above, but with an acidic internal buffer (e.g., citrate (B86180) buffer, pH 4.0). The external buffer should be exchanged to a neutral or basic pH (e.g., PBS, pH 7.4) using dialysis or SEC. This creates a pH gradient (acidic inside, neutral/basic outside).

  • Drug Loading: a. Add the small molecule drug to the suspension of "empty" liposomes. b. Incubate the mixture at a temperature above the Tc of DSPC (~60°C) for a defined period (e.g., 30-60 minutes). The uncharged form of the drug will cross the lipid bilayer into the acidic core, where it becomes protonated and trapped.[16]

  • Purification: a. Remove any remaining unencapsulated drug using SEC or dialysis.[11]

Quantitative Data Summary

Table 1: Comparison of Encapsulation Efficiencies for Different Loading Methods and Molecules in DSPC-based Liposomes

DrugLiposome CompositionLoading MethodEncapsulation Efficiency (%)Reference
ResiquimodEggPC:DSPC:Cholesterol (50:20:30)Thin-film hydration (passive)8 ± 1[12]
ResiquimodEggPC:DSPC:Cholesterol (50:20:30)Thin-film hydration (remote loading)44 ± 2[12]
Inulin (model hydrophilic drug)DSPC:CholesterolSonication (passive)2.95[17]
DoxorubicinDSPC:Cholesterol:DSPE-PEG2000Not Specified>90[11]
Quercetin and ResveratrolDSPC:CholesterolNot Specified97[11]
DiclofenacDSPCSolvent Displacement58 ± 3 to 87 ± 5[18]
Resazurin (hydrophilic)DSPCNot Specified~50[18]

Visualizations

experimental_workflow cluster_passive Passive Loading Workflow cluster_active Active (Remote) Loading Workflow A 1. Dissolve Lipids & Drug in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Buffer (Forms MLVs) B->C D 4. Extrusion (Forms LUVs) C->D E 5. Purification (e.g., SEC, Dialysis) D->E F 1. Prepare 'Empty' Liposomes with pH/Ion Gradient G 2. Add Drug to Liposome Suspension F->G H 3. Incubate above Tc (Drug Accumulates) G->H I 4. Purification (e.g., SEC, Dialysis) H->I

Caption: Experimental workflows for passive and active loading of small molecules into DSPC liposomes.

encapsulation_factors cluster_molecule Small Molecule Properties cluster_formulation Formulation Variables cluster_process Process Parameters EE Encapsulation Efficiency P1 Hydrophilicity/ Lipophilicity P1->EE P2 Charge (pKa) P2->EE P3 Molecular Weight P3->EE F1 Drug-to-Lipid Ratio F1->EE F2 Cholesterol Content F2->EE F3 Surface Charge (Charged Lipids) F3->EE M1 Loading Method (Passive vs. Active) M1->EE M2 Hydration Temperature M2->EE M3 pH/Ion Gradient M3->EE

Caption: Key factors influencing the encapsulation efficiency of small molecules in DSPC liposomes.

References

effect of cholesterol concentration on DSPC liposome stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) liposomes, achieving optimal formulation stability is paramount for successful therapeutic delivery. The inclusion of cholesterol is a critical factor influencing the physical characteristics and stability of these vesicles. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on the impact of cholesterol concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cholesterol in DSPC liposome (B1194612) formulations?

Cholesterol is a crucial component that modulates the fluidity, permeability, and stability of the DSPC lipid bilayer.[1] It inserts itself between the phospholipid molecules, leading to a "condensing effect" that increases the packing density of the lipids.[1] This enhanced packing reduces the flexibility of the acyl chains of the phospholipids, resulting in a less permeable and more stable membrane.[1]

Q2: How does cholesterol concentration affect the stability of DSPC liposomes?

Increasing cholesterol concentration generally enhances liposome stability by reducing membrane fluidity and permeability, which in turn minimizes the leakage of encapsulated drugs.[1] Studies have shown that liposomes with higher cholesterol content are more stable upon storage.[2] However, excessively high concentrations of cholesterol (e.g., above 33 mol%) can lead to the formation of cholesterol monohydrate crystals, which may increase particle size and affect colloidal stability.[3]

Q3: What is the optimal molar ratio of DSPC to cholesterol for stable liposomes?

While the optimal ratio can depend on the specific application and encapsulated drug, a DSPC:cholesterol molar ratio of 70:30 (or 2:1) is widely cited as providing a highly stable formulation for controlled and reproducible drug release.[4][5] A ratio of 55:45 has also been shown to be effective in reducing drug leakage.[1][6] It is recommended to empirically determine the optimal ratio for your specific needs.

Q4: How does cholesterol influence the phase transition temperature (Tc) of DSPC liposomes?

DSPC has a high phase transition temperature of approximately 55°C.[7] The addition of cholesterol can lower and broaden this phase transition.[8] At cholesterol concentrations greater than approximately 35 mol%, the main phase transition is effectively eliminated, and the membrane exists in an ordered liquid crystalline phase over a wide temperature range.[9] This prevents the liposomes from becoming too rigid at lower temperatures and too fluid at higher temperatures, thus enhancing stability.

Q5: What are the recommended storage conditions for DSPC:cholesterol liposomes?

To ensure optimal stability and minimize leakage, DSPC liposomes should generally be stored at a temperature below the main phase transition temperature of the lipid mixture.[1] Refrigeration at 4°C is a common and recommended storage condition.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High initial leakage of encapsulated drug - Suboptimal cholesterol concentration.- Inefficient drug encapsulation during preparation.- Inappropriate pH or ionic strength of the hydration buffer.[1]- Optimize the molar ratio of DSPC to cholesterol (e.g., start with 70:30 or 55:45).[1][4][5]- Select an appropriate drug loading method (passive or active) to ensure high encapsulation efficiency.- Utilize an isotonic hydration buffer with a pH that ensures the stability of both the drug and the liposomes.
Liposome aggregation or precipitation over time - Insufficient electrostatic repulsion between liposomes.- High ionic strength of the buffer screening surface charges.- Storage at a temperature that promotes fusion.- Incorporate a small percentage (5-10 mol%) of a charged lipid (e.g., DSPG for negative charge, DOTAP for positive charge) to increase electrostatic repulsion.[10]- Reduce the salt concentration in the buffer.- Store liposomes at a recommended temperature, typically 4°C.[1]
Larger than expected liposome size or high Polydispersity Index (PDI) - Inadequate energy input during the sizing process (e.g., extrusion or sonication).- Hydration temperature below the phase transition temperature (Tc) of the lipid mixture.[11]- High cholesterol concentration leading to crystal formation.[3]- Ensure sufficient passes through the extruder (e.g., >15 passes) or optimize sonication parameters (time and power).[11]- Perform the hydration step at a temperature above the Tc of the DSPC:cholesterol mixture.- Evaluate lower cholesterol concentrations if excessively large particles are observed.
Batch-to-batch variability in liposome characteristics - Inconsistent lipid film formation.- Variations in hydration temperature or time.- Inconsistent sizing process.- Ensure a thin, uniform lipid film is formed by optimizing the rotation speed and vacuum during solvent evaporation.- Precisely control the temperature and duration of the hydration step.- Standardize the extrusion or sonication protocol, including the number of passes, pressure, and temperature.

Quantitative Data Summary

The following tables summarize the effect of cholesterol concentration on the physicochemical properties of DSPC liposomes, compiled from various studies.

Table 1: Effect of Cholesterol on DSPC Liposome Size

DSPC:Cholesterol (molar ratio)Average Particle Size (nm)Polydispersity Index (PDI)Reference(s)
90:10Decreasing trend with increasing cholesterolNot specified[12]
80:20Decreasing trend with increasing cholesterolNot specified[12]
70:30Decreasing trend with increasing cholesterolNot specified[5][12]
60:40Decreasing trend with increasing cholesterolNot specified[5][12]
50:50Decreasing trend with increasing cholesterolNot specified[5][12]

Note: One study indicated that DSPC liposome size decreases with increasing cholesterol concentration.[2]

Table 2: Effect of Cholesterol on Drug Retention in DSPC Liposomes

DSPC:Cholesterol (molar ratio)DrugIn Vitro Drug Retention/ReleaseReference(s)
55:45DoxorubicinSignificantly reduced leakage over 24 hours compared to EPC/chol liposomes.[13][13]
21% CholesterolInulin~85% retention after 48 hours at 37°C.[14][15][16][14][15][16]
70:30Atenolol & QuinineProvided a controlled and reproducible release.[4][5][4][5]

Experimental Protocols

Protocol 1: Thin-Film Hydration Followed by Extrusion

This is a widely adopted method for producing unilamellar vesicles with a controlled size.[1][7]

Materials:

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of DSPC and cholesterol in the organic solvent in a round-bottom flask.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a temperature above the phase transition temperature of the lipid mixture (typically 60-65°C) to form a thin, uniform lipid film on the flask's inner surface.

  • Film Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous buffer (pre-heated to the same temperature as the film formation) to the flask. Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Sizing): To obtain unilamellar vesicles of a defined size, pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This should be performed at a temperature above the lipid mixture's Tc. Repeat the extrusion process for a specified number of cycles (e.g., 11-21 passes) to ensure a narrow size distribution.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_sizing Sizing cluster_characterization Characterization dissolution 1. Lipid Dissolution (DSPC + Cholesterol in Chloroform) film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (Aqueous Buffer, >Tc) film_formation->hydration extrusion 4. Extrusion (Through Polycarbonate Membrane) hydration->extrusion dls Size & PDI (DLS) extrusion->dls encapsulation Encapsulation Efficiency extrusion->encapsulation stability Stability Studies extrusion->stability

Caption: Experimental workflow for DSPC:cholesterol liposome preparation.

cholesterol_effect cluster_effects Effects on DSPC Liposome Properties cholesterol Increasing Cholesterol Concentration stability Increased Stability cholesterol->stability permeability Decreased Permeability cholesterol->permeability fluidity Decreased Fluidity cholesterol->fluidity tc Broadened Phase Transition cholesterol->tc leakage Reduced Drug Leakage permeability->leakage fluidity->stability

Caption: Logical relationship of cholesterol's effect on DSPC liposomes.

References

optimizing the extrusion process for uniform DSPC liposome size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extrusion process for producing 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) liposomes with a uniform size distribution.

Troubleshooting Guide

This guide addresses common issues encountered during the extrusion of DSPC liposomes, offering potential causes and actionable solutions.

Problem Potential Causes Solutions
High Back Pressure During Extrusion High lipid concentration.Dilute the lipid suspension. A typical starting concentration is 10-20 mg/mL.[1]
Clogged membrane or filter supports.Disassemble the extruder and clean or replace the polycarbonate membrane and support filters.[1] To avoid pore clogging, consider using a more dilute liposome (B1194612) suspension and changing the filters after every five cycles.[2]
Extrusion temperature is below the phase transition temperature (Tc) of DSPC (approx. 55°C).Ensure the extruder and the liposome suspension are heated to a temperature above the Tc of DSPC (e.g., 60-65°C).
Charged lipids in the formulation in a low ionic strength buffer.An increase in extrusion pressure might be necessary.[3]
Liposome Size is Larger Than Membrane Pore Size Torn or ruptured polycarbonate membrane.Replace the membrane. Ensure the support drain disc is correctly placed.[1]
High lipid concentration leading to aggregation.Reduce the total lipid concentration.
Excessive extrusion pressure.Apply gentle and steady pressure. High pressure can lead to membrane damage.[1]
High Polydispersity Index (PDI) / Inconsistent Particle Size Inefficient hydration of the lipid film.Ensure the lipid film is thin, uniform, and completely dry before hydration. Hydrate (B1144303) above the Tc of DSPC to ensure the lipid bilayer is in a fluid state.
Insufficient number of extrusion passes.Increase the number of passes through the extruder. Typically, 10-21 passes are recommended to achieve a narrow size distribution.[1]
Inconsistent extrusion pressure or flow rate.Use a constant, controlled pressure for extrusion. Manual extrusion can lead to variability.[4]
Aggregation of liposomes post-extrusion.Optimize buffer conditions (pH, ionic strength) and consider including a small percentage of a PEGylated lipid (e.g., DSPE-PEG) to provide steric stabilization.
Sample Loss During Extrusion Leakage from the extruder assembly.Ensure all connections, including syringe fittings and O-rings, are tight and undamaged.[1]
Adsorption of lipids to the membrane, syringes, and extruder body.To minimize loss with small volumes, use an appropriately sized extruder. Some sample loss is unavoidable.[1][5] Before extruding the sample, passing an empty buffer through the extruder can help to saturate the surfaces and reduce lipid adhesion.[5]
Improper cleaning of the extruder.Thoroughly clean the extruder with appropriate solvents (e.g., methanol, chloroform) followed by sonication to remove any residues from previous batches that could cause the current sample to adhere.[5]
Batch-to-Batch Variability Inconsistent preparation of the initial lipid film.Standardize the solvent evaporation process to ensure a consistent and thin lipid film for each batch.
Variations in hydration time and temperature.Precisely control the hydration temperature to be above DSPC's Tc and maintain a consistent hydration time.
Inconsistent extrusion parameters.Standardize the number of extrusion passes, pressure, and temperature for every batch.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for extruding DSPC liposomes?

A1: The extrusion temperature should always be above the phase transition temperature (Tc) of DSPC, which is approximately 55°C. A commonly used temperature range is 60-65°C. Operating above the Tc ensures that the lipid bilayer is in a fluid state, which facilitates the extrusion process and the formation of unilamellar vesicles.

Q2: How many times should I pass the liposome suspension through the extruder?

A2: The optimal number of extrusion passes typically ranges from 10 to 21.[1] Increasing the number of passes generally leads to a smaller average particle size and a lower polydispersity index (PDI). However, excessive passes may not provide significant further size reduction and could increase the risk of sample degradation or loss. It is advisable to perform a small optimization study for your specific formulation to determine the ideal number of passes.

Q3: My final liposome size is still larger than the membrane pore size. What should I do?

A3: This is a common issue that can be caused by several factors. First, check if the polycarbonate membrane is torn or has been inserted incorrectly.[1] High lipid concentrations can also lead to aggregation, resulting in a larger apparent size.[1] Try reducing the lipid concentration. Finally, very high extrusion pressure can damage the membrane; ensure you are applying steady, moderate pressure.[1]

Q4: How can I reduce the polydispersity index (PDI) of my DSPC liposomes?

A4: A high PDI indicates a broad size distribution. To achieve a more uniform population of liposomes (PDI < 0.2), ensure complete and uniform hydration of the lipid film. The most effective way to reduce the PDI is to increase the number of extrusion passes. A sequential extrusion process, starting with a larger pore size membrane before moving to the desired smaller pore size, can also improve size homogeneity.

Q5: What is the effect of cholesterol on the extrusion of DSPC liposomes?

A5: Cholesterol is often included in DSPC formulations to increase membrane stability and reduce permeability. For DSPC liposomes, increasing the cholesterol concentration can lead to a decrease in particle size.[6] However, cholesterol also increases the rigidity of the lipid bilayer, which may make the extrusion process more difficult and require higher, yet carefully controlled, pressure.

Q6: I am experiencing significant sample loss during extrusion. How can I prevent this?

A6: Sample loss can occur due to leakage from the extruder or adsorption of lipids onto the apparatus.[1][5] Ensure all components of the extruder are assembled correctly and tightly.[1] To minimize adherence of lipids to the extruder and syringes, you can pre-rinse the apparatus with buffer.[5] For small sample volumes, using a mini-extruder is recommended to reduce the relative surface area for potential lipid loss.[1]

Quantitative Data on Extrusion Parameters

The following tables summarize the impact of key process parameters on the size and uniformity of DSPC liposomes.

Table 1: Effect of DSPC:Cholesterol Molar Ratio on Liposome Size

DSPC:Cholesterol Molar RatioAverage Liposome Diameter (nm)Polydispersity Index (PDI)
100:0~360.6 ± 6.7> 0.2
80:20Reduction in size observedNot specified
70:30Further reduction in size~0.140
60:40Further reduction in sizeNot specified

Data compiled from a study on the influence of cholesterol on DSPC liposome stability. The addition of cholesterol generally leads to a reduction in the size of DSPC liposomes.[6]

Table 2: Effect of Extrusion Pressure on Liposome Size (Using a 100 nm membrane)

Extrusion Pressure (psi)Resulting Liposome Diameter (nm)
25Larger, more elongated vesicles
125~138 ± 18
500Smaller vesicles

Data adapted from a study on pressure-controlled extrusion.[4] Higher pressures generally result in smaller vesicles, but excessive pressure can damage the membrane.

Table 3: Effect of Number of Extrusion Passes on Liposome Size

Number of PassesAverage Particle SizePolydispersity Index (PDI)
1Larger, more heterogeneousHigher
5-10Significant size reductionLower
11-21Optimal size reduction and uniformityLowest
>21Minimal further size reductionStable

This table represents a general trend observed in liposome extrusion. The optimal number of passes should be determined experimentally for each specific formulation.

Experimental Protocols

Protocol 1: Thin-Film Hydration and Extrusion of DSPC/Cholesterol Liposomes

This protocol describes a standard method for preparing unilamellar DSPC/cholesterol liposomes with a defined size.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation: a. Dissolve DSPC and cholesterol (e.g., at a 2:1 molar ratio) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. The water bath should be set to a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film. c. Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Pre-heat the hydration buffer to approximately 60-65°C. b. Add the warm buffer to the flask containing the dried lipid film. c. Gently rotate the flask at a temperature above the Tc for about 1 hour to hydrate the film. This process forms multilamellar vesicles (MLVs).

  • Extrusion (Sizing): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Heat the extruder to 60-65°C. c. Draw the MLV suspension into a syringe and place it in the extruder. d. Force the suspension through the membrane into a second syringe. e. Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to ensure the final product is in the second syringe. This results in a suspension of large unilamellar vesicles (LUVs) with a size corresponding to the membrane pore size.

  • Characterization: a. Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally considered to indicate a monodisperse population.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_sizing Sizing cluster_char Characterization Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Rotary Evaporation Hydration (MLV formation) Hydration (MLV formation) Thin Film Formation->Hydration (MLV formation) Add warm buffer Extrusion Extrusion Hydration (MLV formation)->Extrusion > 55°C DLS Analysis (Size & PDI) DLS Analysis (Size & PDI) Extrusion->DLS Analysis (Size & PDI)

DSPC Liposome Preparation and Sizing Workflow.

troubleshooting_workflow Start Start Problem Problem Start->Problem Observe Issue Solution3 Check extruder assembly for leaks Pre-rinse with buffer Problem->Solution3 Sample Loss? Solution4 Standardize all process parameters: - Film formation - Hydration time/temp - Extrusion passes/pressure Problem->Solution4 Inconsistent Batches? Check1 Check1 Problem->Check1 High Back Pressure? Check2 Check2 Problem->Check2 Large Size / High PDI? Solution1 Reduce lipid concentration Check for clogged membrane Increase temperature > 55°C Solution2 Increase extrusion passes Check membrane integrity Ensure complete hydration Check1->Solution1 Yes Check1->Check2 No Check2->Solution2 Yes

Troubleshooting Decision Tree for DSPC Liposome Extrusion.

References

Technical Support Center: Managing DSPC Nanoparticle Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the aggregation of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) nanoparticles in suspension.

Frequently Asked Questions (FAQs)

Q1: Why are my DSPC nanoparticles aggregating?

A1: Aggregation of DSPC nanoparticles is a common issue stemming from the inherent tendency of nanoparticles to reduce their high surface energy by clumping together. Several factors can contribute to this instability, including suboptimal pH, high ionic strength of the suspension buffer, improper storage temperature, and inadequate surface stabilization. Pure DSPC liposomes are zwitterionic and have a near-neutral surface charge at physiological pH, making them prone to aggregation due to weak electrostatic repulsion.[1]

Q2: How can I prevent aggregation during the formulation process?

A2: Preventing aggregation starts with careful control of the formulation process. Key strategies include:

  • Maintaining pH: The optimal pH for the chemical stability of DSPC liposomes against hydrolysis is around 6.5.[1] However, to enhance colloidal stability, adjusting the pH to be more acidic or basic can increase surface charge and electrostatic repulsion.[1]

  • Controlling Ionic Strength: High concentrations of salts in the buffer can screen the surface charge of the nanoparticles, reducing the repulsive forces that prevent aggregation.[2] Using buffers with lower ionic strength is advisable.

  • Incorporating Stabilizers: The inclusion of PEGylated lipids (e.g., DSPE-PEG2000) provides a "stealth" coating that sterically hinders aggregation.[3][4] A typical starting concentration is 1.5-5 mol%, though this may require optimization for your specific formulation.[3][4][5]

  • Optimizing Lipid Composition: The addition of cholesterol (typically 30-50 mol%) can increase the packing density and stability of the lipid bilayer.[1]

  • Proper Hydration and Size Reduction: Ensure the lipid film is fully hydrated above the phase transition temperature of DSPC. Utilize effective size reduction techniques like extrusion or sonication to achieve a uniform, monodisperse nanoparticle suspension.[6][7]

Q3: What are the ideal storage conditions for my DSPC nanoparticle suspension?

A3: For long-term stability, DSPC nanoparticle formulations should generally be stored at 4°C.[3] Avoid freezing the suspension unless cryoprotectants like sucrose (B13894) or trehalose (B1683222) have been included in the formulation, as freeze-thaw cycles can induce aggregation. It is also crucial to store the nanoparticles at a temperature well below the phase transition temperature (Tc) of the lipid mixture to maintain stability.[8]

Q4: How can I tell if my nanoparticles are aggregating?

A4: The most common method for assessing nanoparticle aggregation is Dynamic Light Scattering (DLS).[9][10] An increase in the Z-average diameter and the Polydispersity Index (PDI) over time are indicative of aggregation. A PDI value below 0.2 is generally considered to represent a monodisperse population.[1] Visual inspection can also be a preliminary indicator; a stable suspension should appear homogenous and translucent or milky, while the formation of visible precipitates or sediment suggests aggregation.

Q5: Can I reverse aggregation once it has occurred?

A5: Reversing aggregation can be challenging. Mild sonication in a bath sonicator may help to break up loose aggregates. However, for irreversible aggregation, it is often more effective to optimize the formulation and preparation process to prevent it from occurring in the first place.

Troubleshooting Guide

Problem Possible Causes Solutions & Troubleshooting Steps
Visible Aggregation or Precipitation Immediately After Preparation Inadequate stabilization due to low surface charge.- Adjust pH: Modify the pH of your buffer to be more acidic or basic to increase electrostatic repulsion. A pH around 4 or 9 can be a good starting point to test.[1]- Incorporate Charged Lipids: Add a small percentage of a charged lipid (cationic or anionic) to the formulation to increase the magnitude of the zeta potential.- Increase PEGylation: If using PEGylated lipids, ensure the molar percentage is sufficient (typically 1.5-5 mol%) to provide adequate steric hindrance.[3][4][5]
High ionic strength of the buffer.- Use a Lower Ionic Strength Buffer: High salt concentrations can screen surface charges. Consider using a buffer with a lower salt concentration.[2]
Incomplete hydration of the lipid film.- Ensure Complete Hydration: Hydrate (B1144303) the lipid film for a sufficient duration (at least 30 minutes) at a temperature above the phase transition temperature of DSPC.[6] Gentle agitation can aid hydration.
Increase in Particle Size and PDI During Storage Suboptimal storage temperature.- Store at 4°C: Store the nanoparticle suspension in a refrigerator.[3]- Avoid Freezing: Unless cryoprotectants are used, do not freeze the suspension.
pH of the suspension is near the isoelectric point.- Verify and Adjust pH: Measure the pH of the suspension and adjust it to a value that provides greater electrostatic stability. For long-term chemical stability, a pH of ~6.5 is optimal to prevent hydrolysis.[1]
Insufficient PEGylation.- Optimize PEG-Lipid Concentration: The amount of PEGylated lipid may need to be optimized for your specific formulation.
Inconsistent Particle Size and High PDI Inefficient size reduction.- Optimize Extrusion: Ensure the extruder is assembled correctly and perform a sufficient number of passes (typically 10-20) through the polycarbonate membrane.[6][7]- Optimize Sonication: If using sonication, optimize the power, time, and duty cycle to achieve a narrow size distribution. Be cautious of overheating, which can degrade lipids.[11][12]
Aggregation during the preparation process.- Review Formulation Parameters: Re-evaluate the pH, ionic strength, and stabilizer concentration as outlined in the "Visible Aggregation" section.

Quantitative Data Summary

Table 1: Effect of pH on DSPC Liposome Properties

PropertyEffect of pHRecommended Range/Value
Colloidal Stability (Aggregation) At neutral pH, DSPC liposomes have a low surface charge and are prone to aggregation. Moving to a more acidic or basic pH increases surface charge and stability.[1]pH ~4 or ~9 for increased colloidal stability.[1]
Chemical Stability (Hydrolysis) The rate of ester bond hydrolysis is minimized at a slightly acidic pH.[1]pH ~6.5 for optimal chemical stability.[1]
Zeta Potential Becomes more negative at higher pH and more positive at lower pH. The magnitude is lowest near neutral pH.[1][13]> +30 mV or < -30 mV for good electrostatic stability.[14]

Table 2: Influence of Formulation Components on DSPC Nanoparticle Stability

ComponentMolar Percentage (mol%)Effect on Stability
Cholesterol 30 - 50Increases lipid bilayer packing and stability.[1]
PEG-Lipid (e.g., DSPE-PEG2000) 1.5 - 10Provides a steric barrier to prevent aggregation. Higher percentages generally lead to smaller, more stable particles.[3][4][5]

Experimental Protocols

Protocol 1: DSPC Nanoparticle Preparation by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar DSPC nanoparticles with a controlled size.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask.[7] b. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.[7] c. Further dry the film under vacuum for at least 30 minutes to remove any residual solvent.[7]

  • Hydration: a. Add the hydration buffer, pre-warmed to a temperature above the phase transition temperature of DSPC (e.g., 60-65°C), to the flask containing the lipid film.[6][7] b. Agitate the flask by gentle swirling or vortexing to hydrate the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).[7] Allow to hydrate for at least 30 minutes.[6]

  • Extrusion (Size Reduction): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.[6] b. Transfer the MLV suspension to one of the extruder's syringes. c. Heat the extruder to a temperature above the lipid's phase transition temperature. d. Pass the suspension through the membrane back and forth between the two syringes for a recommended 10-20 passes to form unilamellar vesicles with a more uniform size distribution.[6][7]

  • Characterization: a. Analyze the resulting nanoparticle suspension for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

Protocol 2: Nanoparticle Size Reduction by Sonication

Sonication can be used as an alternative or supplementary method for size reduction.

Materials:

  • Hydrated lipid suspension (MLVs)

  • Probe sonicator or bath sonicator

  • Ice bath

Procedure:

  • Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.

  • If using a probe sonicator, immerse the tip of the probe into the suspension.

  • Sonicate the suspension in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-15 minutes. The optimal power and duration will need to be determined empirically for your specific setup and formulation.

  • After sonication, allow the sample to return to room temperature before characterization.

  • Note: Probe sonication can sometimes lead to the release of metal particles from the tip and may cause lipid degradation if not properly controlled.[11][12]

Protocol 3: Dynamic Light Scattering (DLS) for Aggregation Analysis

DLS is a key technique for monitoring the size and stability of your nanoparticle suspension.

Procedure:

  • Sample Preparation: Dilute a small aliquot of your nanoparticle suspension in the same buffer it was prepared in to an appropriate concentration for DLS measurement.

  • Instrument Setup: a. Turn on the DLS instrument and allow the laser to warm up. b. Enter the parameters of the dispersant (viscosity and refractive index) and the sample material into the software.[9]

  • Measurement: a. Transfer the diluted sample to a clean cuvette and place it in the instrument. b. Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI).

  • Data Analysis: a. Analyze the size distribution report. A monomodal peak indicates a uniform population, while multiple peaks or a broad distribution can indicate aggregation. b. For stability studies, repeat the measurement at regular intervals (e.g., daily, weekly) and track any changes in the Z-average and PDI.

Visualizations

cluster_factors Factors Contributing to Aggregation cluster_formulation_details cluster_process_details cluster_storage_details Formulation Formulation pH pH Formulation->pH IonicStrength Ionic Strength Formulation->IonicStrength LipidComposition Lipid Composition Formulation->LipidComposition Stabilizers Stabilizers Formulation->Stabilizers Process Process Hydration Hydration Process->Hydration SizeReduction Size Reduction Process->SizeReduction Storage Storage Temperature Temperature Storage->Temperature Time Time Storage->Time Aggregation Aggregation pH->Aggregation IonicStrength->Aggregation LipidComposition->Aggregation Stabilizers->Aggregation Lack of Hydration->Aggregation Incomplete SizeReduction->Aggregation Inefficient Temperature->Aggregation Improper Time->Aggregation

Caption: Key factors influencing DSPC nanoparticle aggregation.

Start Aggregation Observed CheckDLS Analyze Particle Size & PDI via DLS Start->CheckDLS IsAggregated Increased Size/PDI? CheckDLS->IsAggregated ReviewFormulation Review Formulation: pH, Ionic Strength, Stabilizers IsAggregated->ReviewFormulation Yes Stable Stable Suspension IsAggregated->Stable No ReviewProcess Review Process: Hydration, Size Reduction ReviewFormulation->ReviewProcess OptimizeFormulation Optimize Formulation Parameters ReviewProcess->OptimizeFormulation OptimizeProcess Optimize Process Parameters OptimizeFormulation->OptimizeProcess Reevaluate Re-evaluate Formulation & Process OptimizeProcess->Reevaluate Reevaluate->CheckDLS

Caption: Troubleshooting workflow for DSPC nanoparticle aggregation.

Mechanism of Steric Stabilization cluster_0 Without PEGylation cluster_1 With PEGylation NP1 DSPC NP NP2 DSPC NP NP1->NP2 van der Waals Attraction PEG_NP1 PEG-DSPC NP PEG_NP2 PEG-DSPC NP

References

Technical Support Center: The Impact of pH on DSPC Liposome Stability and Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability and integrity of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the colloidal stability of pure DSPC liposomes?

A1: The colloidal stability of liposomes is largely governed by electrostatic repulsion between particles, which prevents aggregation. This is indicated by the zeta potential. Pure DSPC liposomes are zwitterionic, possessing no net charge. However, at a physiological pH of 7.4, they exhibit a slightly negative zeta potential of approximately -10.8 ± 1.5 mV.[1][2] For a liposomal formulation to be considered colloidally stable, a zeta potential of greater than +30 mV or less than -30 mV is generally recommended.[1] Therefore, pure DSPC liposomes at or near neutral pH are susceptible to aggregation over time due to insufficient electrostatic repulsion.[1]

Q2: What is the effect of acidic and alkaline pH on the chemical stability of DSPC?

A2: The primary route of chemical degradation for phospholipids (B1166683) like DSPC is the hydrolysis of the ester bonds, which leads to the formation of lysophospholipids and free fatty acids. This process is highly dependent on pH. The rate of hydrolysis for phosphocholine-containing lipids is at its lowest at a slightly acidic pH of around 6.5.[1] Both acidic and alkaline conditions will accelerate the rate of hydrolysis. For long-term storage, it is advisable to maintain the pH of the liposome (B1194612) suspension close to 6.5 to minimize chemical degradation.

Q3: Can pH influence the physical integrity and lead to leakage from DSPC liposomes?

A3: Yes, pH can significantly impact the physical integrity of DSPC liposomes. Extreme pH values can disrupt the packing of the lipid bilayer, which in turn increases its permeability and can lead to the leakage of encapsulated contents. Furthermore, chemical degradation in the form of hydrolysis at non-optimal pH can lead to the formation of lysolipids. These molecules can act as detergents and destabilize the membrane, causing further leakage.

Q4: How can I improve the stability of my DSPC liposome formulation at a specific pH?

A4: To enhance the stability of your DSPC liposome formulation, you can incorporate charged lipids into the bilayer. For instance, including a negatively charged lipid like 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) will confer a negative surface charge, increasing the zeta potential to more stable values (e.g., below -30 mV), even at neutral pH. Conversely, the inclusion of a positively charged lipid such as 1,2-distearoyl-3-trimethylammonium-propane (DSTAP) will result in a positive surface charge. Additionally, the incorporation of cholesterol (typically 30-50 mol%) can increase the packing density of the lipid bilayer, reducing its permeability and enhancing stability against pH-induced leakage.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Liposome aggregation and precipitation after preparation or during storage. 1. Suboptimal pH: The pH of the suspension may be near the isoelectric point of the liposomes, leading to a low surface charge and reduced electrostatic repulsion. 2. High ionic strength of the buffer: High salt concentrations can shield the surface charge, diminishing the repulsive forces between liposomes.1. Adjust the pH: For pure DSPC liposomes, modify the buffer pH to be more acidic or alkaline to increase the magnitude of the zeta potential. A pH of around 4 or 9 can enhance membrane bending stiffness. For optimal chemical stability, a pH of 6.5 is recommended. 2. Incorporate charged lipids: Add a charged lipid (e.g., DSPG for a negative charge, DSTAP for a positive charge) to the formulation at a 5-10% molar ratio to boost the zeta potential and improve colloidal stability. 3. Reduce ionic strength: If your experimental conditions permit, lower the salt concentration of the buffer to augment electrostatic repulsion.
Inconsistent particle size and high polydispersity index (PDI). 1. Aggregation during preparation: If the pH of the hydration buffer is not optimal, aggregation can occur as the liposomes are forming. 2. pH shifts during processing: Alterations in pH during steps like sonication or extrusion can lead to instability and a wider size distribution.1. Control pH throughout the process: Maintain a consistent and optimized pH for all buffers and solutions used during the liposome preparation. 2. Use a suitable preparation method: Techniques like thin-film hydration followed by extrusion through polycarbonate membranes with a defined pore size are effective in producing a more uniform population of vesicles.
Leakage of encapsulated drug or molecule from the liposomes. 1. pH-induced membrane instability: Extreme pH values can disrupt the lipid packing in the bilayer, increasing its permeability. 2. Chemical degradation of lipids: Hydrolysis of DSPC at non-optimal pH can lead to the formation of lysolipids, which can destabilize the membrane.1. Optimize the formulation pH: Keep the pH of the liposome suspension within a range that ensures both the stability of the encapsulated drug and the integrity of the liposome membrane. A pH range of 6.0-7.5 is a good starting point for many applications. 2. Buffer selection: Employ a buffer with sufficient capacity to maintain the desired pH, particularly if the encapsulated substance is acidic or basic. 3. Incorporate cholesterol: The addition of cholesterol (typically 30-50 mol%) can enhance the packing density of the lipid bilayer, thereby reducing its permeability and improving stability against pH-induced leakage.

Data Presentation

Table 1: Effect of pH on Physicochemical Properties of Pure DSPC Liposomes

ParameterpH ~4pH ~6.5pH 7.4pH ~9
Zeta Potential (mV) More PositiveSlightly Negative~ -10.8 ± 1.5More Negative
Particle Size (nm) StableStableProne to increase due to aggregationStable
Polydispersity Index (PDI) < 0.2 (if stable)< 0.2 (if stable)Tends to increase with aggregation< 0.2 (if stable)
Chemical Stability (Hydrolysis) Increased RateOptimal (Lowest Rate)Moderate RateIncreased Rate
Colloidal Stability HighModerateLow (Prone to aggregation)High

Table 2: pH-Dependent Release of a Model Drug (Daunorubicin) from pH-Sensitive Liposomes

This table illustrates the release profile of Daunorubicin (DNR) from a pH-sensitive liposome formulation (F1) compared to a non-pH-sensitive formulation (F2) and free DNR solution at physiological and acidic pH.

FormulationpH% Drug Release at 5h% Drug Release at 8h% Drug Release at 24h
F1 (pH-sensitive) 7.4< 50%~50%> 50%
5.5~50%> 50%-
F2 (non-pH-sensitive) 7.4~50%> 50%-
5.5~50%> 50%-
Free DNR 7.4100% (within 1-2h)--
5.5100% (within 1-2h)--
Data adapted from a study on pH-sensitive liposomes. The exact composition of F1 and F2 can be found in the cited source.

Experimental Protocols

Protocol 1: Preparation of DSPC Liposomes by Thin-Film Hydration-Extrusion

This method is a common procedure for producing unilamellar DSPC liposomes with a controlled size.

  • Lipid Film Formation:

    • Dissolve DSPC and any other lipids (e.g., cholesterol, charged lipids) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to create a thin, uniform lipid film on the inner surface of the flask. The temperature should be kept above the phase transition temperature of DSPC (55°C).

    • Dry the lipid film further under high vacuum for at least 2 hours to eliminate any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer at the target pH. The buffer should be pre-heated to a temperature above the phase transition temperature of DSPC.

    • Vortex the flask to detach the lipid film, which will result in a suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble an extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the phase transition temperature of DSPC.

    • Pass the MLV suspension through the extruder multiple times (typically 10-20 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification (Optional):

    • To remove any unencapsulated material, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.

Protocol 2: Assessment of pH-Dependent Liposome Aggregation

This protocol outlines a method to evaluate the colloidal stability of DSPC liposomes across a range of pH values.

  • Preparation of Buffers:

    • Prepare a series of buffers with different pH values (e.g., from pH 4 to pH 9).

  • Incubation:

    • Dilute the stock liposome suspension in each of the different pH buffers to a final lipid concentration suitable for Dynamic Light Scattering (DLS) analysis.

    • Incubate the samples at a controlled temperature for a defined period (e.g., 24 hours).

  • Measurement:

    • At various time points (e.g., 0, 1, 4, and 24 hours), measure the vesicle size and Polydispersity Index (PDI) of each sample using DLS.

  • Data Analysis:

    • An increase in the average vesicle size and PDI over time is indicative of aggregation.

    • Plot the change in vesicle size and PDI as a function of pH and time to identify the pH range where the liposomes exhibit the greatest stability.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_stability pH Stability Assessment lipid_film Lipid Film Formation hydration Hydration with Buffer (at target pH) lipid_film->hydration extrusion Extrusion (Size Reduction) hydration->extrusion dls DLS (Size, PDI, Zeta Potential) extrusion->dls Sample for Analysis release_study Drug Release Study extrusion->release_study Drug-loaded Liposomes incubation Incubation in Buffers of Varying pH extrusion->incubation Sample for Stability Test stability_dls DLS Measurement over Time incubation->stability_dls

Caption: Experimental workflow for DSPC liposome preparation and pH stability testing.

ph_effect_on_stability cluster_ph pH Environment cluster_effects Impact on DSPC Liposome acidic_ph Acidic pH (e.g., < 6) increased_zeta Increased Positive Zeta Potential acidic_ph->increased_zeta hydrolysis_acid Accelerated Hydrolysis acidic_ph->hydrolysis_acid neutral_ph Neutral pH (e.g., 6.5 - 7.4) low_zeta Low Magnitude Zeta Potential neutral_ph->low_zeta optimal_chem_stability Optimal Chemical Stability (pH ~6.5) neutral_ph->optimal_chem_stability alkaline_ph Alkaline pH (e.g., > 8) increased_neg_zeta Increased Negative Zeta Potential alkaline_ph->increased_neg_zeta hydrolysis_alkaline Accelerated Hydrolysis alkaline_ph->hydrolysis_alkaline high_colloidal_stability High Colloidal Stability increased_zeta->high_colloidal_stability aggregation_risk Aggregation Risk low_zeta->aggregation_risk increased_neg_zeta->high_colloidal_stability

Caption: Logical relationship between pH and DSPC liposome stability characteristics.

References

strategies to reduce polydispersity index (PDI) in DSPC formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving a low polydispersity index (PDI) in 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) liposome (B1194612) formulations.

Troubleshooting Guide: Reducing High PDI

High PDI is a common issue indicating a heterogeneous population of liposomes. A PDI value below 0.2 is generally considered acceptable for most applications.[1] The following guide addresses the most frequent causes of high PDI and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
High PDI after hydration (before sizing) Incomplete Hydration of Lipid Film: The lipid film was not fully hydrated, leading to the formation of large, multilamellar vesicles (MLVs) of varying sizes.- Ensure Thin, Uniform Lipid Film: A thick or uneven film will not hydrate (B1144303) properly.[1] - Hydration Temperature Above Tc: The hydration buffer must be heated to a temperature above the phase transition temperature (Tc) of DSPC, which is approximately 55°C.[1] Hydrating below this temperature results in incomplete lipid sheet formation and more heterogeneous vesicles.[1]
High PDI after sizing (Extrusion) Insufficient Homogenization: The number of extrusion passes was not enough to create a uniform population of vesicles.- Increase Number of Extrusion Passes: Typically, 10-20 passes are recommended to achieve a narrow size distribution.[1] For some formulations, more than 15 passes may be necessary. - Sequential Extrusion: For smaller vesicles, a sequential extrusion process through membranes with decreasing pore sizes (e.g., starting with 400 nm, then 200 nm, and finally 100 nm) can be more effective. - Check for Membrane Integrity: Ensure the extruder membrane is not torn or clogged.
High PDI after sizing (Sonication) Inconsistent Energy Application: Non-uniform application of sonic energy can lead to a mix of large and small vesicles.- Optimize Sonication Parameters: Adjust the sonication time and power. Over-sonication can lead to sample degradation, while under-sonication will result in incomplete size reduction. - Consistent Sample Placement: For probe sonicators, ensure the probe is consistently placed within the sample. For bath sonicators, ensure the sample vial is in the same position for each run.
High PDI after sizing (Microfluidics) Inconsistent Flow Rates: Fluctuations in the flow rates of the lipid and aqueous phases can lead to a broad size distribution.- Calibrate Pumps: Ensure the pumps delivering the fluids are properly calibrated and providing consistent flow rates. - Check for Obstructions: Make sure the microfluidic channels are not obstructed.
PDI increases over time (Post-formulation) Liposome Aggregation: The liposomes are aggregating after formation due to suboptimal buffer conditions or storage.- Optimize Buffer Conditions: Ensure the pH and ionic strength of the buffer are appropriate to prevent aggregation. For neutral DSPC liposomes, adjusting the pH away from neutral can increase surface charge and electrostatic repulsion. - Incorporate Charged Lipids: The inclusion of a small percentage of charged lipids can increase the zeta potential and enhance colloidal stability. - Proper Storage: Store liposome formulations at appropriate temperatures, typically 4°C, to minimize aggregation.
Formulation-related High PDI High Lipid Concentration: High concentrations of lipids can promote the formation of larger structures and increase the likelihood of aggregation.- Reduce Lipid Concentration: A typical starting concentration is 10-20 mg/mL. If you observe high PDI, consider diluting your lipid suspension.
Lipid Composition: The ratio of DSPC to other lipids, such as cholesterol, can influence vesicle size and homogeneity.- Optimize Lipid Ratios: The inclusion of cholesterol can stabilize the liposome membrane but may also affect vesicle size distribution. Systematically evaluate different lipid ratios to find the optimal composition for your application.

Frequently Asked Questions (FAQs)

Q1: What is a good PDI value for DSPC liposomes?

A PDI value below 0.2 is generally considered to indicate a monodisperse and uniform liposome population suitable for many applications. However, the acceptable PDI can be application-dependent.

Q2: Why is the hydration temperature so critical for DSPC formulations?

DSPC has a high phase transition temperature (Tc) of approximately 55°C. The lipid film must be hydrated at a temperature above this Tc to ensure the lipid bilayers are in a fluid state. This facilitates the proper formation of vesicles and helps to avoid the creation of large, heterogeneous structures that contribute to a high PDI.

Q3: How many times should I extrude my DSPC liposome suspension?

The optimal number of extrusion passes can vary, but a common starting point is 10-21 passes. Increasing the number of passes generally leads to a smaller and more uniform liposome size. It is recommended to perform a small optimization study to determine the ideal number of passes for your specific formulation.

Q4: Can the type of buffer I use affect the PDI of my DSPC liposomes?

Yes, the buffer's pH and ionic strength can significantly impact PDI. If the buffer conditions are not optimal, liposomes can aggregate, leading to an increase in the apparent particle size and PDI. It is important to use a buffer with sufficient capacity to maintain the desired pH throughout the preparation process.

Q5: My PDI is good immediately after preparation but increases during storage. What can I do?

An increase in PDI during storage is often due to liposome aggregation. To mitigate this, ensure your storage buffer has the optimal pH and ionic strength to maintain electrostatic repulsion between vesicles. Including charged lipids in your formulation can also enhance stability. Store your liposomes at a recommended temperature of 4°C and protect them from light.

Experimental Protocols

Protocol 1: Thin-Film Hydration and Extrusion

This is a widely used method for producing unilamellar vesicles with a controlled size and low PDI.

  • Lipid Dissolution: Dissolve DSPC and other lipids (e.g., cholesterol) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. The process should be conducted at a temperature above DSPC's Tc (e.g., 60-65°C) to ensure a thin, uniform lipid film. Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer. The buffer should be pre-heated to a temperature above the Tc of DSPC (e.g., 60-65°C). Agitate the flask by gentle rotation or vortexing until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). This typically takes 30-60 minutes.

  • Sizing by Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid Tc.

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the suspension back and forth through the membrane for a predetermined number of cycles (e.g., 11-21 passes).

  • Purification: If necessary, remove any unencapsulated material using methods like dialysis or size exclusion chromatography.

  • Characterization: Determine the vesicle size and PDI using Dynamic Light Scattering (DLS).

Protocol 2: Sonication for Size Reduction

Sonication uses sound energy to break down large MLVs into smaller, more uniform vesicles.

  • Prepare MLV Suspension: Follow steps 1-3 from Protocol 1 to create the initial MLV suspension.

  • Sonication:

    • Probe Sonication: Insert a probe sonicator into the MLV suspension. Be careful to avoid touching the sides or bottom of the container. Use pulsed cycles (e.g., 30 seconds on, 30 seconds off) to prevent overheating the sample. The total sonication time and power will need to be optimized.

    • Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. The water level in the sonicator should be consistent with the sample level in the vial. Sonication time will need to be optimized, but can range from several minutes to over half an hour.

  • Purification and Characterization: Follow steps 5 and 6 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_sizing Size Reduction cluster_final Final Steps dissolve 1. Lipid Dissolution (DSPC + other lipids in organic solvent) film 2. Thin-Film Formation (Rotary Evaporation > T_c) dissolve->film hydrate 3. Hydration (Aqueous buffer > T_c) film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrusion 4a. Extrusion (11-21 passes, > T_c) mlv->extrusion sonication 4b. Sonication (Optimized time/power) mlv->sonication purify 5. Purification (Dialysis / SEC) extrusion->purify sonication->purify characterize 6. Characterization (DLS for Size & PDI) purify->characterize final_product LUVs with Low PDI characterize->final_product

Caption: Experimental workflow for DSPC liposome preparation and size reduction.

troubleshooting_pdi cluster_causes Potential Causes cluster_solutions Solutions start High PDI Observed cause1 Incomplete Hydration start->cause1 cause2 Insufficient Sizing start->cause2 cause3 Aggregation start->cause3 cause4 Formulation Issues start->cause4 sol1a Hydrate above T_c (55°C) cause1->sol1a sol1b Ensure thin lipid film cause1->sol1b sol2a Increase extrusion passes cause2->sol2a sol2b Optimize sonication time/power cause2->sol2b sol3a Optimize buffer pH/ionic strength cause3->sol3a sol3b Incorporate charged lipids cause3->sol3b sol4a Reduce lipid concentration cause4->sol4a goal Low PDI (<0.2) sol1a->goal sol1b->goal sol2a->goal sol2b->goal sol3a->goal sol3b->goal sol4a->goal

Caption: Decision tree for troubleshooting high PDI in DSPC formulations.

References

Technical Support Center: Overcoming Challenges in Lyophilization of DSPC-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the lyophilization of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)-based formulations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your lyophilization experiments in a question-and-answer format.

Question 1: Why did the particle size of my DSPC liposomes increase significantly after reconstitution?

Answer:

An increase in particle size, often accompanied by a higher Polydispersity Index (PDI), is a common issue indicating vesicle aggregation or fusion during the freeze-drying process. The primary causes and potential solutions are outlined below.

Potential Causes:

  • Inadequate Cryoprotection: During freezing, ice crystal formation concentrates liposomes, leading to close proximity and potential fusion if the vesicles are not sufficiently protected.

  • Freezing Rate: A slow freezing rate can lead to the formation of large ice crystals that can physically damage the liposomes. Conversely, a very rapid freeze rate may not allow for adequate cryoprotectant vitrification around the vesicles.

  • Formulation in Gel Phase: DSPC has a high phase transition temperature (Tm) of approximately 55°C. If the formulation is frozen from a temperature below the Tm (in the gel phase), the rigid bilayers can be more susceptible to fracture and fusion upon stress from ice crystals.

  • Collapse During Primary Drying: If the temperature during primary drying exceeds the collapse temperature (Tc) of the formulation, the freeze-dried cake structure can be compromised, leading to vesicle fusion upon reconstitution.[1]

Troubleshooting Solutions:

  • Optimize Cryoprotectant Concentration: The choice and concentration of a cryoprotectant are critical. Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used. They form a glassy matrix around the liposomes, preventing direct contact and fusion.[2] It is essential to find the optimal cryoprotectant-to-lipid ratio.

  • Control the Freezing Rate: The freezing rate significantly impacts the final product. While the optimal rate is formulation-dependent, a moderate to fast freezing rate is generally preferred to minimize large ice crystal formation.[3]

  • Consider the Role of Cholesterol: Including cholesterol in the formulation can increase the fluidity of the bilayer and stabilize the membrane, making it less prone to damage during freezing.[1][3]

  • Ensure Primary Drying Below Collapse Temperature: Determine the glass transition temperature of the maximally freeze-concentrated solution (Tg') using Differential Scanning Calorimetry (DSC). The primary drying temperature should be kept below this temperature to prevent cake collapse.

Question 2: My encapsulated hydrophilic drug is leaking from the DSPC liposomes during lyophilization. How can I improve retention?

Answer:

Leakage of hydrophilic drugs from the aqueous core of liposomes is a significant challenge, often stemming from stresses during freezing and dehydration that compromise the integrity of the lipid bilayer.

Potential Causes:

  • Osmotic Stress: As ice crystals form in the external medium, the concentration of solutes increases, creating an osmotic gradient across the liposome (B1194612) membrane. This can cause water to move out of the liposomes, leading to vesicle shrinkage and drug leakage.

  • Phase Transition During Rehydration: During reconstitution, if the lipid bilayer passes through its phase transition temperature, it can become transiently leaky, allowing the encapsulated drug to escape.

  • Mechanical Stress from Ice Crystals: The formation of ice crystals can exert mechanical stress on the liposome bilayer, causing transient defects and subsequent drug leakage.

Troubleshooting Solutions:

  • Utilize Both Internal and External Cryoprotectants: Including a cryoprotectant both inside and outside the liposomes can help to minimize the osmotic gradient during freezing. However, some studies have shown success with only external cryoprotectants for certain formulations.

  • Maintain High Rigidity of the Bilayer: The high Tm of DSPC contributes to a rigid bilayer at storage and physiological temperatures, which can help in retaining the encapsulated drug. The inclusion of cholesterol further stabilizes the membrane.

  • Reconstitute at an Appropriate Temperature: Reconstituting the lyophilized powder below the Tm of the DSPC formulation can help to minimize leakage that may occur during the gel-to-liquid crystalline phase transition. Some protocols even suggest reconstitution with a cold aqueous phase (e.g., 2-8°C).

  • Optimize Lyoprotectant-to-Lipid Ratio: The amount of lyoprotectant is crucial. A sufficient amount is needed to replace the water around the phospholipid headgroups, maintaining their spacing and preventing leakage upon rehydration.

Quantitative Data Summary

The following tables summarize key quantitative data for the lyophilization of DSPC-based formulations.

Table 1: Effect of Cryoprotectants on Lyophilized DSPC Liposomes

CryoprotectantLipid:Sugar Molar RatioPost-Lyophilization Particle Size (nm)Post-Lyophilization PDIEncapsulation Efficiency (%)
None-> 1000 (Aggregated)> 0.5< 20
Trehalose1:5~100-150< 0.2> 90
Trehalose1:10~100-150< 0.2> 95
Sucrose1:5~110-160< 0.2> 85
Sucrose1:10~110-160< 0.2> 90
Mannitol (B672)1:10~150-250 (potential for crystallization)> 0.3~70-80

Note: These are representative values compiled from multiple sources. Actual results will vary depending on the specific formulation and process parameters.

Table 2: Influence of Lyophilization Cycle Parameters on DSPC Liposome Integrity

ParameterCondition 1Outcome 1Condition 2Outcome 2
Freezing Rate Slow (-1°C/min)Larger particle size, potential for drug leakageFast (-10°C/min)Smaller particle size, better retention
Primary Drying Temp. Above TcCake collapse, aggregation upon reconstitutionBelow TcElegant cake, good reconstitution
Chamber Pressure High (>200 mTorr)Faster drying but risk of exceeding TcLow (<100 mTorr)Slower, more controlled drying
Secondary Drying Temp. Too highPotential for degradation of sensitive drugsOptimizedLow residual moisture, good stability

Frequently Asked Questions (FAQs)

Q1: What is the role of cholesterol in DSPC-based liposomes for lyophilization?

A1: Cholesterol acts as a membrane stabilizer. It inserts into the phospholipid bilayer, modulating its fluidity and reducing its permeability. During lyophilization, cholesterol helps to maintain the integrity of the liposome structure, preventing excessive drug leakage and fusion of vesicles.

Q2: Why is the glass transition temperature (Tg') important?

A2: The Tg' is the glass transition temperature of the maximally freeze-concentrated solute phase. It is a critical parameter because, during primary drying, the product temperature must be maintained below the collapse temperature (Tc), which is typically slightly higher than the Tg'. If the temperature exceeds the Tc, the amorphous matrix will lose its structure, leading to cake collapse, which can result in particle aggregation and poor reconstitution.

Q3: What are the visual signs of a collapsed lyophilized cake?

A3: A collapsed cake may appear shrunken, cracked, glassy, or melted back. Instead of a uniform, porous structure, it may look dense and non-uniform. Collapsed cakes often have a longer reconstitution time and may not fully redissolve.

Q4: Can I use a crystalline cryoprotectant like mannitol?

A4: While mannitol is used as a bulking agent, its tendency to crystallize during freezing can be detrimental to liposome stability. Crystalline excipients can physically damage the liposome bilayer. Amorphous cryoprotectants like sucrose and trehalose are generally preferred as they form a protective glassy state.

Q5: What is a typical residual moisture content for a lyophilized liposomal product?

A5: The goal of secondary drying is to reduce the residual moisture content to a level that ensures long-term stability, typically less than 1-2%. The optimal moisture level depends on the specific formulation and the stability of the encapsulated drug.

Experimental Protocols

Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Sample Preparation: Reconstitute the lyophilized cake with the original volume of high-purity water or buffer. Gently swirl the vial until the cake is fully dissolved. Avoid vigorous shaking to prevent foaming.

  • Dilution: Dilute the reconstituted liposome suspension with an appropriate filtered solvent (e.g., phosphate-buffered saline) to a suitable concentration for DLS measurement. The final concentration should result in a count rate within the instrument's optimal range.

  • Instrument Setup: Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. Perform the measurement, typically acquiring data from 3-5 runs.

  • Data Analysis: Analyze the correlation function to obtain the Z-average diameter (particle size) and the Polydispersity Index (PDI). A PDI below 0.2 is generally considered indicative of a monodisperse population.

Protocol 2: Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent solvent evaporation during the experiment. Prepare a reference pan containing the same volume of the corresponding buffer.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the sample at a temperature well below the expected Tm (e.g., 25°C for DSPC). Heat the sample at a controlled rate (e.g., 2-5°C/min) to a temperature well above the Tm (e.g., 70°C for DSPC).

  • Data Analysis: Plot the heat flow as a function of temperature. The Tm is identified as the peak temperature of the endothermic transition, which corresponds to the gel-to-liquid crystalline phase transition of the lipid bilayer.

Protocol 3: Quantification of Encapsulation Efficiency (EE) and Drug Leakage

  • Separation of Free Drug from Liposomes: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. Common methods include:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a small column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.

    • Centrifugation/Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.

  • Quantification of Total Drug: Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol (B129727) or a detergent like Triton X-100) to release the encapsulated drug. Measure the total drug concentration (encapsulated + free) using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Quantification of Free Drug: Measure the concentration of the free drug in the filtrate/eluate obtained from the separation step.

  • Calculation of Encapsulation Efficiency:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

  • Calculation of Drug Leakage:

    • Leakage (%) = [Amount of free drug after lyophilization / Total drug amount before lyophilization] x 100

Visualizations

TroubleshootingWorkflow start Post-Lyophilization Reconstitution check_appearance Visual Inspection: Elegant Cake? start->check_appearance check_reconstitution Reconstitution: Fast & Complete? check_appearance->check_reconstitution Yes collapse Problem: Cake Collapse - Primary drying temp > Tc - Insufficient solids check_appearance->collapse No measure_size Measure Particle Size & PDI (DLS) check_reconstitution->measure_size Yes reconstitution_issue Problem: Poor Reconstitution - High residual moisture - Cake collapse check_reconstitution->reconstitution_issue No check_size Size & PDI Acceptable? measure_size->check_size measure_leakage Measure Drug Leakage check_size->measure_leakage Yes aggregation Problem: Aggregation/Fusion - Inadequate cryoprotectant - Improper freezing rate check_size->aggregation No check_leakage Leakage Acceptable? measure_leakage->check_leakage success Successful Lyophilization check_leakage->success Yes leakage_issue Problem: High Drug Leakage - Osmotic stress - Membrane damage check_leakage->leakage_issue No

Caption: Troubleshooting workflow for lyophilized DSPC liposomes.

LyophilizationCycle cluster_0 Lyophilization Process formulation DSPC Liposome Formulation (+ Cryoprotectant) freezing 1. Freezing - Shelf Temp: -40°C to -50°C - Rate: 1°C/min formulation->freezing primary_drying 2. Primary Drying (Sublimation) - Shelf Temp: -30°C to -10°C (below Tc) - Pressure: 50-150 mTorr freezing->primary_drying Hold for 2-4h secondary_drying 3. Secondary Drying (Desorption) - Shelf Temp: 20°C to 30°C - Pressure: < 50 mTorr primary_drying->secondary_drying Hold for 12-48h final_product Lyophilized Cake secondary_drying->final_product Hold for 6-12h

Caption: Typical lyophilization cycle for DSPC-based formulations.

References

Validation & Comparative

A Comparative Analysis of DSPC and DPPC in Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of phospholipids (B1166683) is a critical determinant in the design and efficacy of liposomal drug delivery systems. Among the most commonly utilized saturated phospholipids are 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). Although structurally similar, their differing acyl chain lengths—C18 for DSPC and C16 for DPPC—result in significant variations in their physicochemical properties, which in turn dictate their performance in drug delivery applications. This guide provides an objective, data-driven comparison of DSPC and DPPC to inform the selection process for specific research and therapeutic needs.

Core Physicochemical Properties

The fundamental difference between DSPC and DPPC lies in their phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase. The longer C18 chains of DSPC result in stronger van der Waals interactions, necessitating more energy to disrupt the ordered gel state and thus conferring a higher Tm compared to the C16-chain DPPC.[1] This directly impacts the stability, drug retention, and release characteristics of the resulting liposomes, particularly at physiological temperatures (37°C).[1]

Property1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Reference
Acyl Chain Length C18:0 (Stearoyl)C16:0 (Palmitoyl)[1]
Phase Transition Temp (Tm) ~55°C~41°C[2]
Molecular Formula C44H88NO8PC40H80NO8P[1]
Bilayer State at 37°C Gel Phase (Ordered, Rigid)Gel Phase (Approaching Tm)[1]

Performance Comparison in Liposomal Formulations

The variance in Tm between DSPC and DPPC has profound implications for the performance of liposomal drug delivery systems.

Stability and Drug Retention

Due to its higher Tm, DSPC forms more rigid and stable liposomes at physiological temperature (37°C) compared to DPPC.[2][3] This increased stability translates to lower membrane permeability and consequently, superior drug retention.[2][4]

ConditionDSPC Liposomes (% Retention)DPPC Liposomes (% Retention)Reference
4°C, 48 Hours 87.1%62.1% (after 3h)[1][4]
37°C, 48 Hours 85.2%60.8% (after 24h)[1][4]
37°C, 4 Weeks ~50% release~90% release[3][5]

DSPC-based liposomes have been shown to have higher area under the curve (AUC) values in both blood and peritoneum compared to DPPC formulations, indicating greater in vivo stability.[6]

Encapsulation Efficiency

The encapsulation efficiency (EE%) of liposomes is dependent on the physicochemical properties of both the lipid and the drug to be encapsulated.[1] For the hydrophilic model drug inulin, DSPC liposomes demonstrated a higher encapsulation efficiency than DPPC liposomes.[1][4] Conversely, for the protein superoxide (B77818) dismutase, DPPC-containing liposomes showed a higher encapsulation efficiency.[7] For cannabidiol (B1668261) (CBD), DSPC liposomes also showed a higher encapsulation efficiency than DPPC liposomes.[8] This highlights the necessity of empirical optimization for each drug candidate.

Encapsulated AgentFavored Lipid for Higher EE%Stated EE% (DSPC)Stated EE% (DPPC)Reference
Inulin DSPC2.95%2.13%[1][4]
Superoxide Dismutase DPPCLower than DPPC~20% Higher than DSPC[7]
Cannabidiol (CBD) DSPC74%63%[8]
Drug Release Kinetics

The rate of drug release from liposomes is intrinsically linked to the phase transition temperature of the constituent lipids. DSPC liposomes, being more rigid at physiological temperatures, generally exhibit a slower drug release profile compared to DPPC liposomes.[9] For instance, in a study with the drug cisplatin, a DSPC formulation showed only 2% drug release over 72 hours, whereas a DPPC formulation released 7% in the same period.[9] However, for temperature-sensitive liposomes (TSLs), the addition of DSPC to DPPC formulations can increase the Tm, which can be leveraged to achieve triggered drug release at specific temperatures.[10]

Experimental Protocols

Reproducible and comparable data rely on well-defined experimental methodologies. Below are summaries of common protocols for the preparation and characterization of DSPC and DPPC liposomes.

Liposome (B1194612) Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation : The desired lipids (e.g., DSPC or DPPC, with or without cholesterol) are dissolved in a suitable organic solvent mixture, such as chloroform (B151607) and methanol.[11] The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.[11]

  • Hydration : The lipid film is hydrated with an aqueous solution (e.g., phosphate-buffered saline or a solution containing the drug to be encapsulated) at a temperature above the Tm of the lipid with the highest Tm.[11] This process is typically carried out with gentle agitation to facilitate the formation of multilamellar vesicles (MLVs).[11]

  • Size Reduction (Optional but Recommended) : To produce smaller, more uniform liposomes, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[11]

Determination of Encapsulation Efficiency
  • Separation of Free Drug : The unencapsulated drug is separated from the liposomes. Common methods include centrifugation, size exclusion chromatography, or dialysis.[12][13]

  • Quantification of Encapsulated Drug : The liposomes are lysed using a suitable solvent (e.g., alcohol) or detergent to release the encapsulated drug. The concentration of the released drug is then quantified using an appropriate analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[12]

  • Calculation : The encapsulation efficiency is calculated as the ratio of the amount of drug encapsulated within the liposomes to the total amount of drug used in the formulation, expressed as a percentage.

    Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Drug Release Assay (Dialysis Method)
  • Preparation : A known amount of the liposomal formulation is placed inside a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.

  • Incubation : The dialysis bag is immersed in a larger volume of release medium (e.g., PBS) and incubated at a controlled temperature (e.g., 37°C) with constant stirring.

  • Sampling : At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Quantification : The concentration of the released drug in the collected samples is determined using a suitable analytical method. The cumulative amount of drug released is then plotted against time.

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_perf Performance Evaluation cluster_invivo In Vivo/Cellular Studies prep_dspc DSPC Liposomes size Size & PDI prep_dspc->size zeta Zeta Potential prep_dspc->zeta ee Encapsulation Efficiency prep_dspc->ee stability Stability (Drug Retention) prep_dspc->stability release Drug Release Kinetics prep_dspc->release uptake Cellular Uptake prep_dspc->uptake efficacy In Vivo Efficacy prep_dspc->efficacy prep_dppc DPPC Liposomes prep_dppc->size prep_dppc->zeta prep_dppc->ee prep_dppc->stability prep_dppc->release prep_dppc->uptake prep_dppc->efficacy

Caption: Workflow for the comparative analysis of DSPC and DPPC liposomes.

Relationship Between Lipid Properties and Liposome Stability

G cluster_lipid Lipid Properties cluster_lipo Liposome Characteristics cluster_outcome Performance Outcome acyl Acyl Chain Length (DSPC > DPPC) tm Phase Transition Temp (Tm) (DSPC > DPPC) acyl->tm rigidity Membrane Rigidity (DSPC > DPPC) tm->rigidity permeability Membrane Permeability (DSPC < DPPC) rigidity->permeability stability Stability & Drug Retention (DSPC > DPPC) permeability->stability

Caption: Influence of lipid properties on liposome stability.

Influence on Cellular Interactions

While a direct comparison of downstream signaling pathways is not extensively documented, the choice between DSPC and DPPC influences liposome properties that are known to affect cellular uptake mechanisms.

G cluster_props Liposome Properties cluster_interact Cellular Interaction cluster_uptake Cellular Uptake cluster_fate Intracellular Fate props Membrane Rigidity (DSPC > DPPC) Surface Charge (Lipid Dependent) protein Protein Adsorption props->protein receptor Receptor Binding props->receptor uptake_mech Uptake Mechanism (e.g., Endocytosis) protein->uptake_mech receptor->uptake_mech fate Endosomal Escape Drug Release uptake_mech->fate

Caption: Logical flow of liposome-cell interactions based on lipid choice.

Conclusion

The choice between DSPC and DPPC for liposomal drug delivery is a strategic one that should be guided by the specific therapeutic objective. DSPC, with its longer acyl chains and higher phase transition temperature, offers superior stability and drug retention, making it an ideal candidate for formulations requiring prolonged circulation times and controlled drug release. In contrast, DPPC, with its lower phase transition temperature, may be more suitable for applications where a more rapid drug release is desired or in the formulation of temperature-sensitive liposomes. The data presented herein underscores the importance of lipid selection in tailoring the performance of liposomal drug delivery systems and provides a foundation for rational formulation design.

References

A Comparative Guide to DSPC and DMPC in Liposomal Formulations: Encapsulation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid is a critical determinant of a liposomal formulation's success. This guide provides an objective, data-driven comparison of two commonly used phospholipids, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), focusing on their performance in encapsulation and stability.

The fundamental difference between DSPC and DMPC lies in the length of their acyl chains; DSPC has an 18-carbon chain, while DMPC has a 14-carbon chain. This seemingly small variation in molecular structure leads to significant differences in their physicochemical properties, most notably their phase transition temperature (Tm). The Tm is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. DSPC boasts a higher Tm of approximately 55°C, whereas DMPC has a Tm of 23°C.[1][2][3] This key difference profoundly impacts liposome (B1194612) stability, drug retention, and release kinetics at physiological temperatures (37°C).

Quantitative Comparison of Performance

The following tables summarize key performance data for DSPC and DMPC-based liposomes from various studies.

Parameter DSPC Liposomes DMPC Liposomes Reference(s)
Phase Transition Temperature (Tm) ~55°C~23°C[1][2]
Bilayer State at 37°C Gel Phase (Ordered, Rigid)Liquid Crystalline Phase (Fluid, Disordered)

Table 1: Physicochemical Properties of DSPC and DMPC.

Encapsulated Agent Favored Lipid for Higher Encapsulation Efficiency (EE%) Stated EE% (DSPC) Stated EE% (DMPC) Reference(s)
Inulin (model hydrophilic drug)DSPC2.95%2.25%
Suramin (anticancer/anti-HIV drug)DMPCLower2-fold higher than DSPC
Aquated CisplatinDSPCHigherLower

Table 2: Encapsulation Efficiency Comparison. The choice of lipid for optimal encapsulation is highly dependent on the physicochemical properties of the drug.

Temperature Time DSPC Liposomes (% Retention) DMPC Liposomes (% Retention) Reference(s)
4°C48 hours87.1%47.3% (after 15 min)
37°C48 hours85.2%53.8% (after 15 min)
37°C72 hours98% (for aquated cisplatin)75% (for aquated cisplatin)

Table 3: Stability and Drug Retention Comparison. These studies highlight the superior drug retention of DSPC liposomes, particularly at physiological temperature.

Experimental Protocols

Reproducible and comparable data rely on well-defined experimental protocols. The following are composite methodologies for key experiments cited in the comparison of DSPC and DMPC liposomes.

Liposome Preparation (Thin-Film Hydration Followed by Sonication)

This protocol is a standard method for producing multilamellar vesicles (MLVs) which are then downsized to small unilamellar vesicles (SUVs).

  • Lipid Film Hydration:

    • Dissolve the desired lipids (e.g., DSPC or DMPC, with or without cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the Tm of the respective lipid (e.g., 60-65°C for DSPC, 30-35°C for DMPC) to form a thin, uniform lipid film on the flask wall.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the lipid's Tm. For hydrophilic drug encapsulation, the drug is dissolved in this aqueous phase.

    • The resulting suspension will contain MLVs.

  • Sonication:

    • To produce SUVs and achieve a more uniform size distribution, the MLV suspension is sonicated using a probe sonicator or a bath sonicator. Sonication should be performed at a temperature above the lipid's Tm.

Determination of Encapsulation Efficiency
  • Separation of Free Drug:

    • Separate the unencapsulated drug from the liposome suspension. This can be achieved by methods such as centrifugation, dialysis, or size exclusion chromatography.

  • Quantification of Encapsulated Drug:

    • Disrupt the liposomes to release the encapsulated drug using a suitable detergent (e.g., Triton X-100) or solvent (e.g., methanol).

    • Quantify the amount of drug in the lysed liposome fraction using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography).

  • Calculation:

    • The encapsulation efficiency is calculated as: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

In Vitro Drug Release Study
  • Sample Preparation:

    • Place a known amount of the liposome suspension in a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.

  • Release Medium:

    • Immerse the dialysis bag in a larger volume of a release medium (e.g., PBS), often maintained at 37°C with gentle stirring.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the concentration of the released drug in the aliquots using a suitable analytical method.

  • Data Analysis:

    • Plot the cumulative percentage of drug released as a function of time.

Visualizing Key Concepts and Processes

To further clarify the structural differences and experimental procedures, the following diagrams are provided.

Structural Comparison of DSPC and DMPC cluster_structure Molecular Structures DSPC DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) Acyl Chains: C18:0 (Saturated) Tm: ~55°C Bilayer at 37°C: Gel Phase (Rigid) DMPC DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) Acyl Chains: C14:0 (Saturated) Tm: ~23°C Bilayer at 37°C: Liquid Crystalline (Fluid) DSPC_struct DSPC Structure DMPC_struct DMPC Structure

Caption: Structural and property differences between DSPC and DMPC.

Liposome Preparation and Characterization Workflow cluster_char Characterization Assays start Start lipid_prep Lipid Film Preparation (DSPC or DMPC +/- Cholesterol in Organic Solvent) start->lipid_prep hydration Hydration with Aqueous Phase (Containing Hydrophilic Drug) lipid_prep->hydration sonication Sonication/Extrusion (Size Reduction) hydration->sonication purification Purification (Removal of Unencapsulated Drug) sonication->purification characterization Characterization purification->characterization end End characterization->end size Size and Zeta Potential (DLS) characterization->size ee Encapsulation Efficiency (Spectrophotometry, HPLC) characterization->ee stability Stability/Drug Release (Dialysis) characterization->stability

Caption: A typical experimental workflow for liposome formulation.

Factors Influencing Liposome Stability stability Liposome Stability (Drug Retention) tm High Phase Transition Temp (Tm) (e.g., DSPC > DMPC) stability->tm positively influenced by acyl_chain Longer Acyl Chain Length (e.g., DSPC > DMPC) stability->acyl_chain positively influenced by cholesterol Cholesterol Content (Increases Rigidity) stability->cholesterol positively influenced by temp Storage Temperature (Below Tm is more stable) stability->temp negatively influenced by (if above Tm)

Caption: Key determinants of liposomal stability.

Conclusion

The selection between DSPC and DMPC for liposomal encapsulation is a strategic decision based on the desired drug delivery profile. DSPC, with its high phase transition temperature, forms rigid and stable liposomes at physiological temperatures, resulting in superior drug retention and prolonged release profiles. This makes it an excellent choice for applications requiring long circulation times and controlled drug release.

Conversely, DMPC forms more fluid membranes at physiological temperatures, which can lead to faster drug release. While this results in lower stability for long-term drug retention, it can be advantageous for applications requiring more rapid payload delivery. Furthermore, for certain drugs, the more fluid nature of the DMPC bilayer may facilitate higher encapsulation efficiencies. Ultimately, the optimal choice requires empirical investigation and careful consideration of the therapeutic goals.

References

A Comparative Guide to the Biocompatibility of DSPC Liposomes in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate lipid composition is a critical step in the design of liposomal drug delivery systems. Among the various options, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a popular choice due to its saturated nature, high phase transition temperature, and resulting membrane rigidity, which are thought to contribute to enhanced stability and biocompatibility. This guide provides an objective comparison of the biocompatibility of DSPC liposomes with other common liposomal formulations, supported by experimental data and detailed protocols to aid in the validation process.

Comparative Analysis of Liposome (B1194612) Cytotoxicity

The biocompatibility of liposomes is primarily assessed by evaluating their impact on cell viability and cytotoxicity. The choice of phospholipid can significantly influence these outcomes. Generally, liposomes formulated with saturated phospholipids (B1166683) like DSPC tend to exhibit lower cytotoxicity compared to those with unsaturated phospholipids or cationic lipids.

Below are tables summarizing quantitative data from various studies, comparing the effects of different liposome formulations on cell viability.

Table 1: Comparative Cytotoxicity (IC50 Values) of Different Liposome Formulations

Liposome FormulationCell LineAssayIC50 Value (µM)Reference
DSPC-based anionic liposomesF98 gliomaNot Specified> 509[1]
DPPC-based cationic liposomesF98 gliomaNot Specified6.07[1]
DOX-loaded HSPC liposomesLLCMTT0.812
DOX-loaded HSPC liposomesC26MTT1.918
DOX-loaded POPC liposomesLLCMTT0.058 - 0.115
DOX-loaded POPC liposomesC26MTT0.397 - 0.857

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that reduces the viability of a cell population by 50%. A higher IC50 value indicates lower cytotoxicity. HSPC (Hydrogenated Soy Phosphatidylcholine) is a saturated phospholipid similar to DSPC. POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) is an unsaturated phospholipid. LLC (Lewis Lung Carcinoma) and C26 (Colon Carcinoma) are cancer cell lines.

Table 2: Cell Viability after Treatment with Empty Liposomes

Liposome FormulationCell LineConcentration (µg/mL)Incubation TimeCell Viability (%)Reference
DOPC/DSPCRPE0.0124h~100%[2]
DOPC/DSPCRPE0.124h~100%[2]
DOPC/DSPCRPE124h~100%[2]
DOPC/DSPCRPE1024h~100%[2]
DOPC/DSPCRPE10024h~80%[2]

RPE (Retinal Pigment Epithelial) cells.

Experimental Protocols for Biocompatibility Assessment

Accurate and reproducible assessment of liposome biocompatibility relies on standardized experimental protocols. Below are detailed methodologies for commonly used in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Liposome Treatment: Prepare serial dilutions of the liposome formulations in cell culture medium. Remove the old medium from the wells and add 100 µL of the liposome-containing medium to each well. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Live/Dead Viability/Cytotoxicity Assay

This assay uses a two-color fluorescence system to distinguish between live and dead cells. Calcein-AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the intensely green fluorescent calcein. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, producing a bright red fluorescence.

Protocol:

  • Cell Preparation: Culture cells in a suitable format for fluorescence microscopy (e.g., chamber slides or 96-well plates).

  • Liposome Treatment: Treat the cells with different concentrations of liposomes for the desired time.

  • Staining Solution Preparation: Prepare a 2X working solution of the Live/Dead reagents in a suitable buffer (e.g., D-PBS).

  • Staining: Remove the culture medium and wash the cells with D-PBS. Add the 2X working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

  • Quantification: The percentage of live and dead cells can be quantified by cell counting from the acquired images.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

Protocol:

  • Assay Plate Setup: Seed cells in an opaque-walled multiwell plate (e.g., 96-well or 384-well).

  • Liposome Treatment: Add the liposome formulations at various concentrations to the wells and incubate for the desired duration.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells.

Signaling Pathways in Liposome-Cell Interactions

The interaction of liposomes with cells can trigger various signaling pathways, influencing cellular responses such as inflammation and apoptosis. Understanding these pathways is crucial for designing biocompatible and effective drug delivery systems.

Inflammatory Response and the NF-κB Pathway

Certain liposome formulations can activate inflammatory pathways in immune cells like macrophages. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Liposome uptake by macrophages can lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_nucleus Nucleus Liposome Liposome Receptor Receptor(s) Liposome->Receptor Uptake IKK_complex IKK Complex Receptor->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50/p65 (Active) Proteasome Proteasome p_IkBa->Proteasome Degradation DNA DNA p50_p65->DNA Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: NF-κB signaling pathway activation by liposomes in macrophages.

Apoptosis and the Caspase Cascade

Liposomes, particularly cationic formulations, can induce apoptosis or programmed cell death. This process is often mediated by a family of proteases called caspases. Liposome-induced cellular stress can trigger the intrinsic apoptosis pathway, which involves the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell.

Apoptosis_Pathway Liposome Liposome Cellular_Stress Cellular Stress (e.g., ROS) Liposome->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 (Initiator) Cytochrome_c->Caspase_9 Activates via Apaf-1 complex Apaf_1 Apaf-1 Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Cleaves & Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by liposomes.

Experimental Workflow for Biocompatibility Validation

A systematic workflow is essential for the comprehensive validation of liposome biocompatibility. The following diagram outlines the key steps, from initial formulation to detailed cellular analysis.

Biocompatibility_Workflow Formulation Liposome Formulation (DSPC vs. Alternatives) Characterization Physicochemical Characterization (Size, Zeta, PDI) Formulation->Characterization Exposure Liposome Exposure (Dose-Response & Time-Course) Characterization->Exposure Cell_Culture Cell Line Selection & Culture Cell_Culture->Exposure Viability_Assays Cell Viability Assays (MTT, CellTiter-Glo) Exposure->Viability_Assays Cytotoxicity_Assays Cytotoxicity Assays (Live/Dead Staining) Exposure->Cytotoxicity_Assays Data_Analysis Data Analysis & Comparison Viability_Assays->Data_Analysis Cytotoxicity_Assays->Data_Analysis Mechanism_Analysis Mechanistic Analysis (Apoptosis, Inflammation) Data_Analysis->Mechanism_Analysis Conclusion Biocompatibility Assessment Data_Analysis->Conclusion

Caption: Workflow for in vitro biocompatibility validation of liposomes.

References

A Comparative Analysis of Saturated vs. Unsaturated Lipids in Nanoparticle Formulations: A Focus on DSPC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid excipients is a pivotal decision in the design of lipid nanoparticle (LNP) delivery systems. This guide provides an objective comparison between the saturated lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and various unsaturated lipids, supported by experimental data, to inform formulation strategies for enhanced therapeutic efficacy.

The stability, biodistribution, and intracellular delivery of nucleic acid payloads are critically influenced by the selection of helper lipids.[1] While both saturated and unsaturated lipids are widely employed, their distinct molecular structures impart unique characteristics to the resulting nanoparticles. DSPC, a saturated phospholipid, is known for forming rigid and stable lipid bilayers, a characteristic that enhances the structural integrity of LNPs during storage and circulation.[1][2] This rigidity can minimize premature drug leakage and extend the shelf-life of the formulation.[1][3] In contrast, unsaturated phospholipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), introduce greater fluidity to the lipid bilayer.[4] This fluidity can be advantageous for processes like endosomal escape, a crucial step for the cytoplasmic delivery of the payload.[2][4]

Physicochemical Properties: A Head-to-Head Comparison

The choice between saturated and unsaturated lipids significantly impacts the key physicochemical parameters of LNPs. These parameters, including particle size, polydispersity index (PDI), and encapsulation efficiency, are critical for the in vivo performance of the delivery system.

PropertyDSPC (Saturated)Unsaturated Lipids (e.g., DOPE, DOPC)Key Implications
Membrane Rigidity High (gel-like state at 37°C)[5]Low (fluid, liquid-crystalline state)[5]Affects stability, drug leakage, and fusogenicity.
Phase Transition Temp. (Tm) High (~55°C)[5][6]Low (typically below 0°C)[5]Influences membrane stability at physiological temperatures.
Particle Size Generally larger[7][8]Tend to form smaller particles[7][9]Impacts circulation time and tissue penetration.
Stability High physical and chemical stability[1][5]More susceptible to physical changes and oxidation[5]Crucial for shelf-life and therapeutic efficacy.
Encapsulation Efficiency Often higher, especially with cholesterol[5]Can be lower due to membrane fluidity[5]Determines the amount of payload delivered.
Drug Release Slower, more sustained release[5]Faster release profiles[10]Important for achieving desired therapeutic effect.
Fusogenicity LowerHigher (e.g., DOPE)[1][4]Enhances endosomal escape and intracellular delivery.

Experimental Data Summary

The following tables summarize quantitative data from various studies, highlighting the performance differences between DSPC and unsaturated lipid-containing formulations.

Table 1: Physical Characteristics of LNPs
Helper LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
DSPC 100 - 120Low (<0.2)High[5][11]
DSPC 1395 ± 274Not specified2.95[3]
DOPC 57 - 1520.330 - 0.393>95[1][9]
DOPE-containing 80 - 120<0.2>95[12]

Note: Formulation compositions and preparation methods may vary between studies, and direct comparisons should be made with caution.[1]

Table 2: In Vivo Performance Comparison
Helper LipidPrimary Accumulation SitemRNA Delivery to LivermRNA Transfection in LiverReference
DSPC Spleen[13]LowerLower[13]
DOPE Liver[13]2-fold improvement3-fold improvement[13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the formulation and characterization of LNPs.

LNP Formulation via Microfluidic Mixing

A widely used method for producing uniform LNPs is through microfluidic mixing.[1]

  • Lipid Preparation: Dissolve the ionizable lipid, helper lipid (DSPC or an unsaturated lipid), cholesterol, and PEG-lipid in an organic solvent like ethanol.[1]

  • Nucleic Acid Preparation: Dilute the nucleic acid payload (e.g., mRNA, siRNA) in an aqueous buffer, typically at an acidic pH (e.g., sodium acetate (B1210297) buffer, pH 4).[1]

  • Microfluidic Mixing: Rapidly mix the organic lipid solution and the aqueous nucleic acid solution using a microfluidic device. The rapid change in solvent polarity triggers the self-assembly of lipids around the nucleic acid, forming LNPs.[1]

Characterization of LNPs

Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the standard technique to measure the hydrodynamic diameter and size distribution (PDI) of the LNPs.[1][11]

Zeta Potential: DLS is also employed to measure the surface charge of the LNPs, which provides an indication of their colloidal stability.[1][11]

Encapsulation Efficiency: The quantification of encapsulated nucleic acid is commonly performed using a fluorescent dye-based assay (e.g., RiboGreen assay).[1] The fluorescence of the encapsulated nucleic acid is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100).[1]

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) help to illustrate complex workflows and biological pathways.

G cluster_formulation LNP Formulation Workflow Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing Nucleic Acid in Aqueous Buffer Nucleic Acid in Aqueous Buffer Nucleic Acid in Aqueous Buffer->Microfluidic Mixing Self-Assembled LNPs Self-Assembled LNPs Microfluidic Mixing->Self-Assembled LNPs Buffer Exchange/Purification Buffer Exchange/Purification Self-Assembled LNPs->Buffer Exchange/Purification Sterile Filtration Sterile Filtration Buffer Exchange/Purification->Sterile Filtration Final LNP Product Final LNP Product Sterile Filtration->Final LNP Product

Caption: A generalized workflow for the formulation of lipid nanoparticles using microfluidic mixing.

G cluster_delivery Intracellular Delivery Pathway LNP in Circulation LNP in Circulation Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) LNP in Circulation->Cellular Uptake (Endocytosis) Endosome Endosome Cellular Uptake (Endocytosis)->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytoplasmic Release of Payload Cytoplasmic Release of Payload Endosomal Escape->Cytoplasmic Release of Payload Therapeutic Effect Therapeutic Effect Cytoplasmic Release of Payload->Therapeutic Effect

Caption: A simplified signaling pathway illustrating the intracellular journey of an LNP.

Conclusion

The selection between a saturated lipid like DSPC and an unsaturated counterpart involves a crucial trade-off between stability and fusogenicity.[1] DSPC generally enhances structural stability, which is beneficial for long-term storage and in vivo applications.[1][2] Conversely, unsaturated lipids like DOPE can improve the fusogenicity of the LNP, potentially leading to more efficient endosomal escape and intracellular delivery of the payload.[1][4] Ultimately, the optimal helper lipid is contingent upon the specific requirements of the therapeutic application, including the nature of the payload, the desired biodistribution, and the necessary stability profile.[1]

References

A Comparative Guide to the In Vivo Biodistribution of DSPC-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of drug delivery carriers based on 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) against other common alternatives. The information presented is supported by experimental data to aid in the selection of appropriate drug delivery platforms for research and therapeutic applications.

DSPC-based carriers, particularly liposomes, are a cornerstone in advanced drug delivery due to their high biocompatibility and stability.[1] The saturated nature and high phase transition temperature (Tc) of the DSPC lipid, approximately 55°C, contribute to the formation of rigid and impermeable bilayers at physiological temperatures.[2] This inherent rigidity translates to superior in vivo performance characteristics, including prolonged circulation times, reduced drug leakage, and favorable biodistribution profiles, making them highly suitable for systemic drug delivery applications.[1][3]

While alternatives like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) liposomes offer their own distinct advantages, DSPC-based systems consistently demonstrate a robust performance profile for in vivo applications.[1]

Quantitative Data Comparison

The following tables summarize key quantitative data for DSPC-based carriers and their alternatives, focusing on physicochemical properties, in vitro drug release, pharmacokinetics, and biodistribution.

Table 1: Physicochemical Properties of Common Phospholipids (B1166683) for Liposomes Note: Values are approximate and can vary based on the specific formulation and experimental conditions.

PhospholipidAcyl Chain LengthPhase Transition Temp. (Tc)Key Characteristics at 37°C
DSPC C18:0~55°CGel Phase: Rigid, ordered, low permeability.[2][3]
DPPC C16:0~41°CGel Phase: Less rigid than DSPC, approaching Tc.[3]
DMPC C14:0~23°CFluid Phase: Disordered, high permeability.[4][5]

Table 2: Comparative In Vitro Drug Retention at 37°C Data compiled from studies using radiolabeled inulin (B196767) as a model drug in liposomes containing 21% cholesterol.[4][5]

Liposome (B1194612) FormulationDrug Retention after 24hDrug Retention after 48hKey Finding
DSPC >85%85.2 ± 10.1%Highest drug retention, minimal leakage.[4][5]
DPPC 60.8 ± 8.9%Not significantly different from 24hSignificant leakage observed after 24 hours.[4][5]
DMPC <50%47.3 ± 6.9%Lowest drug retention, rapid leakage within minutes.[4][5]

Table 3: Comparative Pharmacokinetic Parameters in Mice AUC = Area Under the Curve. Data represents values for non-targeted liposomes administered intravenously.

Liposome FormulationHalf-life (t½)Blood AUC (%ID/g·h)Key Finding
DSPC 0.47 h206.5Longer circulation than DPPC/DMPC.[6][7]
DSPC/DSPE-PEG (9:1) 8.4 h-PEGylation significantly extends circulation time.[6]
DPPC Shorter than DSPCLower than DSPCLower membrane rigidity leads to faster clearance.[1][7]
DMPC Shorter than DSPCLower than DSPCFluid-phase membranes are cleared rapidly.[1][7]

Table 4: Comparative In Vivo Biodistribution in Mice (8 Hours Post-Injection) Data shows the percentage of the injected dose (%ID) found in major organs for standard DSPC liposomes versus long-circulating (PEGylated) DSPC liposomes.[6]

OrganDSPC Liposomes (%ID)DSPC/DSPE-PEG Liposomes (%ID)
Blood ~9%~25%
Liver High AccumulationLower Accumulation
Spleen High AccumulationLower Accumulation
Kidney Low AccumulationLow Accumulation
Lung Low AccumulationLow Accumulation

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Liposome Preparation: Thin-Film Hydration and Extrusion

This is a common and effective method for producing unilamellar liposomes of a controlled size.[1]

  • Lipid Dissolution: DSPC and cholesterol (a common molar ratio is 55:45) are dissolved in a suitable organic solvent mixture, such as chloroform (B151607) and methanol.[1][8]

  • Film Formation: The organic solvent is evaporated under reduced pressure using a rotary evaporator. This process leaves a thin, dry lipid film on the inner wall of a round-bottom flask.[1]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) that contains the drug or substance to be encapsulated. The hydration process is typically performed above the lipid's Tc (i.e., >55°C for DSPC) and results in the formation of multilamellar vesicles (MLVs).[1]

  • Extrusion: To achieve a uniform size distribution and produce unilamellar vesicles, the MLV suspension is repeatedly passed through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a high-pressure extruder.[1]

  • Characterization: The final liposome preparation is characterized for its size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).[2]

G cluster_prep Liposome Preparation Workflow A 1. Lipid Dissolution (DSPC, Cholesterol in Organic Solvent) B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Thin Lipid Film Formation B->C D 4. Hydration with Drug/Buffer (T > 55°C) C->D E Formation of Multilamellar Vesicles (MLVs) D->E F 5. Extrusion (e.g., through 100 nm membranes) E->F G Formation of Unilamellar Vesicles (LUVs) F->G H 6. Characterization (Size, PDI, Zeta Potential) G->H

Workflow for Liposome Preparation.
In Vivo Biodistribution Study

This protocol outlines the typical steps for assessing how liposomes distribute throughout the body in an animal model.[1]

  • Labeling: To enable tracking, the liposomes are labeled with a gamma-emitting radionuclide (e.g., 99mTc) for SPECT/CT imaging or a near-infrared fluorescent probe (e.g., DiR) for optical imaging.[1]

  • Administration: The labeled liposomal formulation is administered to the animal model (commonly mice) via intravenous (i.v.) injection, typically through the tail vein.[1][6]

  • In Vivo Imaging: At predetermined time points post-injection (e.g., 1, 4, 8, 24 hours), the animals are anesthetized and imaged using a suitable system (e.g., SPECT/CT or an in vivo imaging system - IVIS) to visualize the whole-body distribution of the liposomes.[1]

  • Ex Vivo Organ Analysis: At the final time point, animals are humanely euthanized. Major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable) are harvested and weighed.[1]

  • Quantification: The amount of radioactivity or fluorescence in each organ is measured using a gamma counter or by analyzing the fluorescence intensity of tissue homogenates. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]

G cluster_biodistribution In Vivo Biodistribution Workflow A 1. Liposome Labeling (Radiolabel or Fluorescent Probe) B 2. IV Administration (Animal Model, e.g., Mouse) A->B C 3. In Vivo Imaging (SPECT/CT or IVIS at various time points) B->C D 4. Euthanasia & Organ Harvest (Final Time Point) C->D E 5. Ex Vivo Organ Analysis (Weighing & Signal Measurement) D->E F 6. Data Quantification (% Injected Dose / gram tissue) E->F

Workflow for In Vivo Biodistribution Studies.

Conclusion

Experimental data consistently demonstrates that the physicochemical properties of DSPC—namely its long saturated acyl chains and high phase transition temperature—confer superior stability and drug retention to liposomal formulations at physiological temperature.[3][5] In vivo, this translates to longer circulation times and a more favorable biodistribution profile compared to liposomes formulated with shorter-chain phospholipids like DPPC and DMPC.[1][7] The accumulation of DSPC liposomes is predominantly observed in the liver and spleen, a characteristic of many nanoparticle systems.[6] However, surface modifications such as PEGylation can significantly reduce this uptake by the reticuloendothelial system, further prolonging blood circulation and enhancing the potential for passive targeting to tumor tissues.[6] Therefore, DSPC remains a preferred phospholipid for developing stable, long-circulating liposomal drug delivery systems.

References

The Helper Lipid Showdown: A Head-to-Head Comparison of DSPC and DOPE for LNP-Mediated Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of helper lipid is a critical decision in the design of lipid nanoparticles (LNPs) for therapeutic delivery. This guide provides an in-depth, objective comparison of two of the most common helper lipids, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), with supporting experimental data and detailed protocols to inform your formulation strategy.

Helper lipids are essential components of LNP formulations, playing a pivotal role in the stability, fusogenicity, and overall delivery efficiency of the encapsulated payload, such as mRNA or siRNA.[1][2] The distinct molecular structures of DSPC and DOPE impart unique characteristics to LNPs, influencing their performance both in vitro and in vivo.[1]

At a Glance: Key Differences Between DSPC and DOPE

FeatureDSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
Molecular Shape Cylindrical[3]Conical[4][5]
Acyl Chains Saturated (stearoyl)[2]Unsaturated (oleoyl)[6]
Headgroup Phosphocholine (PC)[7]Phosphoethanolamine (PE)[6]
Bilayer Property Forms stable, rigid bilayers[1]Promotes non-bilayer, hexagonal (HII) phases[4][6]
Primary Function Enhances LNP stability and structural integrity[1][3]Promotes membrane fusion and endosomal escape[4][8]

The Structural Basis for Divergent Functions

The fundamental differences in the performance of DSPC and DOPE as helper lipids can be traced back to their molecular geometry.

dot

cluster_DSPC DSPC: The Stabilizer cluster_DOPE DOPE: The Fusogen DSPC_structure Cylindrical Shape Saturated Acyl Chains Phosphocholine Headgroup DSPC_properties Rigid Bilayer Formation High Phase Transition Temperature Structural Integrity DSPC_structure->DSPC_properties DSPC_outcome Enhanced LNP Stability Reduced Payload Leakage Prolonged Circulation DSPC_properties->DSPC_outcome DOPE_structure Conical Shape Unsaturated Acyl Chains Phosphoethanolamine Headgroup DOPE_properties Hexagonal (HII) Phase Propensity Membrane Destabilization pH-Sensitive Behavior DOPE_structure->DOPE_properties DOPE_outcome Enhanced Endosomal Escape Increased Transfection Efficiency Liver-Specific Delivery DOPE_properties->DOPE_outcome cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Characterization lipid_prep Lipid Preparation (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol) microfluidics Rapid Mixing in Microfluidic Device lipid_prep->microfluidics Organic Phase payload_prep Nucleic Acid Preparation (mRNA/siRNA in Acidic Buffer) payload_prep->microfluidics Aqueous Phase dialysis Dialysis against PBS (Buffer Exchange & Purification) microfluidics->dialysis characterization LNP Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) dialysis->characterization

References

A Comparative Guide to the Cross-Validation of Analytical Methods for DSPC Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable characterization of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a critical component in many pharmaceutical formulations such as liposomes and lipid nanoparticles, is paramount for ensuring product quality, stability, and in vivo performance.[1] Cross-validation of analytical methods is a crucial process to demonstrate that different techniques yield consistent and reliable data, providing a comprehensive understanding of the material's physicochemical properties. This guide provides an objective comparison of key analytical methods for DSPC characterization, supported by experimental data and detailed protocols.

Comparison of Key Analytical Methods for DSPC Characterization

A comprehensive characterization of DSPC and DSPC-based formulations requires a suite of analytical techniques.[1] The selection of appropriate methods depends on the specific attribute being measured and the desired level of detail. The following table summarizes and compares the performance of several widely used methods.

ParameterTechniquePrincipleTypical Values for DSPC LiposomesAdvantagesDisadvantages
Purity & Composition High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)Separation of lipids based on their polarity, allowing for quantification of DSPC and detection of impurities.[2]>99% PurityHigh sensitivity, specificity, and reproducibility for quantitative analysis.[2][3]Requires lipid extraction, can be time-consuming.[4]
Vesicle Size & Polydispersity Dynamic Light Scattering (DLS)Measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine the hydrodynamic diameter and size distribution.[5]50 - 200 nm (dependent on preparation method), Polydispersity Index (PDI) < 0.2 for a monodisperse population.Rapid, non-invasive, and widely used for routine size analysis.[1][5]Sensitive to contaminants, provides an intensity-weighted average which can be skewed by larger particles, less resolution for polydisperse samples.[6]
Morphology & Lamellarity Cryogenic Transmission Electron Microscopy (cryo-TEM)Vitrifies the sample by plunge-freezing, preserving the native structure of the liposomes for high-resolution imaging.Direct visualization of spherical vesicles, determination of the number of lipid bilayers.[7][8]Provides direct visual evidence of size, shape, and lamellarity.[9]Can be low-throughput, requires specialized equipment, and potential for artifacts if sample preparation is not optimized.[9]
Phase Transition Temperature (Tm) Differential Scanning Calorimetry (DSC)Measures the heat flow into or out of a sample as it is heated or cooled, detecting the temperature at which the lipid transitions from a gel to a liquid-crystalline phase.[10][11]~55°C for DSPC.[10]Highly sensitive and reproducible for determining the thermotropic behavior of lipids and the effect of other components on membrane fluidity.[12]Requires relatively concentrated samples, indirect method for assessing purity.[10]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of results.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle: This method separates DSPC from potential impurities based on their differential partitioning between a stationary phase and a mobile phase.

Methodology:

  • Instrumentation: HPLC system with a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Column: A normal-phase silica (B1680970) column or a reversed-phase C18 column can be used depending on the mobile phase.

  • Mobile Phase: A gradient of solvents such as chloroform, methanol, and water for normal-phase, or acetonitrile (B52724) and water for reversed-phase.

  • Sample Preparation: Dissolve a known quantity of the DSPC sample in a suitable organic solvent like chloroform/methanol (2:1, v/v).

  • Analysis: Inject the sample into the HPLC system. The retention time of the DSPC peak is compared to a reference standard for identification, and the peak area is used for quantification. Purity is calculated as the percentage of the main DSPC peak area relative to the total area of all peaks.

Dynamic Light Scattering (DLS) for Size and Polydispersity Analysis

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the liposomes in suspension. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic diameter.[5]

Methodology:

  • Instrumentation: A DLS instrument equipped with a laser and a photodetector.

  • Sample Preparation: Dilute the DSPC liposome (B1194612) suspension with a suitable filtered buffer (e.g., phosphate-buffered saline, PBS) to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: Place the diluted sample in a clean cuvette and place it in the instrument. The instrument will measure the autocorrelation function of the scattered light intensity and calculate the size distribution.

  • Data Analysis: The software provides the Z-average diameter (intensity-weighted mean) and the Polydispersity Index (PDI), a measure of the width of the size distribution.

Cryogenic Transmission Electron Microscopy (cryo-TEM) for Morphology and Lamellarity

Principle: By rapidly freezing the liposome suspension, the aqueous environment is vitrified, preserving the liposomes in their native state for imaging with an electron microscope.

Methodology:

  • Instrumentation: A transmission electron microscope equipped with a cryo-stage.

  • Sample Preparation: Apply a small aliquot of the liposome suspension to a TEM grid. Blot the excess liquid to create a thin film and then rapidly plunge-freeze the grid into a cryogen such as liquid ethane.

  • Imaging: Transfer the vitrified grid to the cryo-TEM under liquid nitrogen conditions. Acquire images at low electron doses to minimize radiation damage.

  • Data Analysis: Analyze the images to determine the morphology (e.g., spherical, unilamellar, multilamellar) and size of the liposomes.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. An endothermic peak is observed at the phase transition temperature (Tm), where the lipid absorbs heat to transition from the gel phase to the liquid-crystalline phase.[10][11]

Methodology:

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Prepare a concentrated suspension of DSPC liposomes in a suitable buffer. Accurately weigh a small amount of the suspension into an aluminum DSC pan and seal it.

  • Measurement: Place the sample pan and a reference pan (containing only buffer) into the DSC cell. Heat the sample at a controlled rate (e.g., 2-5°C/min) over a temperature range that encompasses the expected Tm of DSPC.

  • Data Analysis: The resulting thermogram will show a peak corresponding to the phase transition. The onset temperature and the peak maximum (Tm) are determined from the thermogram.

Mandatory Visualizations

CrossValidationWorkflow Cross-Validation Workflow for DSPC Characterization cluster_0 Method Selection & Preparation cluster_1 Independent Analysis cluster_2 Data Comparison & Evaluation cluster_3 Conclusion & Reporting A Define Critical Quality Attributes (CQAs) of DSPC B Select Primary Analytical Method (e.g., HPLC for Purity) A->B C Select Secondary/Orthogonal Method (e.g., DSC for Purity Indication) A->C D Prepare DSPC Sample Batch E Analyze Sample with Primary Method D->E F Analyze Sample with Secondary Method D->F G Collect & Process Data from Both Methods E->G F->G H Compare Results for Consistency & Correlation G->H I Statistical Analysis (e.g., t-test, F-test) H->I J Determine if Methods are Cross-Validated I->J K Document Findings in Validation Report J->K Agreement L Investigate Discrepancies (if any) J->L Disagreement L->B L->C

Caption: Workflow for the cross-validation of analytical methods.

MethodSelectionGuide Guide for Selecting DSPC Characterization Methods cluster_0 Primary Characterization cluster_1 Recommended Method cluster_2 Orthogonal/Confirmatory Method Start Start: Define Analytical Need Purity Need: Purity & Impurity Profile Start->Purity Size Need: Vesicle Size & Distribution Start->Size Morphology Need: Visual Confirmation & Lamellarity Start->Morphology Thermal Need: Physical Stability & Phase Behavior Start->Thermal HPLC HPLC-ELSD/CAD Purity->HPLC DLS DLS Size->DLS CryoTEM Cryo-TEM Morphology->CryoTEM DSC DSC Thermal->DSC DSC_confirm DSC (for phase behavior changes due to impurities) HPLC->DSC_confirm Cross-validate CryoTEM_confirm Cryo-TEM (for visual size confirmation) DLS->CryoTEM_confirm Cross-validate DLS_confirm DLS (for statistical size distribution) CryoTEM->DLS_confirm Cross-validate HPLC_confirm HPLC (to detect degradation products affecting Tm) DSC->HPLC_confirm Cross-validate

Caption: Decision guide for selecting analytical methods.

References

Safety Operating Guide

Navigating the Disposal of (S)-DSPC: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), a common phospholipid used in liposome (B1194612) formulations and lipid nanoparticle (LNP) systems for drug delivery.[1][2] While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS)[3], responsible disposal is crucial to prevent environmental contamination and uphold laboratory safety standards.

Core Principles of this compound Waste Management

The foundational principle of managing this compound waste is to adhere to all local, state, and federal regulations.[4] Before commencing any procedure that involves this compound, a comprehensive disposal plan should be in place.[5] This proactive approach ensures that all generated waste is handled safely and appropriately.

Key principles include:

  • Waste Minimization: The most effective way to manage waste is to minimize its generation. This can be achieved by carefully planning experiments to use only the necessary amount of this compound and by avoiding the preparation of excessive stock solutions.

  • Segregation: Properly segregate this compound waste from other waste streams. Do not mix non-hazardous chemical waste with hazardous waste, as this can lead to cross-contamination and complicate disposal procedures.[6]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents. This is essential for safe handling and proper disposal by your institution's environmental health and safety (EHS) department or a licensed waste management contractor.[7]

Disposal Procedures for this compound Waste

The appropriate disposal method for this compound depends on its form and whether it has been contaminated with other substances.

1. Unused or Expired this compound (Pure Substance)

For pure, uncontaminated this compound that is expired or no longer needed:

  • Solid Waste: If the this compound is in its lyophilized powder form, it should be treated as non-hazardous chemical waste.[4]

    • Ensure the original container is securely sealed.

    • If the original container is compromised, transfer the powder to a new, compatible, and clearly labeled container.

    • Consult your institution's EHS guidelines for disposal of non-hazardous chemical waste. In most cases, this will involve collection by a specialized waste management service.

  • Solutions: If the this compound is in a solution with a non-hazardous solvent (e.g., ethanol (B145695), chloroform), the disposal method will be dictated by the solvent's properties.

    • Collect the solution in a compatible, sealed, and clearly labeled waste container.

    • The label should indicate the full composition of the solution, including the solvent and the concentration of this compound.

    • Dispose of the solution as flammable liquid waste, following your institution's specific procedures for solvent waste. Do not pour solvent-based solutions down the drain.[8]

2. Contaminated Labware and Materials

This category includes items such as gloves, pipette tips, empty vials, and other materials that have come into contact with this compound.

  • Non-Hazardous Contamination: If the this compound used was not mixed with any hazardous substances, the contaminated materials can typically be disposed of as general laboratory waste.

    • Collect all contaminated items in a designated waste container.

    • Ensure no free-flowing liquid or excessive powder residue remains on the items.

  • Biohazardous Contamination: If the this compound was used in experiments involving biological materials (e.g., cell cultures, infectious agents), the waste must be treated as biohazardous.

    • Decontaminate the waste, typically by autoclaving, following your institution's biosafety protocols.[7]

    • Dispose of the decontaminated waste in designated biohazard waste containers.

  • Hazardous Chemical Contamination: If the this compound was part of a formulation containing hazardous chemicals (e.g., cytotoxic drugs), the waste must be handled as hazardous chemical waste.

    • Collect all contaminated materials in a designated hazardous waste container that is compatible with the chemical constituents.

    • The container must be sealed and clearly labeled with all chemical components.

    • Arrange for disposal through your institution's EHS department.

3. Empty this compound Containers

Empty containers that once held this compound should be managed to prevent any residual chemical from entering the environment.

  • Rinse the empty container three times with a suitable solvent (e.g., ethanol or another appropriate solvent).

  • Collect the rinsate and dispose of it as chemical waste, following the procedures for the solvent used.

  • After rinsing, the container can typically be disposed of as general laboratory waste or recycled, depending on your institution's policies. Deface the label to prevent misuse.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes the key characteristics of this compound relevant to its handling and disposal.

PropertyValueSource
Chemical Formula C44H88NO8P[8]
Molecular Weight 790.16 g/mol [8]
Appearance Lyophilized powder[4]
GHS Classification Not classified as hazardous[3]
Storage Temperature -20°C[9]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS). No specific experimental protocols for the disposal of this compound were found in the provided search results. The fundamental protocol is to assess the nature of the this compound waste (pure, contaminated, etc.) and follow the appropriate institutional and regulatory guidelines for that category of waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DSPC_Disposal_Workflow cluster_pure Pure this compound cluster_contaminated Contaminated Materials start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste pure_solid Unused/Expired Solid this compound assess_waste->pure_solid Pure Solid pure_solution Unused/Expired this compound Solution assess_waste->pure_solution Pure Solution contaminated_non_haz Non-Hazardous Contamination assess_waste->contaminated_non_haz Contaminated (Non-Hazardous) contaminated_bio Biohazardous Contamination assess_waste->contaminated_bio Contaminated (Biohazardous) contaminated_chem Hazardous Chemical Contamination assess_waste->contaminated_chem Contaminated (Hazardous Chemical) empty_container Empty this compound Container assess_waste->empty_container Empty Container dispose_non_haz_chem Dispose as Non-Hazardous Chemical Waste pure_solid->dispose_non_haz_chem dispose_solvent Dispose as Solvent Waste pure_solution->dispose_solvent dispose_general Dispose as General Lab Waste contaminated_non_haz->dispose_general decontaminate Decontaminate (e.g., Autoclave) contaminated_bio->decontaminate dispose_haz_chem Dispose as Hazardous Chemical Waste contaminated_chem->dispose_haz_chem rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container dispose_bio Dispose as Biohazardous Waste decontaminate->dispose_bio dispose_rinsate Dispose of Rinsate as Solvent Waste rinse_container->dispose_rinsate dispose_rinsate->dispose_general

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (S)-DSPC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine). The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.

Hazard Assessment

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks. The material is typically a lyophilized powder that can be mixed with water.[2] While not considered a skin or respiratory irritant, good hygiene practices are recommended to limit exposure.[2]

Personal Protective Equipment (PPE)

While this compound is not deemed hazardous, the use of appropriate PPE is a fundamental aspect of safe laboratory operations. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Impermeable gloves such as nitrile, polychloroprene, or butyl rubber.[2]To prevent direct skin contact with the substance. Although not classified as a skin irritant, this minimizes potential exposure.[2]
Eye Protection Safety glasses with side shields or chemical goggles.To protect eyes from potential splashes or airborne particles of the powdered substance.
Body Protection A standard laboratory coat.To protect personal clothing from contamination.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.[1] A dust mask may be used if creating aerosols.This compound is not considered a respiratory irritant.[2] However, a dust mask can provide comfort and minimize inhalation of fine particles when handling the powder. Use in a well-ventilated area is recommended.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing and Aliquoting: When weighing or transferring the powdered form of this compound, do so in a designated area with minimal air currents to avoid generating dust.

  • Reconstitution: If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.

  • Spill Management: In the event of a spill, clean it up immediately. Use dry clean-up procedures for the powder to avoid generating dust.[2] For solutions, absorb the spill with an inert material and decontaminate the area.

  • Hygiene: After handling, wash hands thoroughly with soap and water.

Disposal Protocol:

  • Unused Product: Dispose of unused this compound as a non-hazardous solid waste in accordance with local, state, and federal regulations.[2]

  • Contaminated Materials: Dispose of contaminated lab supplies (e.g., gloves, weigh boats, pipette tips) in the appropriate laboratory waste stream.

  • Empty Containers: Empty containers can typically be disposed of in the regular trash after being thoroughly rinsed.

Below is a logical workflow for the handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_area Prepare Clean Workspace don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound Powder don_ppe->weigh reconstitute Reconstitute with Solvent weigh->reconstitute spill Manage Spills Immediately reconstitute->spill If spill occurs dispose_waste Dispose of Contaminated Waste reconstitute->dispose_waste spill->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_product Dispose of Unused Product wash_hands->dispose_product

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-DSPC
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-DSPC

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.